Denaverine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBEODKTNUEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3579-62-2 (Parent) | |
| Record name | Denaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60186859 | |
| Record name | Denaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-06-0 | |
| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denaverine hydrochloride is a spasmolytic agent with established use in both human and veterinary medicine for the management of conditions associated with smooth muscle hypercontractility.[1][2] Its therapeutic efficacy is primarily attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of muscarinic acetylcholine (B1216132) receptors.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on smooth muscle, detailed experimental protocols for its characterization, and a summary of available quantitative data. While specific potency values (IC50, pA2) for Denaverine are not widely reported in publicly available literature, this document aggregates existing knowledge and provides data for analogous compounds to serve as a benchmark for research and development.[3]
Core Mechanism of Action
This compound elicits smooth muscle relaxation through two primary, synergistic pathways:
-
Phosphodiesterase (PDE) Inhibition: Similar to papaverine, this compound acts as a non-selective inhibitor of phosphodiesterase enzymes.[2][4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE activity, Denaverine leads to the accumulation of cAMP and cGMP within the smooth muscle cell.[4] This increase in cyclic nucleotide levels activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] The subsequent signaling cascade results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.[3][4]
-
Anticholinergic Activity: this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1][2] Acetylcholine is a primary neurotransmitter that mediates smooth muscle contraction in various organ systems.[2] By blocking these receptors, Denaverine prevents acetylcholine-induced signaling, which typically involves an increase in intracellular calcium, thereby contributing to its spasmolytic effect.[3]
A third, less consistently emphasized mechanism, is a potential direct inhibition of calcium influx through voltage-operated calcium channels, a property observed in the structurally and functionally similar drug, drotaverine.[5] However, direct evidence for this action by Denaverine itself is limited.
Signaling Pathways
The dual mechanism of this compound converges on the reduction of intracellular free calcium ([Ca²⁺]i) and the modulation of the contractile apparatus's calcium sensitivity.
Phosphodiesterase Inhibition Pathway
Anticholinergic Pathway
Quantitative Data
Table 1: Comparative In Vitro Efficacy of Papaverine and Drotaverine
| Compound | Assay Type | Target/Tissue | Agonist | Potency (IC50 / ED50) |
| Papaverine | PDE Inhibition | PDE10A | - | 0.019 µM (IC50) |
| Smooth Muscle Relaxation | Guinea Pig Ileum | Nerve-mediated | 3.53 µM (IC50) | |
| Drotaverine | Smooth Muscle Relaxation | Guinea Pig Trachea | Histamine | 4.7 x 10⁻⁵ mol/L (ED50) |
| Smooth Muscle Relaxation | Guinea Pig Trachea | Methacholine | 4.3 x 10⁻⁵ mol/L (ED50) | |
| Smooth Muscle Relaxation | Guinea Pig Trachea | Potassium Chloride (KCl) | 2.2 x 10⁻⁵ mol/L (ED50) |
Note: The lack of specific quantitative data for this compound highlights the need for further research to allow for direct and accurate comparisons of its in vitro performance.[3]
Experimental Protocols
Isolated Organ Bath Studies for Smooth Muscle Relaxation
This in vitro technique is fundamental for assessing the effects of pharmacological agents on smooth muscle contractility.[3]
Objective: To determine the relaxant effect of this compound on isolated smooth muscle tissue.[3]
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta, canine uterine strip) is dissected and mounted in an organ bath.[3][6]
-
Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3][6]
-
Tension Recording: The tissue is connected to a force transducer to continuously record muscle tension.[3]
-
Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, oxytocin, or potassium chloride is added to the bath to induce a stable contraction.[3][6]
-
Compound Administration: this compound is added to the bath in increasing concentrations.[3][6]
-
Data Analysis: The relaxant effect is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of this compound.[3]
Phosphodiesterase (PDE) Inhibition Assay
This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.[3]
Objective: To determine the IC50 value of this compound for a specific PDE enzyme.[3]
Methodology:
-
Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP, which is typically radiolabeled or fluorescently tagged.[3]
-
Compound Incubation: this compound is added to the reaction mixture at various concentrations.[3]
-
Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and is then stopped.[3]
-
Product Quantification: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified using methods such as scintillation counting or fluorescence polarization.[3]
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 value.[3]
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium levels in response to a test compound.
Objective: To quantify the effect of this compound on intracellular calcium concentrations in smooth muscle cells.
Methodology:
-
Cell Culture: Culture smooth muscle cells on coverslips suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
-
Baseline Measurement: Establish a stable baseline fluorescence before the addition of any compounds.[5]
-
Compound Addition: Perfuse the cells with a buffer containing the desired concentration of this compound. To study the inhibitory effect, cells can be pre-incubated with Denaverine before stimulation with a contractile agonist.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence microscope.[5]
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Quantify the response to this compound relative to baseline and/or agonist-induced calcium influx.[5]
Conclusion
This compound is a potent smooth muscle relaxant with a well-established dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. This combination allows for a broad spasmolytic activity. While the lack of specific quantitative data on its potency for these respective targets in the public domain presents a challenge for direct comparison with other spasmolytics, the experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations. Further studies to elucidate the specific PDE isoenzymes inhibited by Denaverine and to quantify its affinity for different muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and potent spasmolytic agents.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Denaverine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Physicochemical Properties
This compound is a synthetic derivative of benzilic acid, primarily utilized as a smooth muscle relaxant.[1] Its hydrochloride salt is a white or almost white crystalline powder.[2]
| Property | Value | References |
| CAS Number | 3321-06-0 | [2][3][4][] |
| Molecular Formula | C₂₄H₃₄ClNO₃ | [2][3][4] |
| Molecular Weight | 419.99 g/mol | [2][3][4][][6] |
| Melting Point | 140-142 °C | [2][] |
| Solubility | Soluble in DMSO and Methanol | [2][] |
| IUPAC Name | 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | [][6][7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid).[1] The overall synthetic route involves the formation of an intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid, followed by esterification and subsequent conversion to the hydrochloride salt.[1]
Synthesis Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the patented synthesis method.[1]
Step 1: Synthesis of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid
-
In a clean, dry reaction vessel, dissolve 2,2-diphenyl-2-hydroxyacetic acid in a suitable solvent such as acetonitrile.[1]
-
Add an acyl chloride (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) to the solution and stir at a controlled temperature (e.g., 20-30°C) for several hours (e.g., 19.5-21 hours).[1]
-
After the reaction is complete, concentrate the mixture under reduced pressure.[1]
-
Add a base (e.g., potassium carbonate, sodium carbonate, or magnesium carbonate) and 2-ethyl butanol.[1]
-
Heat the mixture to a higher temperature (e.g., 95-105°C) and stir for an extended period (e.g., 19.5-21 hours).[1]
-
Upon completion, cool the reaction mixture and filter to isolate the intermediate product.
Step 2: Synthesis of this compound
-
To the intermediate from Step 1, add an alkali and N,N-dimethylaminochloroethane hydrochloride.[1]
-
After the reaction, introduce hydrogen chloride gas into the mixture.[1]
-
Concentrate the solution and add ethyl acetate (B1210297) to precipitate the product.[1]
-
Filter the mixture to obtain crude this compound.[1]
-
The crude product can be further purified by recrystallization.
Characterization of this compound
The characterization of this compound is crucial for confirming its identity, purity, and stability. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the quantitative analysis and purity assessment of this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm) is a commonly used column.
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v) is often employed.[8]
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Detection Wavelength: UV detection is set at 306 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and dissolve it in 10 mL of the mobile phase.[8]
-
Sample Solution (from injectable formulation): Dilute the injectable formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 30 µg/mL).[8]
Spectroscopic Analysis
UV-Visible Spectrophotometry:
UV-Visible spectrophotometry can be used for the quantitative determination of this compound. The maximum absorbance (λmax) is typically observed at 221 nm in methanol.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific public domain spectral data is limited, 1H and 13C NMR are standard techniques for the structural elucidation of this compound and its impurities.[3]
Mass Spectrometry (MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Denaverine and its metabolites in biological samples.[10][11] This technique provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.
Mechanism of Action
This compound exerts its spasmolytic effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[2][7][8][12]
Phosphodiesterase (PDE) Inhibition
Denaverine inhibits phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[12] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[12] These kinases phosphorylate downstream targets, ultimately causing a decrease in intracellular calcium concentrations and leading to smooth muscle relaxation.[12]
Anticholinergic Activity
Denaverine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (primarily M2 and M3 subtypes in smooth muscle). By blocking these receptors, Denaverine prevents acetylcholine-induced signaling cascades that lead to muscle contraction.[9] Specifically, it inhibits the Gq protein-coupled activation of phospholipase C (PLC) by M3 receptors, which prevents the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from the sarcoplasmic reticulum. It also blocks the Gi protein-coupled inhibition of adenylyl cyclase by M2 receptors.
Signaling Pathways
Caption: Signaling pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of this compound. The synthetic pathway, analytical methodologies, and the dual-action signaling pathways have been outlined to serve as a valuable resource for researchers and professionals in the pharmaceutical field. Further research to publicly document detailed NMR and mass spectrometry data would be beneficial for the scientific community.
References
- 1. Synthesis method of dinaverine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Denaverine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denaverine (B1201730) hydrochloride is a spasmolytic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory and anticholinergic properties.[1][2] Primarily utilized in veterinary medicine, it serves as a smooth muscle relaxant to facilitate parturition in species such as cattle.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Denaverine hydrochloride, including its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. While specific quantitative data on its potency and in vivo pharmacokinetics in target animal species are limited in publicly available literature, this guide synthesizes the existing knowledge and provides detailed experimental protocols for its further investigation.
Mechanism of Action
This compound exerts its spasmolytic effects through two primary signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: Similar to papaverine, denaverine acts as a phosphodiesterase inhibitor.[1] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6][7]
-
Anticholinergic Activity: this compound also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1] In the myometrium, acetylcholine typically induces contraction via M2 and M3 muscarinic receptors.[7][8] The M3 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from the sarcoplasmic reticulum.[9][10] The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels and promoting contraction.[9][11] By blocking these receptors, denaverine inhibits acetylcholine-induced smooth muscle contraction.
Signaling Pathways
The following diagram illustrates the dual mechanism of action of this compound in smooth muscle cells.
Pharmacokinetics
Human Pharmacokinetics
Pharmacokinetic data in humans is available from a study involving intravenous, oral, and rectal administration of a 50 mg dose of this compound.[4][10][12]
| Parameter | Intravenous | Oral Solution | Rectal Solution | Rectal Suppository |
| Dose | 50 mg | 50 mg | 50 mg | 50 mg |
| Absolute Bioavailability | - | 37%[4][12] | 31% of oral | 42% of rectal solution |
| Total Body Clearance | 5.7 mL/min/kg[4] | - | - | - |
| Volume of Distribution (steady-state) | 7.1 L/kg[4] | - | - | - |
| Elimination Half-life | 33.8 h[4] | - | - | - |
| Cmax Ratio (median, vs. oral) | - | - | 26% | 30% of rectal solution |
| tmax Difference (median, vs. oral) | - | - | +1.9 h | +3 h vs. rectal solution |
First-pass metabolism leading to the formation of N-monodemethyl denaverine is a significant contributor to the incomplete oral bioavailability.[4][10]
Animal Pharmacokinetics
Quantitative pharmacokinetic data in target animal species is limited.
-
Cattle: Following intramuscular administration, denaverine is reported to be rapidly excreted, with residue levels below the limit of detection in all tissues after 1 to 3 days.[3][13]
-
Pigs and Sheep: There is a lack of pharmacokinetic and residue depletion data for these species.[3][13]
The onset of the spasmolytic effect after intramuscular injection in cows, heifers, pigs, and sheep is within 15 to 30 minutes and lasts for several hours.[3][13]
Pharmacodynamics
This compound's primary pharmacodynamic effect is the relaxation of smooth muscle.[13] This is particularly relevant in the context of parturition, where it promotes the dilation of the soft tissues of the birth canal.[13]
In Vivo Efficacy in Cattle
| Parameter | Observation | Species | Reference |
| Assisted Parturition | Halved the need for assistance | Cows and Heifers | [14] |
| Birth Canal Dilation | Increased the number of animals with dilation > 25 cm | Cows and Heifers | [14] |
| Pulling Force (Assisted Calving) | Significantly smaller area under the curve of pulling force × time | Holstein-Friesian Heifers | [6][15] |
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure to determine the IC50 value of this compound for specific PDE isoenzymes.[16]
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant PDE enzyme, a labeled substrate (e.g., [³H]-cAMP or [³H]-cGMP), and serial dilutions of this compound.
-
Incubation: In a suitable reaction buffer, incubate the PDE enzyme, labeled substrate, and varying concentrations of this compound.
-
Reaction Termination: After a defined period, terminate the enzymatic reaction.
-
Product Quantification: Quantify the amount of hydrolyzed substrate. This can be achieved using methods such as scintillation proximity assay (SPA) for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[14][17]
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[16][17]
In Vitro Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes (e.g., M2 and M3).[18][19]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest (M2 or M3).[19]
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of this compound.[18][20]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[20]
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.[20]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Isolated Organ Bath Experiment
This protocol is for assessing the functional spasmolytic activity of this compound on isolated smooth muscle tissue.[16][21][22]
Methodology:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., uterine horn, ileum) from a suitable animal model.
-
Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: Induce a stable contraction using a contractile agonist (e.g., acetylcholine, carbachol).
-
Drug Addition: Add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Data Recording: Continuously record the muscle tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve to determine the EC50 (the concentration producing 50% of the maximal relaxation).[16][21]
In Vivo Study in Cattle with Dystocia
This protocol is a generalized design for a clinical trial to evaluate the efficacy of this compound in easing parturition in cattle.[3][23]
References
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]
- 10. G protein coupling to M1 and M3 muscarinic receptors in sublingual glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuron.mefst.hr [neuron.mefst.hr]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The coupling of the M2 muscarinic receptor to its G protein is voltage dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Denaverine hydrochloride elicits its smooth muscle relaxant effects through two primary signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective inhibitor of phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within smooth muscle cells.[3] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[4]
-
Anticholinergic Activity: this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors.[1] Acetylcholine, a primary neurotransmitter, induces smooth muscle contraction by binding to these receptors. By blocking muscarinic receptors, this compound prevents acetylcholine-mediated signaling, thereby inhibiting smooth muscle contraction.[2]
This dual mechanism of action provides a broad and effective spasmolytic effect on various smooth muscle tissues.[2]
Signaling Pathways
The signaling cascades for this compound's dual-action spasmolytic effect are illustrated below.
Quantitative Data
This compound
| Parameter | Value | Tissue/Enzyme | Reference |
| IC50 (PDE Inhibition) | Not Available | Various PDE Isoenzymes | [2][5] |
| pA2 (Anticholinergic) | Not Available | Muscarinic Receptors | [2] |
Comparative Data for Similar Spasmolytics
To provide a frame of reference, the following table presents available quantitative data for Papaverine and Drotaverine, which share a similar mechanism of action with this compound. Lower IC50 and EC50 values indicate greater potency.
| Compound | Parameter | Value | Tissue/Enzyme | Reference |
| Papaverine | IC50 (PDE Inhibition) | ~1-10 µM (Non-selective) | Various Tissues | General Pharmacology Knowledge |
| Drotaverine | EC50 (Cytostatic) | 3.0 µM | HT-29 Human Colorectal Carcinoma Cells | [6] |
| IC50 (PDE4 Inhibition) | Potent inhibitor | PDE4 | [7][8] |
Note: The EC50 value for Drotaverine is for its cytostatic effect, not directly for smooth muscle relaxation, but it indicates significant biological activity at low micromolar concentrations.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the spasmolytic activity of compounds like this compound.
Isolated Organ Bath Studies
This in vitro technique is fundamental for evaluating the effects of pharmacological agents on smooth muscle contractility.[2]
Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.
Materials and Methods:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta, or uterine strips) is carefully dissected and mounted in an organ bath.[2][9]
-
Apparatus: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[10][11] The tissue is connected to a force transducer to record isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 60-90 minutes under a resting tension. The physiological solution is changed every 15-20 minutes during this period.[10]
-
Induction of Contraction: A contractile agent (spasmogen) such as acetylcholine, histamine, or high potassium chloride is added to the organ bath to induce a stable, submaximal contraction.[2]
-
Compound Administration: Once a stable contraction is achieved, the test compound (this compound) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.[2]
-
Data Recording and Analysis: The tension of the muscle tissue is continuously recorded. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are then plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[2]
Phosphodiesterase (PDE) Inhibition Assay
This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.[5]
Objective: To determine the IC50 value of a compound for a specific PDE enzyme.
Materials and Methods:
-
Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP. The substrate is typically radiolabeled or fluorescently tagged.[2]
-
Compound Incubation: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The enzymatic reaction is stopped.
-
Product Quantification: The amount of the hydrolyzed substrate (e.g., AMP or GMP) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA) for radiolabeled substrates or fluorescence polarization (FP) for fluorescently tagged substrates.[5]
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted by graphing the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]
Conclusion
This compound is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. While its clinical and veterinary efficacy is established, there is a notable gap in the publicly available in vitro quantitative data to precisely define its potency and selectivity. The experimental protocols detailed in this guide provide a framework for researchers to conduct in vitro studies to generate such data. Further research, including head-to-head in vitro comparisons with other spasmolytics and determination of specific IC50 and pA2 values, is crucial for a more comprehensive understanding of this compound's pharmacological profile.[2] Such studies will enable a more robust and reproducible evidence base for its therapeutic applications.
References
- 1. Denaverine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. benchchem.com [benchchem.com]
- 6. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drotaverine hydrochloride | PDE | TargetMol [targetmol.com]
- 8. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denaverine (B1201730) hydrochloride is a spasmolytic agent with a well-documented dual mechanism of action, primarily functioning as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[1][2][3] This technical guide provides an in-depth exploration of its role as a PDE inhibitor, detailing the associated signaling pathways, experimental protocols for its investigation, and a summary of available quantitative data. While specific quantitative metrics for Denaverine hydrochloride are limited in publicly available literature, this guide furnishes a comprehensive framework for its study and comparison with other smooth muscle relaxants.[2][4]
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound exerts its primary smooth muscle relaxant effects by inhibiting phosphodiesterase (PDE) enzymes.[1][5] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] By inhibiting these enzymes, this compound leads to the intracellular accumulation of cAMP and cGMP.[1][3][5]
This increase in cyclic nucleotide levels activates downstream protein kinases: Protein Kinase A (PKA) is activated by cAMP, and Protein Kinase G (PKG) is activated by cGMP.[4][5] The activation of these kinases initiates a signaling cascade that results in the phosphorylation of various proteins, ultimately leading to a decrease in intracellular calcium concentrations, a key trigger for muscle contraction, and consequently, smooth muscle relaxation.[1][4]
In addition to its PDE inhibitory effects, this compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[2][4] This action prevents acetylcholine-induced smooth muscle contraction, further contributing to its spasmolytic effects.[2][4]
Signaling Pathways
The following diagram illustrates the dual mechanism of action of this compound, leading to smooth muscle relaxation.
Caption: this compound's Dual Mechanism of Action.
Quantitative Data
Table 1: Clinical Efficacy of this compound in Bovine Parturition
| Parameter | This compound Group | Placebo/Control Group | Study |
|---|---|---|---|
| Pulling Force x Time (Area Under the Curve) | Significantly smaller | Larger | [6][7] |
| Duration of Calving Assistance | Numerically shorter | Longer | [6][7] |
| Need for Calving Assistance | Halved | - | [8] |
| Birth Canal Dilation (>25 cm) | Increased number of animals | - | [8] |
Note: One blinded study with 83 heifers found no significant effect on the need for assisted calving, highlighting the importance of study design in evaluating outcomes.[4]
Table 2: Recommended Dosage and Pharmacokinetic Parameters in Animal Models
| Parameter | Animal Species | Value/Observation | Route of Administration | Source |
|---|---|---|---|---|
| Recommended Dosage | Heifers and Cows | 200 - 400 mg (~0.8 mg/kg) | Intramuscular (IM) | [9][10] |
| Sheep | 80 - 120 mg (~0.8 mg/kg) | Intramuscular (IM) | [9][10] | |
| Pigs | 200 mg (~1.2 mg/kg) | Intramuscular (IM) | [9][10] | |
| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes | - | [9][10] |
| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours | - |[9][10] |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This assay is crucial for quantifying the inhibitory activity of this compound against specific PDE isoenzymes to determine its IC50 value.[1][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific PDE enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a purified recombinant PDE enzyme of the desired isoform.
-
Prepare the substrate, either cyclic AMP (cAMP) or cyclic guanosine monophosphate (cGMP), typically radiolabeled or fluorescently tagged.
-
Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
-
Enzymatic Reaction:
-
In a microplate, incubate the PDE enzyme, the substrate, and varying concentrations of this compound. Include a control with no inhibitor.
-
Allow the enzymatic reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).[4]
-
-
Reaction Termination:
-
Stop the reaction using a suitable method, such as heat inactivation or the addition of a chemical inhibitor.
-
-
Product Quantification:
-
Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP).[4] This can be achieved through various methods depending on the substrate used, such as scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[4] A colorimetric method based on the Malachite Green assay can also be used to quantify the phosphate (B84403) released.[11]
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve.
-
Determine the IC50 value from the curve, which represents the concentration of this compound that causes 50% inhibition of the PDE enzyme activity.[1][4]
-
Caption: Experimental Workflow for PDE Inhibition Assay.
Isolated Organ Bath Studies
This in vitro technique is fundamental for assessing the functional effects of this compound on smooth muscle contractility.[4][5]
Objective: To determine the relaxant effect (EC50 value) of this compound on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation:
-
Mounting:
-
Equilibration:
-
Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension.[5]
-
-
Contraction Induction:
-
Add a contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride to the bath to induce a stable, sub-maximal contraction.[4]
-
-
Compound Administration:
-
Data Recording:
-
Continuously record the tension of the muscle tissue using the force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.[4]
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to construct a concentration-response curve.
-
Determine the EC50 (half-maximal effective concentration) of this compound from the curve.[4]
-
Caption: Experimental Workflow for Isolated Organ Bath Studies.
Conclusion
This compound is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects.[4] While a comprehensive quantitative profile of its in vitro potency is not yet available in the public domain, the provided experimental protocols offer a robust framework for its further investigation. The clinical data in veterinary medicine supports its efficacy as a spasmolytic agent.[8] Future research focusing on determining the specific IC50 values for various PDE isoenzymes and pA2 values for muscarinic receptors will be critical for a more complete understanding and comparative assessment of this compound's therapeutic potential.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. radnoti.com [radnoti.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. content.abcam.com [content.abcam.com]
Introduction
Denaverine (B1201730) hydrochloride is a spasmolytic agent recognized for its dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1][2] This technical guide provides an in-depth exploration of the anticholinergic properties of Denaverine hydrochloride, catering to researchers, scientists, and drug development professionals. While its clinical application, particularly in veterinary medicine for managing dystocia, is acknowledged, this document focuses on the fundamental anticholinergic characteristics, methodologies for their assessment, and the underlying signaling pathways.[2][3]
This compound is a benzilic acid derivative, and its anticholinergic effects are attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking these receptors, this compound inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, a therapeutic effect leveraged in its clinical use.[1][4]
Despite the established anticholinergic nature of this compound, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of specific quantitative data defining its affinity and potency at muscarinic receptor subtypes. Key parameters such as inhibitor constants (Ki), half-maximal inhibitory concentrations (IC50), and pA2 values for this compound remain largely unreported.[1] This guide, therefore, aims to provide a robust framework for understanding and investigating these properties by detailing standard experimental protocols and outlining the relevant signaling cascades.
Quantitative Data on Anticholinergic Properties
A thorough search of scientific databases and literature has not yielded specific quantitative data for the anticholinergic properties of this compound. The following table is presented as a template for the type of data that would be essential for a comprehensive understanding of its anticholinergic profile. Further research is critically needed to populate this and similar tables with empirical values.[1]
Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)
| Muscarinic Receptor Subtype | Radioligand | Tissue/Cell Line | K_i (nM) | Reference |
| M1 | [³H]-Pirenzepine | Rat Cerebral Cortex | Data not available | - |
| M2 | [³H]-AF-DX 384 | Rat Heart | Data not available | - |
| M3 | [³H]-4-DAMP | Rat Salivary Gland | Data not available | - |
| M4 | [³H]-Himbacine | Rat Striatum | Data not available | - |
| M5 | [³H]-4-DAMP | CHO cells expressing hM5 | Data not available | - |
Table 2: Functional Antagonism of this compound at Muscarinic Receptors (Hypothetical Data)
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Carbachol | pA₂ | Data not available | - |
| Porcine Detrusor Muscle | Acetylcholine | IC₅₀ (nM) | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to characterize the anticholinergic properties of a compound like this compound.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for different muscarinic receptor subtypes.
-
Objective: To determine the inhibitor constant (K_i) of this compound for M1, M2, and M3 muscarinic receptor subtypes.
-
Materials:
-
Tissue homogenates or cell membranes expressing specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, rat salivary gland for M3).
-
Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).
-
This compound.
-
Atropine (B194438) (as a non-selective muscarinic antagonist for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and atropine in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Atropine (final concentration 1 µM), radioligand, and membrane preparation.
-
Competitive Binding: this compound at various concentrations, radioligand, and membrane preparation.
-
-
The concentration of the radioligand should be close to its K_d value for the respective receptor subtype.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: Isolated Organ Bath Functional Assay
This protocol details the procedure for assessing the functional antagonistic effect of this compound on smooth muscle contractions induced by a muscarinic agonist.
-
Objective: To determine the pA₂ value of this compound against a muscarinic agonist in an isolated smooth muscle preparation.
-
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).
-
Krebs-Henseleit solution (or other appropriate physiological salt solution).
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂).
-
-
Procedure:
-
Dissect the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.
-
Repeat steps 4-6 with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Plot the log concentration of the agonist versus the response (contraction) for each concentration of this compound.
-
Determine the EC₅₀ of the agonist in the absence and presence of each concentration of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The pA₂ value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways
The anticholinergic action of this compound is mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway affected is the Gq/11 pathway, which is predominantly coupled to M1, M3, and M5 muscarinic receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Denaverine - Wikipedia [en.wikipedia.org]
- 3. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic muscarinic receptor subtypes involved in the inhibition of acetylcholine and noradrenaline release in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Denaverine (B1201730) hydrochloride and its analogs for researchers, scientists, and drug development professionals. While direct SAR studies on Denaverine analogs are limited in publicly available literature, this document synthesizes the known pharmacological data of the parent compound and infers potential SAR based on structurally related benzilate esters and phosphodiesterase (PDE) inhibitors.
Executive Summary
Denaverine hydrochloride is a potent spasmolytic agent with a dual mechanism of action, exhibiting both anticholinergic and phosphodiesterase (PDE) inhibitory effects.[1][2][3] This dual activity makes it an effective smooth muscle relaxant, with established applications in veterinary medicine for facilitating parturition.[3][4] Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the core pharmacology of Denaverine, presents key quantitative data, outlines relevant experimental protocols, and visualizes its mechanistic pathways.
Core Pharmacology of this compound
Denaverine's spasmolytic effect is attributed to two primary mechanisms:
-
Anticholinergic Activity: Denaverine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. By blocking the action of acetylcholine, it prevents the initiation of the intracellular signaling cascade that leads to smooth muscle contraction.[2]
-
Phosphodiesterase (PDE) Inhibition: Denaverine inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] The resulting increase in intracellular levels of these second messengers activates protein kinases that promote smooth muscle relaxation by decreasing intracellular calcium concentrations.[2]
This dual mechanism provides a broad spasmolytic effect on various smooth muscles, including the myometrium.[3][4]
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound from veterinary studies.
Table 1: Recommended Dosages in Veterinary Medicine
| Animal Species | Dosage per Animal | Approximate mg/kg Body Weight (bw) | Route of Administration |
| Heifers and Cows | 200 - 400 mg | ~0.8 mg/kg | Intramuscular (IM) |
| Sheep | 80 - 120 mg | ~0.8 mg/kg | Intramuscular (IM) |
| Pigs | 200 mg | ~1.2 mg/kg | Intramuscular (IM) |
Source: EMA/CVMP/628/00-FINAL[4]
Table 2: Pharmacokinetic and Efficacy Parameters
| Parameter | Animal Model(s) | Observation |
| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes |
| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours |
| Duration of Analgesic Effect | Pigs, Cows, Sheep | No longer than 90 minutes |
Source: EMA/CVMP/628/00-FINAL[4]
Table 3: Clinical Trial Outcomes in Heifers
| Parameter | Denaverine Group | Placebo Group | Study |
| Area under the curve of pulling force × time | Significantly smaller | Larger | Lange et al. (2019)[6] |
| Need for assistance at parturition | Halved | - | Zobel and Taponen (2014)[7] |
| Animals with birth canal dilated > 25 cm | Increased | - | Zobel and Taponen (2014)[7] |
| Days open for conception | 67 days | 78 days | Zobel and Taponen (2014)[7] |
Inferred Structure-Activity Relationship of Denaverine Analogs
4.1. The Benzilate Moiety (Anticholinergic Activity)
The diphenylacetate (benzilate) portion of Denaverine is critical for its anticholinergic activity. Studies on other benzilate esters suggest the following:[8][9]
-
Acid Moiety: The two phenyl rings on the acetate (B1210297) group are important for receptor affinity. Substitution on these rings can modulate potency.
-
Ester Linkage: The ester functionality is a key feature for many anticholinergic drugs.[9]
-
Alcohol Moiety (Amino Alcohol): The nature of the amino alcohol portion significantly influences activity. In Denaverine, this is the 2-(dimethylamino)ethyl group.
Table 4: Inferred SAR for the Anticholinergic Activity of Denaverine Analogs
| Structural Modification | Inferred Effect on Anticholinergic Activity | Rationale from Related Compounds |
| Diphenylacetate Moiety | ||
| Substitution on Phenyl Rings | May increase or decrease potency depending on the substituent and position. | SAR of various centrally active anticholinergics.[8] |
| Replacement of Phenyl Rings | Likely to decrease potency. | Phenyl groups are crucial for binding to the muscarinic receptor.[8] |
| Ester Linkage | ||
| Replacement with Ether or Amide | May retain some activity but likely to be less potent. | The ester group is optimal for many anticholinergics.[9] |
| 2-(Dimethylamino)ethyl Moiety | ||
| Alteration of Alkyl Chain Length | A 2-carbon chain is often optimal. Lengthening or shortening may decrease activity. | SAR of cholinergic and anticholinergic agents.[10] |
| Modification of the Amino Group | Quaternary ammonium (B1175870) salts may increase potency but reduce CNS penetration. Tertiary amines are often optimal for systemic use. | SAR of anticholinergic drugs.[9] |
4.2. The Papaverine-like Moiety (PDE Inhibition)
Denaverine's PDE inhibitory action is described as "papaverine-like".[11] Papaverine (B1678415) is a non-selective PDE inhibitor.[12] The SAR for papaverine and its analogs is complex, but some general principles can be applied:
-
Benzylisoquinoline Scaffold: The core structure of papaverine is important for its activity. While Denaverine does not share this scaffold, the spatial arrangement of its lipophilic groups may mimic it.
-
Substituents: The dimethoxy substitutions on papaverine's rings are key to its potency.
For Denaverine, the bulky diphenylacetate and the 2-ethylbutoxy groups likely contribute to its interaction with the PDE active site. Modifications to these lipophilic domains would be expected to alter its PDE inhibitory activity.
Experimental Protocols
5.1. Isolated Organ Bath for Spasmolytic Activity
This in vitro method is fundamental for assessing the spasmolytic activity of Denaverine and its analogs.
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Induction: A contractile agonist (e.g., acetylcholine, histamine, potassium chloride) is added to the bath to induce a stable contraction.[2]
-
Compound Administration: The test compound (Denaverine or analog) is added in increasing concentrations to the bath.[2]
-
Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.[2]
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[2]
5.2. Phosphodiesterase (PDE) Inhibition Assay
This assay quantifies the inhibitory activity of a compound against specific PDE isoenzymes.
-
Enzyme Preparation: Recombinant human PDE enzymes are used.
-
Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and the test compound at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period before being stopped.
-
Product Quantification: The amount of hydrolyzed substrate is quantified using a fluorescence polarization reader.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 (half-maximal inhibitory concentration) value.
Visualization of Pathways and Workflows
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for Isolated Organ Bath Studies
Caption: Experimental workflow for isolated organ bath studies.
Conclusion
This compound is a valuable spasmolytic agent with a well-established dual mechanism of action. While direct SAR studies on its analogs are lacking, the existing knowledge of related benzilate esters and PDE inhibitors provides a solid foundation for guiding future drug discovery efforts. The experimental protocols and mechanistic understanding presented in this guide offer a framework for the rational design and evaluation of novel Denaverine analogs with potentially enhanced therapeutic properties. Further research is warranted to synthesize and test a focused library of Denaverine derivatives to elucidate a definitive SAR and unlock the full potential of this pharmacological class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Denaverine - Wikipedia [en.wikipedia.org]
- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine (B1201730) hydrochloride is a spasmolytic agent recognized for its dual mechanism of action, exhibiting both neurotropic and musculotropic properties.[1][2][] Primarily utilized in the treatment of smooth muscle spasms, particularly within the gastrointestinal and urogenital tracts, its efficacy is intrinsically linked to its metabolic profile.[4][5][6][7] This technical guide provides a comprehensive overview of the identification of denaverine hydrochloride's metabolites, the analytical methodologies employed for their characterization, and an exploration of their potential pharmacological activities based on available data and structure-activity relationships.
The biotransformation of denaverine is a critical aspect of its pharmacology, influencing its therapeutic window, potential for drug-drug interactions, and overall safety profile. Understanding the metabolic pathways and the biological activity of the resulting metabolites is paramount for a complete toxicological and pharmacological assessment. This guide aims to furnish researchers and drug development professionals with a detailed reference on the current state of knowledge regarding this compound metabolism.
Metabolic Pathways of this compound
The biotransformation of this compound in vivo is complex, involving several key enzymatic reactions. Studies in rats have been instrumental in elucidating these pathways, with evidence suggesting that the primary routes of metabolism include N-dealkylation, ester cleavage, and O-dealkylation.[1][8] These processes lead to the formation of a variety of metabolites, some of which may retain pharmacological activity.
The formation of N-monodemethyl denaverine has been identified as a contributing factor to the incomplete bioavailability of denaverine following oral administration, suggesting significant first-pass metabolism.[1] In rats, after oral administration, up to twelve metabolites have been detected in urine, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the major metabolic products.[1][8]
dot
Caption: Metabolic pathways of this compound.
Identified Metabolites of this compound
A number of metabolites of this compound have been identified, primarily through studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of urine samples from rats and humans.[8][9]
Table 1: Identified Metabolites of this compound
| Metabolite Name | Method of Identification | Species | Key Metabolic Pathway |
| N-monodemethyl-denaverine | LC-MS/MS | Human, Rat | N-Dealkylation |
| 2,2-diphenyl-(2-dimethylaminoethyl) acetate | MS | Rat | - |
| Diphenylacetic acid | MS | Rat | Ester Cleavage |
| Benzilic acid | MS | Rat | Ester Cleavage |
| Methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | MS | Rat | - |
| Ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | MS | Rat | - |
| Methylbenzilate | MS | Rat | - |
| 3,3-diphenyl-morpholin-2-one | MS | Rat | O-Dealkylation & subsequent cyclization |
Note: This table summarizes metabolites identified in various studies. The presence and concentration of these metabolites can vary depending on the species and analytical methods used.
Quantitative Analysis of Denaverine and its Metabolites
The quantification of denaverine and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.
A validated LC-MS/MS method for the determination of denaverine and five of its metabolites in human urine has been developed.[9] This method demonstrated a linear dynamic range from a lower limit of quantification (LLOQ) of 8.0 ng/mL to at least 500 ng/mL for the analytes.[9]
Table 2: Quantitative Data for Denaverine and its Metabolites
| Analyte | Matrix | Analytical Method | LLOQ (ng/mL) | Linear Range (ng/mL) |
| Denaverine | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |
| Metabolite 1 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |
| Metabolite 2 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |
| Metabolite 3 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |
| Metabolite 4 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |
| Metabolite 5 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |
Note: The specific identities of the five quantified metabolites were not detailed in the cited abstract.
Pharmacological Activity of Denaverine and its Metabolites
This compound's primary pharmacological effects are attributed to its ability to act as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[1][2][]
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, denaverine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This leads to an accumulation of these second messengers, resulting in smooth muscle relaxation.[2]
-
Anticholinergic Activity: Denaverine also blocks muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine on smooth muscle.[1][2]
dot
Caption: Signaling pathways of this compound.
The pharmacological activities of the individual metabolites of denaverine have not been extensively studied. However, based on their chemical structures, some predictions can be made:
-
N-demethylated metabolites: It is hypothesized that N-desmethyl and N,N-didesmethyl metabolites may retain significant PDE inhibitory activity, as the core diphenylacetate and 2-ethylbutoxy moieties responsible for this action remain intact.[10] However, the removal of the methyl groups from the terminal amine is expected to reduce their anticholinergic activity, as the N,N-dimethylamino group is a key contributor to muscarinic receptor binding.[10]
-
Benzilic acid: Benzilic acid itself is a known precursor in the synthesis of various anticholinergic agents. Derivatives of benzilic acid have been explored for their potential as local anesthetics, antihistaminics, and muscle relaxants.[11] Some substituted benzilic acids have also shown antimicrobial activity.[12]
-
3,3-diphenyl-morpholin-2-one: Morpholine and its derivatives are common scaffolds in medicinal chemistry, known to be present in a wide range of biologically active compounds with activities including anticancer, anti-inflammatory, and antimicrobial effects.[13][14]
Further research is required to definitively characterize the pharmacological and toxicological profiles of each denaverine metabolite.
Experimental Protocols
The identification and quantification of this compound metabolites heavily rely on sophisticated analytical techniques, primarily LC-MS/MS. Below are detailed methodologies for key experiments.
Sample Preparation from Urine for Metabolite Analysis
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are treated with β-glucuronidase.[9]
-
Solid-Phase Extraction (SPE): An automated SPE method is employed for the extraction and clean-up of denaverine and its phase I metabolites.[9] This step is crucial for removing interfering substances from the urine matrix and concentrating the analytes of interest.
dot
Caption: Workflow for urine sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: An isocratic reversed-phase high-performance liquid chromatographic (HPLC) method can be used for the simultaneous determination of denaverine and its N-monodemethyl metabolite in human plasma.
-
Column: A suitable reversed-phase column, such as a Superspher RP8.
-
Mobile Phase: A mixture of acetonitrile, ammonium (B1175870) phosphate (B84403) buffer, and tetrahydrofuran.
-
Detection: UV detection at 220 nm for quantification, coupled with mass spectrometry for identification.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Analysis Mode: For quantification, the multiple reaction-monitoring (MRM) mode is employed, which provides high selectivity and sensitivity.[9] For the identification of unknown metabolites, precursor ion scanning and product ion scanning modes are utilized.[9]
-
In Vitro Assays for Pharmacological Activity
-
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of PDEs, which hydrolyze cyclic nucleotides (cAMP or cGMP).
-
Methodology: A common method is a spectrophotometric assay using a commercially available kit. The inhibition of PDE activity is calculated by measuring the difference in absorbance between a control and the sample containing the test compound.[15] The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.
dot
Caption: Experimental workflow for PDE inhibition assay.
-
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a radiolabeled ligand from muscarinic receptors.
-
Methodology:
-
Receptor Source: Cell membranes from cell lines expressing specific muscarinic receptor subtypes (M1-M5) are used.
-
Radioligand: A radiolabeled antagonist, such as [3H]-N-methylscopolamine, is used.
-
Procedure: The receptor membranes are incubated with the radioligand in the presence and absence of the test compound at various concentrations.
-
Data Analysis: The amount of bound radioligand is measured, and the inhibition constant (Ki) of the test compound is calculated.[16][17][18][19][20]
-
Conclusion
The metabolism of this compound is a multifaceted process that results in a number of metabolites, primarily through N-dealkylation, ester cleavage, and O-dealkylation. While the identification and quantification of these metabolites have been advanced through the use of LC-MS/MS, a significant knowledge gap remains concerning their specific pharmacological activities. The parent compound's dual mechanism of PDE inhibition and anticholinergic action provides a framework for hypothesizing the potential activities of its metabolites. However, dedicated in vitro and in vivo studies are essential to fully elucidate their pharmacological and toxicological profiles. This guide provides a comprehensive summary of the current understanding and serves as a foundation for future research in this area, which is critical for a complete risk-benefit assessment of this compound and the development of potentially improved second-generation spasmolytic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine hydrochloride is a spasmolytic agent recognized for its relaxant effects on smooth muscle.[1] Primarily used in veterinary medicine to facilitate parturition in species such as cows, sheep, and pigs, it also sees application in treating urogenital and gastrointestinal spasms.[1][2] Understanding the pharmacokinetic profile and bioavailability of this compound in relevant animal models is crucial for dose optimization, ensuring efficacy, and assessing safety margins in both veterinary and preclinical research settings. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics, metabolism, and bioavailability of this compound in various animal species, supported by detailed experimental protocols and data summaries. While extensive pharmacokinetic data in animal models is limited in publicly available literature, this guide consolidates the existing knowledge to support further research and drug development.
Quantitative Data Summary
Table 1: Acute Toxicity (LD50) of this compound in Rodents
| Species | Administration Route | LD50 (mg/kg body weight) |
| Mouse | Oral | 4425 |
| Intraperitoneal | 500 | |
| Subcutaneous | 370 | |
| Intravenous | 138 | |
| Rat (Sprague Dawley) | Oral | > 4650 |
| Intramuscular | > 46.4 | |
| Intravenous | 32.3 |
Source: BenchChem, 2025[3]
Table 2: Recommended Veterinary Dosages of this compound for Parturition
| Species | Administration Route | Recommended Dose (mg/animal) | Approximate Dose (mg/kg body weight) |
| Heifers and Cows | Intramuscular | 200 - 400 | ~0.8 |
| Sheep | Intramuscular | 80 - 120 | ~0.8 |
| Pigs | Intramuscular | 200 | ~1.2 |
Table 3: Qualitative Pharmacokinetic and Efficacy Parameters in Livestock
| Parameter | Animal Model(s) | Value/Observation |
| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes |
| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours |
| Duration of Analgesic Effect | Pigs, Cows, Sheep | No longer than 90 minutes |
| Excretion (qualitative) | Cows | Rapidly excreted |
Source: EMA[1], BenchChem, 2025[2]
Metabolism in Animal Models
Studies in rats have provided the most detailed insights into the metabolism of this compound in animals. After oral administration, the compound is extensively metabolized.[4]
In rats, 33% of unchanged Denaverine was detected in the urine within 24 hours of oral administration, with only low levels traceable after 48 hours, suggesting no accumulation in the body.[1] The primary metabolic pathways identified in rats include:[4]
-
Ester cleavage: Breaking of the ester bond.
-
Oxidative O-dealkylation: Removal of an alkyl group from an oxygen atom.
-
N-dealkylation: Removal of an alkyl group from the nitrogen atom.
Twelve metabolites have been detected in the urine of rats following oral administration.[4]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of pharmacokinetic studies. The following sections outline generalized protocols for the administration of this compound and its analysis in biological samples.
Drug Administration Protocols
1. Intravenous (IV) Administration
-
Objective: To achieve immediate and complete bioavailability, suitable for determining fundamental pharmacokinetic parameters.
-
Animal Models: Mice (tail vein), Rats (tail vein, jugular vein).[3]
-
Materials:
-
Sterile this compound solution, free of particulates.
-
Appropriate gauge needles (e.g., 27-30G for mouse tail vein).
-
Syringes.
-
Restraining device.
-
-
Procedure:
-
To dilate the lateral tail veins, warm the animal's tail using a heat lamp or warm water.
-
Place the animal in a restraining device.
-
Disinfect the injection site with a suitable antiseptic.
-
Insert the needle into the vein with the bevel facing up.
-
Administer the solution slowly as a bolus or via infusion.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.[3]
-
2. Intramuscular (IM) Administration
-
Objective: To achieve systemic circulation with a slower absorption rate compared to IV administration.
-
Animal Models: Rats, Pigs, Sheep, Cattle.[3]
-
Materials:
-
Sterile this compound solution.
-
Appropriate gauge needles.
-
Syringes.
-
-
Procedure:
-
Identify the target muscle (e.g., quadriceps or gluteal muscles in rodents).
-
Disinfect the injection site.
-
Insert the needle into the muscle mass.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site. For repeated dosing, alternate injection sites.[3]
-
3. Oral Administration (Gavage)
-
Objective: To assess the systemic effects of Denaverine following gastrointestinal absorption.
-
Animal Models: Rats, Mice.[3]
-
Materials:
-
This compound solution.
-
Appropriately sized gavage needles (flexible or rigid with a ball tip).
-
Syringes.
-
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
To ensure proper placement in the stomach, measure the gavage needle from the tip of the animal's nose to the last rib.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the Denaverine solution slowly and steadily.[3]
-
Analytical Methodology: HPLC for Denaverine in Plasma
-
Objective: To quantify the concentration of Denaverine in plasma samples.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Plasma samples are subjected to protein precipitation or liquid-liquid extraction. An example of a liquid-liquid extraction method involves using an n-heptane-2-propanol mixture (9:1, v/v) for extraction, followed by back-extraction into phosphoric acid.[4]
-
-
Validation Parameters:
-
Linearity: The method should be linear over a defined concentration range (e.g., 10-50 µg/mL).[5]
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to define the sensitivity of the method.
-
Stability: Assessed under various conditions including room temperature storage, freeze-thaw cycles, and long-term frozen storage.[4]
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Generalized experimental workflow for a pharmacokinetic study in animal models.
Conclusion
The available data on this compound in animal models provides a foundational understanding of its toxicity, effective dosages in veterinary applications, and metabolic pathways, particularly in rats. However, there is a notable gap in the literature regarding detailed pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) in these species. The provided experimental protocols for drug administration and analysis offer a starting point for researchers aiming to conduct further studies to fill this knowledge gap. A more comprehensive characterization of Denaverine's pharmacokinetics in various animal models is essential for refining its therapeutic use and for the development of new formulations and applications.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denaverine (B1201730) hydrochloride is a spasmolytic agent with a history of use in both human and veterinary medicine. This document provides an in-depth technical overview of its discovery, historical development, mechanism of action, synthesis, and key experimental findings. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided, and its signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological profile.
Discovery and History
Denaverine was developed in Germany and patented in 1974.[1] It is a derivative of benzilic acid and was identified for its spasmolytic properties, acting as a smooth muscle relaxant.[2] In veterinary medicine, it is primarily known under the trade name Sensiblex and is used to relax the myometrium in cows, dogs, sheep, and pigs during parturition.[1][2] In human medicine, it has been used under the trade name Spasmalgan for the treatment of urogenital and gastrointestinal spasms.[1]
Synthesis
A patented method for the synthesis of Denaverine hydrochloride involves a two-step process.[3]
Step 1: Formation of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid
2,2-diphenyl-2-glycolic acid is reacted with an acyl chloride. Subsequently, 2-ethyl butanol and an alkali are added to yield the intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid.[3]
Step 2: Formation of this compound
The intermediate from Step 1 is reacted with N, N-dimethylaminochloroethane hydrochloride in the presence of an alkali. Hydrogen chloride gas is then introduced, followed by concentration and filtration to obtain this compound.[3]
Caption: Synthesis workflow of this compound.
Mechanism of Action
This compound exerts its spasmolytic effects through a dual mechanism of action:
-
Phosphodiesterase (PDE) Inhibition: Similar to papaverine, this compound inhibits phosphodiesterase enzymes. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinases that phosphorylate various downstream targets, ultimately resulting in smooth muscle relaxation.[4][5]
-
Anticholinergic Activity: The compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors. This antagonizes the contractile effects of acetylcholine on smooth muscle.[4][6]
Caption: Signaling pathway of this compound.
Quantitative Data
Veterinary Dosage
| Animal Species | Dosage per Animal | Approximate mg/kg Body Weight (bw) | Route of Administration |
| Heifers and Cows | 200 - 400 mg | ~0.8 mg/kg | Intramuscular (IM) |
| Sheep | 80 - 120 mg | ~0.8 mg/kg | Intramuscular (IM) |
| Pigs | 200 mg | ~1.2 mg/kg | Intramuscular (IM) |
| Rats (Reproduction Study) | 10, 33, or 100 mg/kg bw | N/A | Oral |
| Source: EMA/CVMP/628/00-FINAL[7] |
Pharmacokinetic Parameters
| Parameter | Animal Model(s) | Value/Observation |
| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes |
| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours |
| Duration of Analgesic Effect | Pigs, Cows, Sheep | No longer than 90 minutes |
| Excretion (Rats, oral) | Rats | 33% of unchanged denaverine in urine within 24 hours |
| Residue Depletion (Cows, IM) | Cows | Below limit of detection in all tissues after 1 or 3 days |
| Source: EMA/CVMP/628/00-FINAL[7] |
| Parameter (Human) | Value | Route of Administration |
| Total Body Clearance | 5.7 ml/min per kg | Intravenous |
| Volume of Distribution at steady-state | 7.1 l/kg | Intravenous |
| Half-life | 33.8 h | Intravenous |
| Absolute Bioavailability (aqueous solution) | 37% | Oral |
| Source: Staab A, et al. (2003)[8] |
Clinical Trial Data in Cattle
| Study | Animal Model | Treatment Group | Control Group | Key Findings |
| Zobel and Taponen (2014)[9] | 100 Simmental cows and heifers | This compound and carbetocin (B549339) | No treatment | Halved the need for assistance at parturition; Increased number of animals with birth canal dilated by >25 cm; Decreased difficult calving, need for episiotomy, and birth canal lesions; Fewer artificial inseminations per pregnancy (1.3 vs. 1.6); Shorter days open (67 vs. 78). |
| Lange et al. (2019)[10] | 83 Holstein-Friesian heifers | This compound (400 mg) | Placebo | Significantly smaller area under the curve of pulling force × time in the treatment group; No significant effect on calving modality or duration of calving. |
Experimental Protocols
Clinical Trial in Holstein-Friesian Heifers (adapted from Lange et al., 2019)
-
Objective: To evaluate the effect of this compound on calving ease in Holstein-Friesian heifers.
-
Study Design: A randomized, controlled, and blinded clinical trial.
-
Animals: 83 Holstein-Friesian heifers.
-
Procedure:
-
Heifers were randomly assigned to a treatment group (n=42) receiving 400 mg of this compound subcutaneously or a placebo group (n=41).
-
Treatment was administered 30 minutes after the onset of the second stage of labor.
-
If calving was not completed within 60 minutes of treatment, assisted delivery was performed using a mechanical calf puller.
-
Pulling force was measured using a digital force gauge.
-
Data on calving modality (spontaneous vs. assisted), duration of calving, and duration of calving assistance were recorded.
-
Serum cortisol concentrations were measured before and after parturition.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the treatment and placebo groups.
Caption: Experimental workflow for a clinical trial on calving ease.
In Vitro Smooth Muscle Contractility Assay
-
Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.
-
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride is added to the bath to induce a stable contraction.
-
Compound Administration: The test compound (e.g., this compound) is added to the bath in increasing concentrations.
-
Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[11]
-
Conclusion
This compound is a well-established spasmolytic agent with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. Its primary application in recent years has been in veterinary medicine to facilitate parturition. Clinical studies in cattle have demonstrated its efficacy in reducing the physical effort required during assisted calving and improving postpartum reproductive health, particularly when used in combination with other drugs. The detailed synthesis, pharmacological data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary science.
References
- 1. Denaverine - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Synthesis method of dinaverine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and bioavailability of this compound in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the core physicochemical properties of Denaverine hydrochloride. This guide includes key data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
This compound is an antispasmodic agent recognized for its therapeutic applications in both veterinary and human medicine.[1][2] An in-depth understanding of its physicochemical characteristics is fundamental for research, formulation development, and ensuring its safe and effective use.
Core Physicochemical Properties
The essential physicochemical data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value | References |
| Chemical Formula | C₂₄H₃₄ClNO₃ | [1][3] |
| Molecular Weight | 419.99 g/mol | [1][4][5] |
| Melting Point | 140-142 °C | [1][4] |
| pKa | Approximately 8.13 | [1] |
| Solubility | Soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO). The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base. | [1][4][6] |
| LogP | Calculated values range from 4.49 to 5.66, indicating a lipophilic nature. | [1] |
| Appearance | White to off-white crystalline powder. | [6] |
| CAS Number | 3321-06-0 | [3][5] |
| IUPAC Name | 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard in pharmaceutical research and can be adapted for specific laboratory conditions.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
An excess amount of this compound is added to a known volume of PBS (pH 7.4) in a sealed flask.
-
The flask is agitated in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to allow for the sedimentation of undissolved particles.
-
A sample of the supernatant is withdrawn and centrifuged at high speed to remove any remaining solid particles.
-
The concentration of this compound in the clear supernatant is then determined using a validated HPLC-UV method against a standard calibration curve.
-
The experiment is performed in triplicate to ensure the reproducibility of the results.
Workflow for the Shake-Flask Solubility Determination Method.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (0.1 M)
-
Standardized sodium hydroxide (B78521) (0.1 M)
-
Potassium chloride (for ionic strength adjustment)
-
Calibrated pH meter and electrode
-
Magnetic stirrer
-
Burette
Procedure:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
The ionic strength of the solution is adjusted with a concentrated solution of potassium chloride.
-
The solution is placed in a thermostated vessel and stirred continuously.
-
The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH, added in small increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
The titration is continued until the pH change becomes negligible.
-
The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by using appropriate software for data analysis. The experiment is repeated at least three times.
Determination of LogP (RP-HPLC Method)
The partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
HPLC system with a C18 column and UV detector
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
-
A series of reference compounds with known LogP values
Procedure:
-
A calibration curve is generated by injecting a series of standard compounds with known LogP values onto the RP-HPLC system under isocratic conditions.
-
The retention time (t_R) for each reference compound is recorded.
-
The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.
-
A linear regression analysis is performed by plotting the log k' values against the known LogP values of the standards.
-
This compound is then injected into the same HPLC system under the identical conditions, and its retention time is measured.
-
The log k' for this compound is calculated.
-
The LogP of this compound is then determined by interpolating its log k' value into the calibration curve.
Signaling Pathways
This compound exerts its pharmacological effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1][2]
Phosphodiesterase Inhibition Pathway
Denaverine acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][7] This increase in second messengers activates protein kinases, resulting in the phosphorylation of proteins that promote smooth muscle relaxation.
Signaling Pathway of Denaverine as a Phosphodiesterase Inhibitor.
Anticholinergic Pathway
Denaverine also exhibits anticholinergic effects by blocking muscarinic acetylcholine (B1216132) receptors.[1][2] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates smooth muscle contraction, thereby contributing to its spasmolytic properties.
Anticholinergic Signaling Pathway of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denaverine (B1201730) hydrochloride is a spasmolytic agent historically utilized in veterinary medicine to manage myometrial contractions during parturition.[1][2] Its proposed mechanism of action involves a dual pathway: phosphodiesterase (PDE) inhibition and anticholinergic effects, both of which are known to promote smooth muscle relaxation.[3][4] However, recent in-vitro evidence, particularly from well-controlled studies on canine myometrium, indicates that denaverine hydrochloride does not exert a significant direct tocolytic effect on uterine muscle contractility.[3][5] This discrepancy between its purported mechanism and observed experimental outcomes warrants a deeper investigation into its precise pharmacological role. This guide synthesizes the available data, details established experimental methodologies for its study, and visualizes the key signaling pathways to provide a comprehensive overview for research and development.
Proposed Mechanisms of Action and Signaling Pathways
This compound is described as a "neurotropic-musculotropic" spasmolytic agent, suggesting a two-pronged approach to inducing smooth muscle relaxation.[1][5]
-
Phosphodiesterase (PDE) Inhibition : The primary proposed myotropic effect involves the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[3][4] By inhibiting PDE, denaverine would theoretically increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets that decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.[3][6]
-
Anticholinergic (Neurotropic) Effect : The neurotropic effect is attributed to the competitive inhibition of M-cholinergic (muscarinic) receptors.[1][5] By blocking these receptors, denaverine prevents acetylcholine-induced myometrial contractions, a relevant pathway for uterine stimulation.[3]
Another suggested myotropic mechanism is the inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[1][5]
Quantitative Data on Myometrial Contractility
| Tocolytic Agent | Species/Tissue | Experimental Model | Key Findings | Quantitative Data (Inhibition of Contraction) | Source(s) |
| This compound | Canine (pregnant) | Organ bath with oxytocin-induced contractions | No significant effect on amplitude, mean force, AUC, or frequency of contractions. Did not affect oxytocin-induced contractions or show a priming effect. | No significant inhibition observed. | [3][5] |
| Fenoterol | Human (pregnant) | Organ bath with spontaneous or oxytocin-induced contractions | Potent inhibition of myometrial contractility. | Data not specified in provided results. | [3] |
| Atosiban | Human (pregnant) | Clinical trials | Effective in reducing uterine contractions in preterm labor. | Data not specified in provided results. | [3] |
| Nifedipine | Human (pregnant) | Organ bath and clinical studies | Blocks calcium influx, leading to myometrial relaxation. | Data not specified in provided results. | [3] |
| Cromakalim, RP 49356, Pinacidil | Rat (non-pregnant) | Isolated uterus with oxytocin-induced spasm | Potent uterine relaxants. | pD2 values of 6.4, 6.0, and 6.2, respectively. | [9][10] |
Experimental Protocols
The isolated organ bath system is the standard in vitro method for assessing the direct effects of pharmacological agents on uterine smooth muscle contractility.[4][11]
Protocol: Ex Vivo Analysis of Denaverine's Effect on Uterine Contractility
1. Tissue Preparation
-
Obtain uterine tissue samples from a suitable animal model (e.g., canine, porcine, rodent) during a medically indicated procedure like a Caesarean section.[11]
-
Immediately place the tissue in a cooled, oxygenated physiological salt solution, such as Krebs-Henseleit solution.[1][11]
-
Under a microscope, dissect the myometrium to separate the longitudinal and circular muscle layers.[11]
-
Cut the separated layers into uniform strips of approximately 1.5 cm long and 0.5 cm wide.[11]
2. Apparatus and Setup
-
Mount the myometrial strips vertically in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit).[1][11]
-
Maintain the organ bath at a constant physiological temperature (37°C) and continuously aerate with a gas mixture (e.g., 95% O₂, 5% CO₂).[1][11]
-
Connect one end of the tissue strip to a fixed holder and the other end to an isometric force transducer to record muscle tension.[4][11]
3. Experimental Procedure
-
Equilibration: Allow the tissue strips to equilibrate for 60 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.[11]
-
Baseline Recording: Record baseline spontaneous contractile activity for a 20-minute period.[11]
-
Contraction Induction: To study effects on induced contractions, stimulate the tissue with a uterotonic agent like oxytocin (B344502) (e.g., 1 nM) and record for 20 minutes.[5][11]
-
Drug Application:
-
Direct Effect: Add this compound at desired concentrations (e.g., 1.97 nM or 2.97 nM) to the organ bath one minute after the addition of the uterotonic agent.[5][11][12]
-
Isolated Effect: Add only Denaverine to the bath to assess its direct impact without a stimulating agent.[11]
-
Priming Effect: Expose the tissue to Denaverine alone, followed by a washout period, and then stimulate with the uterotonic agent.[11]
-
-
Controls: Include appropriate controls, such as tissue strips treated only with the uterotonic agent or vehicle.[11]
4. Data Acquisition and Analysis
-
Continuously record the isometric force of the muscle strip contractions.[3]
-
Analyze the recorded data to determine key contractile parameters: average amplitude, mean force, area under the curve (AUC), and frequency.[5][11]
-
Use appropriate statistical analysis, such as a two-way repeated measures ANOVA, to compare the contractile parameters between different treatment groups and controls.[3]
Discussion and Future Directions
The existing body of evidence presents a conflict: this compound's proposed mechanisms of action—PDE inhibition and anticholinergic activity—are well-established pathways for smooth muscle relaxation, yet recent, direct experimental testing on isolated uterine tissue fails to demonstrate a significant tocolytic effect.[3][5]
This discrepancy suggests several possibilities for future research:
-
Species Specificity : The primary in vitro data showing a lack of effect comes from canine models.[3][5] It is possible that the tocolytic effects are species-specific. Studies on human myometrium are necessary to confirm these findings.[3]
-
Alternative Mechanism : Denaverine's clinical utility in veterinary obstetrics may not stem from a potent, direct tocolytic effect on the myometrium. Instead, its primary role could be relaxing the smooth muscle of the soft birth canal (cervix, vagina, vulva), thereby facilitating parturition without halting uterine contractions.[1][5] Clinical studies in buffalo and cattle suggest it aids in cervical dilation.[13][14][15]
-
Potency and Concentration : While the concentrations used in in vitro studies were based on clinical use, it's conceivable they were insufficient to elicit a direct response on the myometrial tissue itself.[3] Further dose-response studies are needed to definitively rule out a direct effect.
For drug development professionals, this compound serves as a case study on the importance of correlating proposed mechanisms with robust functional data. While the compound may have clinical utility, its classification as a direct uterine smooth muscle relaxant is not supported by recent in vitro evidence. Future research should focus on elucidating its effects on cervical tissue and confirming its pharmacological activity in human tissues to better define its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. researchgate.net [researchgate.net]
- 8. The In Vitro Contractile Response of Canine Pregnant Myometrium to Oxytocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of several potassium channel openers and glibenclamide on the uterus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of several potassium channel openers and glibenclamide on the uterus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Augmenting Cervimetry, Fetal Survivability, Calving Ease, And Uterine Health During Buffalo Uterine Torsion Treatment [journalijar.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Denaverine hydrochloride is a spasmolytic agent utilized in both veterinary and human medicine for its muscle-relaxant properties.[1] Its therapeutic efficacy stems from a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1] As a PDE inhibitor, Denaverine elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which promotes the relaxation of smooth muscles.[1] Given its therapeutic importance, accurate and reliable analytical methods are essential for the quality control and stability assessment of Denaverine formulations. This document details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for routine quality control analysis and stability studies, capable of separating Denaverine from its potential degradation products.[1]
Mechanism of Action: Signaling Pathway
Denaverine exerts its spasmolytic effect through two primary pathways. It inhibits phosphodiesterase (PDE), the enzyme responsible for degrading cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn activates protein kinases that promote smooth muscle relaxation by reducing intracellular calcium levels. Additionally, Denaverine exhibits anticholinergic properties by blocking acetylcholine (B1216132) receptors, further contributing to its muscle-relaxant effects.[1]
Caption: Denaverine's dual mechanism of action.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in bulk drug and injectable dosage forms using a stability-indicating RP-HPLC method.
Equipment and Reagents
-
HPLC System: A gradient HPLC system with a UV detector or a Photo Diode Array (PDA) detector.
-
Column: Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent.[2][3]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Ultrasonic Bath: For degassing solvents.
-
Filtration Assembly: For mobile phase and sample filtration (0.45 µm membrane filters).
-
Volumetric Glassware: Class A.
-
Reagents:
-
This compound working standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (Analytical grade).[3]
-
Water (HPLC grade).
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)[1][2][3] |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm)[2][3] |
| Flow Rate | 0.6 mL/min[2][3] |
| Detection Wavelength | 306 nm[2][3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve 7.0 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 3.5 with orthophosphoric acid.[1][3]
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v).[1][2][3] Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1][3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask.[1][3] Add approximately 7 mL of the mobile phase and sonicate to dissolve completely.[1][3] Make up the volume to the mark with the mobile phase.[1][3]
-
Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][3]
-
Sample Preparation (from Injectable Dosage Form, 40 mg/mL): Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask.[1][3] Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume.[1][3] Further, dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.[1][3] Filter the final solution through a 0.45 µm syringe filter before injection.[1][3]
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution (30 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
Analytical Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
| Parameter | Result |
| Linearity Range | 10-50 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.8 - 101.3%[2][3][4] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.014 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.0465 µg/mL[5] |
| Specificity | No interference from excipients or degradation products |
Forced Degradation Studies (for Stability-Indicating Method)
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Denaverine drug substance. The primary degradation pathways for Denaverine include ester hydrolysis, oxidative O-dealkylation, and N-dealkylation.[1]
-
Procedure: Prepare a stock solution of Denaverine and subject it to various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1] After exposure, neutralize the acidic and alkaline samples before dilution and injection into the HPLC system.[1]
-
Evaluation: The method is considered specific and stability-indicating if the Denaverine peak is well-resolved from all degradation product peaks.[1] Peak purity of the Denaverine peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for Denaverine HCl.
By following these protocols, researchers and scientists can implement a robust and reliable HPLC method for the analysis of this compound, ensuring the quality, efficacy, and safety of the final drug product.[1]
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denaverine (B1201730) hydrochloride is a spasmolytic agent that acts as a smooth muscle relaxant. It is primarily used in the treatment of spasms in the gastrointestinal and urogenital tracts. Accurate and reliable quantification of denaverine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of denaverine hydrochloride in human plasma samples. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for both preclinical and clinical research.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting denaverine from plasma samples.
-
Reagents and Materials:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS): (A structurally similar compound or a stable isotope-labeled denaverine is recommended. For this protocol, Propiverine can be considered as a potential internal standard based on its structural similarities and common use in similar analyses.)
-
Acetonitrile (B52724) (HPLC grade), chilled at 2-8 °C
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Propiverine in methanol).
-
Add 300 µL of chilled acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a 5 µL aliquot into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm), is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.5 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 10 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions (Hypothetical, based on common fragmentation patterns and literature on related compounds):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Denaverine 398.3 112.1 25 Denaverine (Qualifier) 398.3 97.1 30 | Propiverine (IS) | 368.5 | 154.2 | 28 |
-
Data Presentation
Table 1: Method Validation Summary for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable |
Note: The data presented in this table is a representative summary of expected performance for a validated method and should be confirmed during in-house validation.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Denaverine.
Caption: Key components of the LC-MS/MS method and its validation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine hydrochloride is a spasmolytic agent recognized for its smooth muscle relaxant properties.[1][2] Its therapeutic applications, particularly in veterinary medicine for managing conditions like dystocia (difficult birth) and gastrointestinal spasms, are well-documented.[3][4] The primary mechanisms of action for this compound are twofold: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1][5] This dual action leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of smooth muscle tissue.[5]
These application notes provide a comprehensive protocol for the in vitro assessment of this compound's effects on smooth muscle contractility using an isolated organ bath system. This technique is fundamental for characterizing the pharmacological profile of spasmolytic agents.[5][6]
Mechanism of Action
This compound exerts its effects on smooth muscle cells through two primary signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: Denaverine inhibits the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][7] The resulting increase in intracellular cAMP and cGMP levels activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that ultimately lead to a decrease in intracellular calcium levels and smooth muscle relaxation.[5]
-
Anticholinergic Activity: Denaverine also acts as an antagonist at muscarinic receptors, thereby blocking the action of acetylcholine (B1216132).[1][5] Acetylcholine is a key neurotransmitter that mediates smooth muscle contraction. By inhibiting its binding, Denaverine prevents the acetylcholine-induced increase in intracellular calcium, further contributing to muscle relaxation.[5]
References
- 1. dmt.dk [dmt.dk]
- 2. Effects of acetylcholine on the smooth muscle cell of isolated main coronary artery of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acetylcholine and catecholamines on the smooth muscle cell of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
- 5. High K+-induced contraction requires depolarization-induced Ca2+ release from internal stores in rat gut smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine (B1201730) hydrochloride is recognized as a spasmolytic agent with relaxant effects on smooth muscle, historically used in veterinary medicine to manage myometrial contractions during parturition.[1][2] It is described as a "neurotropic-musculotropic spasmolytic agent," suggesting a dual mechanism of action.[1][3] The neurotropic effect is thought to arise from the competitive inhibition of M-cholinergic receptors, while the myotropic effect is presumed to involve the inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[1][3]
Despite its historical use, recent in vitro evidence from studies on canine myometrium suggests that denaverine hydrochloride has no significant direct effect on myometrial contractility, either in isolation or in combination with uterotonic agents like oxytocin (B344502).[3][4][5] This presents a discrepancy between its proposed mechanism and observed effects in recent experimental settings, warranting further investigation.[4]
These application notes provide a detailed protocol for utilizing an ex vivo uterine contraction assay to evaluate the effects of this compound on myometrial tissue. This method allows for the direct measurement of isometric contractions of uterine muscle strips in an organ bath setup, providing critical preclinical data on the potency and efficacy of potential tocolytic or uterotonic agents.[6][7]
Data Presentation
Recent in vitro studies on canine pregnant myometrium have shown no significant tocolytic effect of this compound. The tables below summarize the key findings from these studies.
Table 1: In Vitro Effects of this compound on Myometrial Contraction
| Species/Tissue | Experimental Model | Key Findings | Quantitative Data (Inhibition of Contraction) | Source(s) |
| Canine (pregnant) | Organ bath with oxytocin-induced contractions | No significant effect on amplitude, mean force, Area Under the Curve (AUC), or frequency of contractions. Did not affect oxytocin-induced contractions or show a priming effect. | No significant inhibition observed. | [3][4][5] |
Table 2: Analysis Parameters for Myometrial Contractions
| Parameter | Description |
| Amplitude | The peak force of a contraction from the baseline. |
| Mean Force | The average force exerted by the muscle over a period of time. |
| Area Under the Curve (AUC) | Represents the total work done by the muscle during contractions. |
| Frequency | The number of contractions per unit of time. |
Experimental Protocols
This protocol details the methodology for assessing the effect of this compound on spontaneous and oxytocin-induced contractions of isolated uterine smooth muscle strips.
Materials and Reagents
-
Fresh myometrial biopsies
-
Krebs-bicarbonate solution (or physiological saline solution)
-
This compound stock solution
-
Oxytocin stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Multi-chamber organ bath system with isometric force transducers
-
Data acquisition system
Procedure
1. Tissue Preparation
-
Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution.
-
Carefully dissect the tissue to remove connective and vascular tissue.
-
Dissect fine strips of myometrium (e.g., 2 mm x 10 mm).
2. Organ Bath Setup and Equilibration
-
Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.[6]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of approximately 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. Spontaneous contractions should develop during this period.[6]
-
Replace the Krebs solution every 15-20 minutes during equilibration.[6]
3. Experimental Phases
-
Phase 1: Spontaneous Contractions
-
Record a stable period of spontaneous contractions for at least 30 minutes to establish a baseline.
-
Add increasing concentrations of this compound to the bath in a cumulative manner.
-
Record the contractile activity at each concentration.
-
-
Phase 2: Oxytocin-Induced Contractions
-
After a washout period to return to baseline, induce stable and robust contractions by adding a submaximal concentration of oxytocin (e.g., 1 nM to 100 nM) to the organ bath.[5][6]
-
Allow the oxytocin-induced contractions to stabilize for at least 30 minutes.
-
Once stable contractions are established, begin the cumulative addition of this compound to the organ bath.
-
Record the response at each concentration of this compound.
-
-
Phase 3: Priming Effect (Optional)
-
After a washout period, pre-incubate the tissue with this compound for a set period (e.g., 20 minutes) before the addition of oxytocin to assess any priming effects.[3]
-
4. Data Acquisition and Analysis
-
Continuously record the isometric force of the muscle strip contractions.
-
Analyze the recorded data for the average amplitude, mean force, area under the curve (AUC), and frequency of contractions.[5]
-
Compare the contractility parameters before and after the addition of this compound using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ex vivo uterine contraction assay.
Signaling Pathways in Uterine Contraction
The following diagrams illustrate the established signaling pathway for oxytocin-induced uterine contraction and the proposed, though not recently substantiated in vitro, mechanism of action for this compound.
Caption: Signaling pathway of oxytocin-induced uterine muscle contraction.
Caption: Proposed mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The In Vitro Contractile Response of Canine Pregnant Myometrium to Oxytocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine (B1201730) hydrochloride is a spasmolytic agent utilized in both veterinary and human medicine for its muscle relaxant properties.[1] It functions as a phosphodiesterase (PDE) inhibitor and exhibits anticholinergic activity, leading to the relaxation of smooth muscles.[1][][3] Accurate and reliable analytical methods are essential for the quality control of denaverine hydrochloride in bulk drug substance and pharmaceutical dosage forms.
This document provides detailed protocols for two common analytical techniques for the quantification of this compound: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). These methods are crucial for ensuring the potency, purity, and stability of the final pharmaceutical product.
Chemical Structure
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine hydrochloride is a spasmolytic agent used in both veterinary and human medicine for its muscle-relaxant properties.[1] Its therapeutic action is attributed to its dual mechanism of phosphodiesterase (PDE) inhibition and anticholinergic activity.[1] Accurate and robust analytical methods are essential for the quality control and stability assessment of this compound formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
This document provides a comprehensive guide to developing and optimizing the mobile phase for the reversed-phase HPLC (RP-HPLC) analysis of this compound. It includes established methods as a baseline and a detailed protocol for systematic mobile phase optimization to achieve optimal separation, peak shape, and analysis time.
Established HPLC Methods for this compound Analysis
Two primary RP-HPLC methods have been reported for the analysis of this compound. These methods can serve as a starting point for optimization.
| Parameter | Method 1 | Method 2 |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) or Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm)[1][2] | Newcrom R1[3] |
| Mobile Phase | A: Phosphate (B84403) Buffer (pH 3.5)[1][4] B: Acetonitrile (B52724) Ratio: 30:70 (v/v)[1][4] Alternative: Phosphate Buffer (0.02M, pH 3.6) : Methanol (B129727) (55:45 v/v)[1] | Acetonitrile, Water, and Phosphoric Acid (for MS compatibility, replace with formic acid)[3] |
| Flow Rate | 0.6 mL/min or 1.0 mL/min[1] | Not specified |
| Detection Wavelength | 306 nm or 255 nm[1] | Not specified |
| Column Temperature | Ambient or 30 °C[1] | Not specified |
| Injection Volume | 10 µL or 20 µL[1] | Not specified |
| Retention Time | Approx. 3.2 min[4] | Not specified |
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to optimize the mobile phase for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.[1][4]
-
Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][4]
Optimization Workflow
The following workflow is designed to systematically optimize the mobile phase composition.
Step-by-Step Optimization Protocol
-
Initial Conditions:
-
Evaluation of Initial Chromatogram:
-
Retention Time (tR): An ideal retention time is typically between 2 and 10 minutes. If the peak elutes too early, decrease the organic solvent percentage. If it elutes too late, increase the organic solvent percentage.
-
Peak Tailing: For amine compounds like Denaverine, peak tailing can occur due to interactions with residual silanols on the column. A tailing factor of less than 2 is generally desirable.[5]
-
Resolution (Rs): If analyzing this compound in the presence of impurities or degradation products, ensure adequate resolution (Rs > 1.5) between adjacent peaks.
-
-
Systematic Adjustments:
-
Organic Solvent Ratio:
-
If the retention time needs adjustment, vary the ratio of acetonitrile to buffer in increments of 5% (e.g., 65:35, 75:25).
-
Observe the effect on retention time, peak shape, and resolution.
-
-
Organic Solvent Type:
-
If satisfactory peak shape or resolution is not achieved with acetonitrile, substitute it with methanol.
-
Start with a methanol concentration that provides a similar elution strength to the initial acetonitrile concentration and optimize the ratio as described above.
-
-
Mobile Phase pH:
-
The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.
-
Adjust the pH of the phosphate buffer in small increments (e.g., ±0.2 pH units) around the initial pH of 3.5.[1] Lowering the pH can help suppress the ionization of silanol (B1196071) groups, potentially reducing peak tailing.[5]
-
-
-
Final Method Selection and System Suitability:
-
Once a mobile phase composition that provides the desired chromatographic performance is identified, perform a system suitability test.
-
Inject the working standard solution multiple times (n=5 or 6) and evaluate parameters such as retention time, peak area, tailing factor, and theoretical plates to ensure the method's precision and robustness.
-
Conclusion
The optimization of the mobile phase is a critical step in developing a robust and reliable HPLC method for the analysis of this compound. By systematically evaluating the type and ratio of the organic solvent and the pH of the aqueous phase, researchers can achieve optimal chromatographic performance, ensuring accurate and precise quantification for quality control and stability studies. The provided protocols offer a clear pathway to achieve this, starting from established methods and moving through a logical optimization workflow.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sample preparation and analytical validation of Denaverine hydrochloride in bulk drug and pharmaceutical dosage forms. The protocols detailed below are based on established methodologies and aligned with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness in analytical results.[1][2][3][4][5][6]
Introduction
This compound is a spasmolytic agent utilized in both human and veterinary medicine for its muscle relaxant properties.[1][7][8] Its therapeutic effect stems from a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1] As a PDE inhibitor, Denaverine elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which leads to the relaxation of smooth muscles.[1] Given its therapeutic importance, accurate and reliable analytical methods are essential for the quality control and stability assessment of Denaverine formulations.
This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Signaling Pathway of this compound
Denaverine exerts its spasmolytic effect through two primary pathways. It inhibits phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn activates protein kinases that promote smooth muscle relaxation by reducing intracellular calcium levels.[1] Additionally, Denaverine exhibits anticholinergic properties by blocking acetylcholine (B1216132) receptors, further contributing to its muscle relaxant effects.[1]
Mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound working standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)[8]
-
0.45 µm membrane filter
-
0.45 µm syringe filter
Instrumentation
A High-Performance Liquid Chromatograph equipped with a UV detector is recommended.
Chromatographic Conditions
An isocratic RP-HPLC method is suggested for the analysis of Denaverine. The following conditions have demonstrated good resolution and peak shape:[1][7]
| Parameter | Condition 1 | Condition 2 |
| HPLC System | HPLC with UV Detector | UPLC with UV/PDA Detector |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm)[1] | Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5): Acetonitrile (30:70 v/v)[1][7] | Phosphate Buffer (0.02M, pH 3.6): Methanol (55:45 v/v) |
| Flow Rate | 0.6 mL/min[1][7] | 1.0 mL/min |
| Detection Wavelength | 306 nm[1][7] | 255 nm |
| Injection Volume | 20 µL[1] | 10 µL |
| Column Temperature | Ambient | 30 °C |
| Run Time | 5 min[1] | ~10 min |
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve 7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid.[1][7]
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Acetonitrile in the ratio of 30:70 (v/v). Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1][7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.[1][7]
-
Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][7]
-
Sample Preparation (from Injectable Dosage Form, 40 mg/mL): Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask. Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.[1][7] Further, dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[1][7]
Analytical Method Validation
The analytical method should be validated according to ICH guidelines.[2][3][4][5][6] The following tables summarize typical validation parameters and their acceptance criteria.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of peak areas (n=6) | ≤ 2.0% |
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of Denaverine. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. %RSD should be ≤ 2.0%. |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Denaverine.
HPLC experimental workflow for Denaverine analysis.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the Denaverine drug substance. The primary degradation pathways for Denaverine include ester hydrolysis, oxidative O-dealkylation, and N-dealkylation.
Protocol for Forced Degradation
Prepare a stock solution of Denaverine and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 N HCl | Reflux at 60°C for 2-8 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 1-4 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C | 24-72 hours |
| Photolytic Degradation | Expose to UV-A and visible light as per ICH Q1B guidelines. | Analyze at appropriate time points. |
After exposure, neutralize the acidic and alkaline samples before dilution and injection into the HPLC system.
Evaluation of Forced Degradation Studies
-
Specificity: The method is considered specific and stability-indicating if the Denaverine peak is well-resolved from all degradation product peaks.
-
Peak Purity: The peak purity of the Denaverine peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.
-
Mass Balance: The sum of the assay of Denaverine and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products have been accounted for.
By following these protocols, researchers and scientists can confidently implement a robust and reliable HPLC method for the analysis of this compound, ensuring the quality, efficacy, and safety of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. impactfactor.org [impactfactor.org]
- 8. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Denaverine hydrochloride on gastrointestinal (GI) motility. This compound is a smooth muscle relaxant with a dual mechanism of action, making it a compound of interest for treating various GI spasmodic conditions.[1][2][3] This document outlines detailed protocols for in vivo, ex vivo, and in vitro studies, along with a framework for data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound exerts its spasmolytic effects on gastrointestinal smooth muscle through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition : this compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately causes a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation.[2][3]
-
Anticholinergic Activity : The compound also exhibits anticholinergic properties by blocking muscarinic receptors.[2][3] By antagonizing the action of acetylcholine (B1216132), a key neurotransmitter that mediates smooth muscle contraction, this compound prevents acetylcholine-induced contractile responses.[2][3]
Experimental Protocols
A multi-faceted approach employing in vivo, ex vivo, and in vitro models is recommended for a thorough investigation of this compound's effects on GI motility.
1. In Vivo Assessment of Gastrointestinal Transit
-
Objective : To determine the effect of this compound on gastric emptying and intestinal transit time in animal models (e.g., mice or rats).
-
Protocol: Charcoal Meal Transit Assay [4]
-
Animal Preparation : Fast adult mice or rats for 18-24 hours with free access to water to ensure an empty stomach.
-
Drug Administration : Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
-
Marker Administration : After a specific absorption time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally.
-
Euthanasia and Dissection : At a fixed time point after charcoal administration (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement : Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation : Express the intestinal transit as a percentage of the total length of the small intestine.
-
-
Protocol: Phenol (B47542) Red Gastric Emptying Assay
-
Animal Preparation : Fast adult mice or rats for 18-24 hours with free access to water.
-
Drug Administration : Administer this compound or vehicle control (p.o. or i.p.).
-
Test Meal Administration : After the drug absorption period, administer a test meal containing a non-absorbable marker, such as 0.05% phenol red in a 1.5% methylcellulose (B11928114) solution.
-
Euthanasia and Stomach Removal : After a set time (e.g., 20 minutes), euthanize the animals and clamp the pyloric and cardiac ends of the stomach before removal.
-
Quantification : Homogenize the stomach in a known volume of alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant spectrophotometrically to determine the concentration of phenol red remaining in the stomach.
-
Calculation : Gastric emptying is calculated by comparing the amount of phenol red recovered from the stomachs of test animals to that of a control group sacrificed immediately after receiving the test meal.
-
2. Ex Vivo Assessment of Intestinal Contractility
-
Objective : To evaluate the direct effect of this compound on isolated intestinal smooth muscle contractility.
-
Protocol: Isolated Guinea Pig Ileum Preparation [3]
-
Tissue Preparation : Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and place it in a bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Mounting : Mount the ileum segment in an organ bath under a resting tension (e.g., 1 g).
-
Contraction Induction : Induce sustained contractions using an agonist such as acetylcholine or histamine.
-
Drug Application : Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.
-
Data Recording : Continuously record the muscle tension using an isometric force transducer.
-
Analysis : Plot concentration-response curves to determine the EC50 (half-maximal effective concentration) for the relaxant effect of this compound.
-
3. In Vitro Enzyme Inhibition Assay
-
Objective : To quantify the inhibitory effect of this compound on specific phosphodiesterase isoenzymes.
-
Protocol: Phosphodiesterase (PDE) Inhibition Assay [5]
-
Enzyme and Substrate : Incubate a purified recombinant PDE enzyme (e.g., PDE4 or PDE5) with its fluorescently or radiolabeled substrate (cAMP or cGMP).
-
Compound Incubation : Add this compound at various concentrations to the reaction mixture.
-
Reaction Termination : Allow the enzymatic reaction to proceed for a defined period and then stop it.
-
Product Quantification : Quantify the amount of hydrolyzed substrate.
-
Data Analysis : Calculate the percentage of PDE inhibition for each concentration of this compound and plot an inhibition curve to determine the IC50 (half-maximal inhibitory concentration) value.
-
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a template for summarizing experimental findings from the protocols described above.
Table 1: Effect of this compound on Gastrointestinal Transit in Mice
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) | Intestinal Transit (%) |
| Vehicle Control | - | Value ± SEM | Value ± SEM |
| Denaverine HCl | Dose 1 | Value ± SEM | Value ± SEM |
| Denaverine HCl | Dose 2 | Value ± SEM | Value ± SEM |
| Denaverine HCl | Dose 3 | Value ± SEM | Value ± SEM |
Table 2: Ex Vivo Spasmolytic Activity of this compound on Guinea Pig Ileum
| Agonist | Denaverine HCl Concentration (μM) | Inhibition of Contraction (%) | EC50 (μM) |
| Acetylcholine (1 μM) | Concentration 1 | Value ± SEM | Value |
| Concentration 2 | Value ± SEM | ||
| Concentration 3 | Value ± SEM | ||
| Histamine (1 μM) | Concentration 1 | Value ± SEM | Value |
| Concentration 2 | Value ± SEM | ||
| Concentration 3 | Value ± SEM |
Table 3: In Vitro Inhibitory Activity of this compound on Phosphodiesterase Isoenzymes
| PDE Isoenzyme | Denaverine HCl IC50 (μM) |
| PDE4 | Value |
| PDE5 | Value |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.
References
- 1. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Introduction
Denaverine hydrochloride is an antispasmodic drug, primarily utilized in veterinary medicine to relax the myometrium in cows and dogs during parturition.[1][2] The quality, safety, and efficacy of the drug substance are dependent on the control of impurities. This document provides a comprehensive guide for the validation of an analytical method for the quantification of impurities in this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is described, which is capable of separating Denaverine from its potential degradation products and process-related impurities.[5][6]
The validation of the analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3] The validation parameters addressed in this protocol include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]
Potential Impurities and Degradation Pathways
Based on the structure of this compound, which contains ester and ether linkages as well as a tertiary amine, the primary degradation pathways are expected to be hydrolysis and oxidation.[5] Common related compounds and potential impurities that can arise during synthesis or degradation include dealkylated and desmethyl derivatives, as well as N-oxide species.[1] Known impurities that may be monitored include "Denaverine Impurity 3 (HCl Salt)" and "2-(Dedimethyldeamino)deethyl Denaverine" (also known as Denaverine Impurity 4).[1][2]
Experimental Workflow for Method Validation
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Materials and Methods
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) in a ratio of 30:70 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.[7]
-
Diluent: Mobile phase.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound working standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Impurity Stock Solutions: If individual impurity standards are available, prepare stock solutions in the diluent at a suitable concentration (e.g., 100 µg/mL).
-
Spiked Sample Solution: Prepare a solution of this compound and spike it with known amounts of impurities and/or degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Acid Hydrolysis: To a solution of this compound, add 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: To a solution of this compound, add 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed powder in the diluent for analysis.[9]
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[9]
Method Validation Protocols
The validation of the analytical method should be performed according to ICH guidelines.[3][4]
Specificity The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Protocol: Analyze blank (diluent), this compound standard, individual impurity standards (if available), and a spiked sample containing Denaverine and its impurities. Also, analyze the samples from the forced degradation studies. The method is considered specific if all peaks are well-resolved from each other.
Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol: Prepare a series of at least five concentrations of each impurity, ranging from the reporting level to 120% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Prepare spiked samples of this compound with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each sample in triplicate and calculate the percentage recovery.
Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate samples of this compound spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for the combined data.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small variations in the method parameters, such as the pH of the mobile phase (e.g., ± 0.2 units), the percentage of acetonitrile in the mobile phase (e.g., ± 2%), the column temperature (e.g., ± 5°C), and the flow rate (e.g., ± 0.1 mL/min). Analyze a system suitability solution under each condition and evaluate the impact on the results.
Results and Discussion
The following tables summarize the acceptance criteria and provide example data for the validation of an analytical method for this compound impurities.
Table 1: Linearity Data for this compound Impurities (Example)
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) | Slope | y-intercept |
| Impurity A | 0.1 - 2.0 | ≥ 0.99 | 45821 | 150 |
| Impurity B | 0.1 - 2.0 | ≥ 0.99 | 52134 | 210 |
Table 2: Accuracy (Recovery) Data (Example)
| Impurity | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| Impurity A | 50% | 0.5 | 0.49 | 98.0% | 80.0 - 120.0% |
| 100% | 1.0 | 1.02 | 102.0% | ||
| 150% | 1.5 | 1.47 | 98.0% | ||
| Impurity B | 50% | 0.5 | 0.51 | 102.0% | 80.0 - 120.0% |
| 100% | 1.0 | 0.99 | 99.0% | ||
| 150% | 1.5 | 1.53 | 102.0% |
Table 3: Precision Data (Example)
| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) | Acceptance Criteria |
| Impurity A | 1.5 | 2.1 | ≤ 10.0% |
| Impurity B | 1.2 | 1.9 | ≤ 10.0% |
Table 4: LOD and LOQ Data (Example)
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.04 | 0.12 |
Table 5: Robustness Data (Example)
| Parameter | Variation | %RSD of Impurity Content | Acceptance Criteria |
| Mobile Phase pH | 3.3 | 1.8 | ≤ 5.0% |
| 3.7 | 2.3 | ||
| Acetonitrile % | 68% | 2.1 | ≤ 5.0% |
| 72% | 2.5 | ||
| Flow Rate (mL/min) | 0.9 | 1.9 | ≤ 5.0% |
| 1.1 | 2.4 | ||
| Column Temp (°C) | 20 | 1.7 | ≤ 5.0% |
| 30 | 2.2 |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
The described HPLC method for the determination of impurities in this compound is demonstrated to be specific, linear, accurate, precise, and robust. The validation results indicate that the method is suitable for its intended purpose of quantifying impurities in bulk drug substance and finished pharmaceutical products. The forced degradation studies confirm the stability-indicating nature of the method, capable of separating the active ingredient from its degradation products. This validated method can be effectively implemented for routine quality control and stability monitoring of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Introduction and Mechanism of Action
Denaverine (B1201730) hydrochloride is a neurotropic-musculotropic spasmolytic agent utilized in veterinary medicine to facilitate parturition.[1][2] Its primary application is in regulating myometrial contractions and increasing the elasticity of the soft birth canal (cervix, vagina, and vulva) in species such as cattle, sheep, and pigs.[2][3][4] It is particularly noted for its use in heifers to ease first calving and in managing dystocia (difficult birth) when uterine hypertonicity is a contributing factor.[1][5]
The therapeutic effect of Denaverine hydrochloride is attributed to a dual mechanism of action that promotes smooth muscle relaxation:
-
Myotropic Effect: This is believed to involve the inhibition of phosphodiesterase (PDE) and the blockade of calcium channels.[2][6][7] PDE inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inactivates myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin required for muscle contraction. Blocking calcium channels reduces the influx of Ca2+, which is essential for initiating the contractile process.
-
Neurotropic Effect: This effect is attributed to anticholinergic activity, specifically the competitive inhibition of M-cholinergic receptors, which further contributes to smooth muscle relaxation.[2][7]
These actions result in a spasmolytic and analgesic effect on the uterus and birth canal, which can help regulate labor contractions and promote cervical dilation.[1][3]
Application Notes
Indications for Use
-
Cattle (Cows & Heifers): The primary indication is to promote the dilation of the soft birth canal when opening is insufficient.[5][8] It is also used to regulate hypertonic uterine contractions and facilitate parturition in heifers.[5][8]
-
Buffaloes: Shown to be effective in augmenting cervical dilation following the correction of uterine torsion.[9]
-
Sheep and Pigs: Approved for use to regulate myometrial contractions, though specific research is less extensive than in cattle.[3]
-
Canine: While sometimes recommended in combination with oxytocin (B344502) for uterine inertia, an in vitro study on canine myometrium found no significant effect of Denaverine on uterine contractions.[6]
Contraindications and Special Warnings
-
Mechanical Obstructions: Do not administer in cases of mechanical obstruction such as an oversized fetus, fetal malpresentation, or uterine torsion. These conditions must be resolved prior to administration.[5][8]
-
Timing of Administration: The product is ineffective if no part of the fetus has entered the cervical canal and abdominal pressing has not commenced.[8]
-
Hypersensitivity: Do not use in animals with a known hypersensitivity to the active substance.[5]
Recommended Dosages
| Species | Dosage per Animal | Approx. Dose Rate | Route of Admin. | Notes |
| Cows / Heifers | 400 mg (10 ml of 40 mg/ml) | ~0.8 mg/kg | Intramuscular (IM) | May be repeated once after 40-60 minutes if needed.[3][5] |
| Sheep | 80 - 120 mg | ~0.8 mg/kg | Intramuscular (IM) | Single or repeated dose.[3] |
| Pigs | 200 mg | ~1.2 mg/kg | Intramuscular (IM) | Single or repeated dose.[3] |
Quantitative Data from Veterinary Studies
The following tables summarize key quantitative findings from clinical research on this compound.
Table 1: Efficacy of Denaverine HCl in Combination with Carbetocin (B549339) in Bovine Parturition (Data sourced from Zobel and Taponen, 2014)[10]
| Parameter | Treatment Group (Denaverine + Carbetocin, n=100) | Control Group (n=100) |
| Need for Any Assistance | Halved compared to control | Baseline |
| Difficult Calving | Decreased | Baseline |
| Birth Canal Lesions | Decreased | Baseline |
| Clinical Endometritis | Decreased | Baseline |
| Days Open | 67 days | 78 days |
| AIs per Pregnancy | 1.3 | 1.6 |
Table 2: Effect of Denaverine HCl on Assisted Delivery in Heifers (Data sourced from Lange et al., 2019)[1]
| Parameter | Treatment Group (400 mg Denaverine HCl, n=41) | Control Group (Placebo, n=42) |
| Pulling Force (AUC) | Significantly Reduced | Baseline |
| Assisted Calving Rate | No Significant Effect | No Significant Effect |
| Calf APGAR Score | No Significant Effect | No Significant Effect |
| Calf Blood Lactate (B86563) | No Significant Effect | No Significant Effect |
Table 3: Efficacy of Denaverine HCl in Buffaloes Following Uterine Torsion Correction (Data sourced from Ghazy et al., 2022)[9]
| Parameter | Denaverine HCl Group | Denaverine + Methylergometrine |
| Rapid Cervical Dilation Rate | 3.1 ± 0.26 cm | 3.2 ± 0.19 cm |
| Max. Cervical Diameter (24h) | 17 ± 0.52 cm | 16 ± 0.46 cm |
| Fetal Viability | 100% | 88.8% |
| Parturition (No Maneuvers) | 2.1 ± 0.26 (Score) | 1.8 ± 0.22 (Score) |
| Placental Dropping Time | 9.4 ± 1.2 hours | 10 ± 1.1 hours |
Experimental Protocols
Protocol 1: In Vivo Clinical Trial for Efficacy in Heifers
This protocol is based on methodologies used to assess the effect of this compound on calving ease and calf vitality.
-
Objective: To determine the effect of Denaverine HCl on the pulling force required during assisted parturition and on neonatal calf vitality.
-
Animal Model: Primiparous dairy heifers (e.g., Holstein-Friesian) with a known service date.
-
Experimental Design: A randomized, placebo-controlled, double-blinded clinical trial.
-
Enrollment: Heifers are enrolled at the onset of stage two labor (appearance of the amniotic sac).
-
Randomization: Animals are randomly allocated to either a treatment group (Denaverine HCl) or a control group (saline placebo).
-
Treatment Administration: Administer 400 mg of Denaverine HCl (10 ml) or an equivalent volume of saline via subcutaneous or intramuscular injection.[11]
-
Observation Period: Allow 60 minutes for unassisted delivery. If the calf is not born within this period, intervention via mechanical calf puller is initiated.
-
-
Data Collection:
-
Pulling Force: If assistance is required, interpose a digital force gauge between the calf puller and the calf to record the pulling force (in Newtons) over time.
-
Calf Vitality: Immediately after birth, assess calf vitality using a modified APGAR score (heart rate, respiration, muscle tone, etc.). Collect a blood sample from the Vena auricularis to measure lactate concentration using a portable analyzer.
-
Calving Parameters: Record the duration of labor, calving modality (spontaneous vs. assisted), and any observed maternal injuries.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the area under the curve for pulling force, APGAR scores, and lactate concentrations between the treatment and control groups.
Protocol 2: In Vitro Myometrial Contractility Assay
This protocol is based on organ bath studies designed to measure the direct effect of this compound on uterine muscle tissue.[2][6]
-
Objective: To quantify the effect of Denaverine HCl on spontaneous and oxytocin-induced contractions of isolated myometrial strips.
-
Materials: Uterine tissue from periparturient animals (e.g., cow, sow, bitch), Krebs-Henseleit buffer, Denaverine HCl, Oxytocin, organ bath system with force-displacement transducers, and a data acquisition system.
-
Methodology:
-
Tissue Preparation: Euthanize a periparturient animal and immediately dissect the uterus. Place uterine horns in chilled, aerated Krebs-Henseleit solution. Carefully separate the longitudinal and circular myometrial layers and cut into strips (approx. 10 mm x 2 mm).
-
Mounting: Suspend the myometrial strips vertically in organ bath chambers filled with 37°C Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed holder and the other to a force transducer.
-
Equilibration: Allow strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with buffer changes every 15-20 minutes.
-
Experimental Procedure:
-
Record a period of spontaneous contractile activity.
-
Induce stable, rhythmic contractions using a low concentration of oxytocin (e.g., 1 nM).
-
Once stable contractions are achieved, add Denaverine HCl in a cumulative, dose-dependent manner to the bath.
-
Record the contractile response for at least 20 minutes at each concentration.
-
-
-
Data Analysis: Measure the amplitude (force), frequency, and area under the curve (AUC) of the myometrial contractions before and after the addition of Denaverine HCl. Use statistical analysis (e.g., paired t-test, ANOVA) to determine if there is a significant inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. llmfarmvets.co.uk [llmfarmvets.co.uk]
- 5. veyx.com [veyx.com]
- 6. The In Vitro Contractile Response of Canine Pregnant Myometrium to Oxytocin and this compound [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. products.kela.health [products.kela.health]
- 9. Augmenting Cervimetry, Fetal Survivability, Calving Ease, And Uterine Health During Buffalo Uterine Torsion Treatment [journalijar.com]
- 10. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound application to heifers on the APGAR score and lactate concentration in newborn calves - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine (B1201730) hydrochloride is a potent spasmolytic agent utilized in both human and veterinary medicine for its smooth muscle relaxant properties.[1][2] It is particularly noted for its application in managing conditions related to visceral and vasospastic smooth muscle hyperactivity.[1] Structurally and pharmacologically similar to papaverine (B1678415), denaverine hydrochloride's therapeutic efficacy is primarily attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1][3] These actions lead to the relaxation of smooth muscles, proving beneficial in various clinical scenarios, including gastrointestinal spasms and facilitating parturition in veterinary medicine.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in research models focused on smooth muscle relaxation. It is intended to be a comprehensive resource for scientists and professionals in drug development and smooth muscle physiology.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects through two primary pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] This inhibition leads to the intracellular accumulation of cAMP and cGMP.[4] Elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3][4] This activation cascade culminates in a decrease in intracellular calcium concentrations, a key trigger for muscle contraction, thereby promoting relaxation.[2]
-
Anticholinergic Activity: The compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1][3] By antagonizing the action of acetylcholine, a primary neurotransmitter mediating smooth muscle contraction, this compound prevents acetylcholine-induced contractile responses.[1]
Data Presentation
While extensive quantitative data for this compound is limited in publicly available literature, the following tables provide a summary of available information and a template for data generation in research settings.[1][3] For comparative context, data for the related compound papaverine may be considered.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3321-06-0 | [6] |
| Molecular Formula | C₂₄H₃₄ClNO₃ | [6] |
| Molecular Weight | 419.99 g/mol | [6] |
| Appearance | White or almost white crystalline powder | [6] |
| Melting Point | 140-142 °C | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
Table 2: In Vitro Potency (Template for Experimental Data Generation)
| Compound | Tissue | Agonist | EC₅₀ / IC₅₀ (µM) | Eₘₐₓ (% Relaxation) |
| Denaverine HCl | e.g., Rat Aorta | Phenylephrine | Data to be determined | Data to be determined |
| Denaverine HCl | e.g., Guinea Pig Ileum | Acetylcholine | Data to be determined | Data to be determined |
| Denaverine HCl | e.g., Uterine Horn | Oxytocin | Data to be determined | Data to be determined |
Note: The lack of specific quantitative data for this compound highlights the need for further research to establish its in vitro potency (e.g., IC₅₀ and pA₂ values).[3]
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference(s) |
| Heifers and Cows | 200 - 400 mg per animal (~0.8 mg/kg) | Intramuscular (IM) | Facilitation of parturition | [7] |
| Sheep | 80 - 120 mg per animal (~0.8 mg/kg) | Intramuscular (IM) | Facilitation of parturition | [7] |
| Pigs | 200 mg per animal (~1.2 mg/kg) | Intramuscular (IM) | Onset of effect in 15-30 minutes | [7] |
| Rats (Reproduction Study) | 10, 33, or 100 mg/kg bw | Oral | - | [7] |
| Holstein-Friesian Heifers | Not specified | Not specified | Reduced pulling force during assisted calving | [8] |
| Simmental Cows and Heifers | Not specified | Not specified | Increased birth canal dilation and reduced need for assistance | [9][10] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in smooth muscle cells.
Caption: Experimental workflow for isolated organ bath studies.
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This in vitro technique is fundamental for assessing the effects of pharmacological agents on smooth muscle contractility.[3]
Objective: To determine the relaxant effect of this compound on isolated smooth muscle tissue.
1. Tissue Preparation: a. Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical guidelines.[4] b. Isolate the desired smooth muscle tissue (e.g., thoracic aorta, ileum, trachea, bladder).[4] c. Dissect the tissue into strips or rings of appropriate size (e.g., 2-4 mm rings) in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[4]
2. Experimental Setup: a. Suspend the tissue segments in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[4] b. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.[4] c. Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams), washing the tissue with fresh solution every 15-20 minutes.[4]
3. Experimental Procedure: a. Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to assess its viability.[5] Wash the tissue until it returns to baseline. b. Contraction Induction: Add a contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride to the bath to induce a stable, submaximal contraction.[3][5] c. Compound Administration: Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).[4] Allow the tissue to stabilize at each concentration before adding the next.[4]
4. Data Recording and Analysis: a. Continuously record the tension of the muscle tissue using a force transducer.[3] b. Measure the relaxant effect as the percentage reduction in the agonist-induced contraction.[3] c. Plot concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal relaxation) of this compound.[3][5]
Protocol 2: Evaluation of this compound on Parturition in Animal Models
This protocol is based on studies evaluating the effect of this compound on calving ease.[7]
Objective: To assess the effect of this compound on the ease of parturition.
1. Animal Model: a. Select pregnant animals (e.g., heifers, cows).[7][9]
2. Experimental Groups: a. Treatment Group: Administer this compound at the recommended dosage (e.g., ~0.8 mg/kg bw for heifers/cows) via intramuscular injection.[7] A second dose may be administered after approximately 40-60 minutes if labor is not progressing.[11] b. Control Group: Administer a placebo (e.g., saline).
3. Data Collection: a. Calving Modality: Record whether the calving is spontaneous or requires assistance.[8] b. Duration of Calving: Measure the time from the start of active labor until the expulsion of the fetus.[7] c. Pulling Force (for assisted calving): If assistance is required, use a digital force gauge to measure the pulling force applied.[8] d. Birth Canal Dilation: Measure the dilation of the birth canal at set intervals.[9] e. Postpartum Complications: Record the incidence of complications such as endometritis and birth canal lesions.[9]
4. Data Analysis: a. Compare the incidence of assisted calving between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared test).[7] b. Analyze the duration of calving and pulling force data using t-tests or ANOVA.[7] c. Compare the incidence of postpartum complications between the groups.[7]
Solution Preparation
Protocol 3: Preparation of this compound Stock Solution
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.[6]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in sterile DMSO.[6]
-
Vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.[6]
-
For experiments, prepare serial dilutions of the stock solution in the appropriate cell culture medium or physiological salt solution. It is recommended to start with a concentration range of 0.1 µM to 100 µM, based on the analogous compound papaverine.[6] Include a vehicle control with the same final concentration of DMSO.[6]
Conclusion
This compound is a valuable tool for research into smooth muscle physiology and pharmacology. Its dual mechanism of action provides a unique profile for studying smooth muscle relaxation. The protocols and information provided in this document offer a framework for investigating its effects in various research models. Further research is warranted to fully elucidate its quantitative pharmacological profile, which will enhance its application in both basic science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.hpra.ie [assets.hpra.ie]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine hydrochloride is a smooth muscle relaxant utilized in both veterinary and human medicine for its antispasmodic properties.[1][2] Its therapeutic effects are attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data. These application notes provide a detailed guide to the preparation, storage, and handling of this compound solutions for research purposes.
Data Presentation
The following tables summarize the key quantitative and qualitative data for this compound.
Table 1: Physicochemical Properties and Storage of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₄ClNO₃ | [5] |
| Molecular Weight | 419.99 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 140-142 °C | [] |
| Storage (Solid) | Long-term: -20°C. Short-term (days to weeks): 0-4°C, dry and dark. Room temperature (15–25°C) in a tightly closed container, protected from light and moisture. | [5][6][8] |
| Shelf Life (Solid) | >2 years if stored properly | [] |
| Stock Solution Storage | -20°C in single-use aliquots, protected from light. | [8] |
| Aqueous Solution Stability | Prepare fresh for each experiment; avoid storing diluted aqueous solutions. A veterinary injection formulation is stable for 28 days after opening. | [2][9] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for high-concentration stock solutions. | [][8][10] |
| Methanol | Soluble | Can be used for preparing standard solutions for analysis. | [8][9][11] |
| Ethanol | Soluble | General solubility noted. | [6] |
| Water | Soluble, pH-dependent | Higher solubility in acidic conditions (pH < 7). Solubility decreases in neutral to alkaline conditions. | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[8]
-
If dissolution is slow, gentle warming in a 37°C water bath can be used to aid the process.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles.[8]
-
Store the aliquots at -20°C, protected from light.[8]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer or Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for immediate experimental use.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (e.g., 37°C) sterile aqueous buffer or cell culture medium
-
Sterile conical tubes or appropriate vessels
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture). This is crucial to prevent precipitation.[8]
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium. Note: The final concentration of DMSO should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity, though this can be cell-line dependent.[8]
-
Crucial Step: Add the calculated volume of the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This ensures rapid and even dispersion and minimizes the risk of precipitation.[8]
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
Use the freshly prepared working solution immediately for optimal results.[9]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Signaling Pathway
References
- 1. impactfactor.org [impactfactor.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Denaverine - Wikipedia [en.wikipedia.org]
- 4. Anticholinergic - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound: Uses, Benefits, Side Effects, Mechanism & Supplier Info in China [sinochem-nanjing.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy Denaverine | 3579-62-2 [smolecule.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Denaverine hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
A1: this compound is an antispasmodic drug that functions as a phosphodiesterase (PDE) inhibitor and possesses anticholinergic properties, leading to the relaxation of smooth muscles.[1] For research purposes, it is a solid powder that is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Preparing a high-concentration stock solution in anhydrous DMSO is the recommended first step for most experimental applications.[1]
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH.[1] Its solubility is significantly greater in acidic conditions (pH < 7). This is due to the protonation of its tertiary amine group, which results in the formation of a more soluble salt.[1] As the pH increases towards neutral and alkaline, this compound is more likely to be in its less soluble free base form, leading to decreased solubility.[1] For experiments, using a buffer with a pH in the range of 5.0-6.5 may be beneficial if the conditions allow.[1]
Q3: What is the recommended way to prepare a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock?
A3: To avoid precipitation, a phenomenon often referred to as "solvent shock," it is crucial to add the concentrated DMSO stock solution to the aqueous medium slowly and with agitation.[1] Add the DMSO stock drop-wise to the pre-warmed (e.g., 37°C for cell culture) aqueous solution while gently vortexing or swirling.[1] This ensures rapid and even dispersion, minimizing localized high concentrations of the compound that can lead to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[1] However, tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control experiment to assess the impact of DMSO on your specific cells.[1]
Q5: How should this compound powder and its stock solutions be stored?
A5: this compound powder should be stored at -20°C for long-term stability.[] Stock solutions prepared in DMSO should also be stored at -20°C, preferably in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to precipitation of the compound within the stock.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to your aqueous buffer or cell culture medium.
Potential Causes & Solutions:
-
"Solvent Shock": Rapid addition of the concentrated organic stock to the aqueous solution.
-
Solution: Add the DMSO stock solution drop-wise into the pre-warmed aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion.[1]
-
-
High Final Concentration: The target concentration exceeds the solubility limit of this compound in the aqueous medium at that specific pH and temperature.
-
Solution: Review the literature for typical working concentrations. If possible, perform a dose-response experiment starting with lower, more soluble concentrations.[1]
-
-
Low Temperature of Aqueous Medium: Adding a concentrated stock to a cold aqueous solution can decrease the compound's solubility.
-
Solution: Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when making dilutions.[1]
-
Issue 2: Precipitation Develops Over Time
Symptom: The solution is initially clear but becomes cloudy or a precipitate forms after a period of incubation.
Potential Causes & Solutions:
-
Poor Solution Stability: this compound in aqueous solutions may not be stable for extended periods at experimental temperatures (e.g., 37°C).
-
Solution: Prepare fresh dilutions for each experiment and use them promptly. Avoid storing diluted aqueous solutions.[1]
-
-
pH Shift During Experiment: Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the solubility of this compound.
-
Solution: Ensure your medium is well-buffered for the CO2 concentration in your incubator.[1]
-
-
Interaction with Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can interact with the compound, leading to precipitation.
-
Solution: If this is suspected, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Performing a solubility test in your specific medium can help identify these issues.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₄ClNO₃ |
| Molecular Weight | 419.99 g/mol [] |
| Appearance | Solid powder[] |
| Melting Point | 140-142 °C[] |
Table 2: General Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble[1][] | Recommended for preparing high-concentration stock solutions. |
| Methanol | Soluble[2] | |
| Aqueous Solutions | pH-dependent[1] | Higher solubility in acidic conditions (pH < 7). Quantitative data in specific buffers is not readily available. |
Note: Researchers are advised to experimentally determine the solubility of this compound in their specific aqueous buffers and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 419.99 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.2 mg of this compound.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes
Procedure (Example for a final concentration of 10 µM in 10 mL):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Ensure your aqueous buffer or cell culture medium is pre-warmed to the appropriate temperature.
-
In a sterile conical tube, add 10 mL of the pre-warmed aqueous solution.
-
To achieve a 10 µM final concentration, you will need to add 10 µL of the 10 mM stock solution (this results in a final DMSO concentration of 0.1%).
-
Crucial Step: While gently vortexing or swirling the tube containing the aqueous solution, add the 10 µL of the this compound stock solution drop-wise. This ensures rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Denaverine hydrochloride in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to several degradation pathways, particularly in solution. The main mechanisms of degradation include:
-
Ester Hydrolysis: The ester linkage in the Denaverine molecule is a primary target for hydrolysis, a process that is significantly accelerated in alkaline conditions.[1][2]
-
Oxidation: The tertiary amine and the ether linkage are susceptible to oxidation.[2][3] This can lead to the formation of N-oxides and cleavage of the ether bond.
-
N-dealkylation: The dimethylamino group can undergo oxidative removal of one or both methyl groups.[2]
-
O-dealkylation: The ether linkage in the 2-ethylbutoxy group can be cleaved through an oxidative process.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1][2][3]
Q2: How does the pH of a solution affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the solution. It exhibits the greatest stability in neutral to slightly acidic environments (pH 6-7).[2]
-
Alkaline Conditions (pH > 7): Significantly promotes the hydrolysis of the ester bond, leading to rapid degradation.[1][2]
-
Acidic Conditions (pH < 6): While the protonated tertiary amine enhances aqueous solubility, strongly acidic conditions can also facilitate degradation.[1][2]
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
A3: For preparing stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) or methanol (B129727) are recommended.[1]
-
Long-term storage: Stock solutions in anhydrous DMSO should be stored at -20°C.[1]
-
Short-term storage: Storage at 0-4°C in a dark, dry environment is suitable for days to weeks.[1]
-
Aqueous solutions: Aqueous solutions of this compound are less stable and should be prepared fresh before each experiment.[1]
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Forced degradation studies help identify potential degradation products. The table below summarizes likely degradation products under different stress conditions.
| Stress Condition | Primary Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Ester Cleavage | Benzilic acid, 2,2-diphenyl-(2-dimethylaminoethyl)acetate |
| Alkaline Hydrolysis | Ester Cleavage | Benzilic acid, 2,2-diphenyl-(2-dimethylaminoethyl)acetate |
| Oxidation | N-dealkylation, O-dealkylation | N-monodemethyl denaverine, products of ether cleavage |
| Thermal | Fragmentation | Various fragmentation products |
| Photolytic | Photochemical Degradation | Products may vary depending on wavelength and solvent |
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of potency in an aqueous formulation. | - pH of the solution is in a range that promotes hydrolysis (especially alkaline pH).- Improper storage temperature. | - Measure the pH of your formulation. If alkaline, adjust to a neutral or slightly acidic range (pH 6-7) using a suitable buffer.[2]- Conduct a short-term stability study at the adjusted pH.- Ensure the solution is stored at the recommended temperature and protected from light.[1] |
| Appearance of unknown peaks in HPLC chromatogram. | - Degradation of the sample due to improper storage, handling, or exposure to stress conditions.- Contamination of the sample or reagents. | - Review the storage conditions of your sample (temperature, light exposure).- Consider the possibility of oxidative degradation if the sample was exposed to air for an extended period.- Perform a forced degradation study (see Experimental Protocols) to tentatively identify the degradation products by comparing retention times.- Run a blank (diluent only) to check for system or solvent peaks.- Ensure the use of high-purity (HPLC grade) solvents and fresh buffers.[3] |
| Inconsistent or irreproducible results in stability studies. | - Variability in experimental conditions (temperature, pH, light exposure).- Impurities in excipients promoting degradation.- Inconsistent sample preparation. | - Tightly control all experimental parameters using calibrated equipment.[3]- Test the purity of excipients used in the formulation.- Include appropriate controls, such as a sample of the active pharmaceutical ingredient (API) alone under the same conditions.- Standardize the final concentration and diluent for all samples before injection.[3] |
| Change in the color of the solution. | - Chemical degradation, such as oxidation or photodecomposition. | - It is recommended to prepare fresh solutions and always protect them from light.[1] |
Quantitative Data from Forced Degradation Studies
The following table summarizes typical outcomes from forced degradation studies on this compound. Note that the extent of degradation can be manipulated by altering the severity of the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure). The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]
| Stress Condition | Parameters | Exposure Time | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 N HCl | 2-8 hours at 60°C | 5 - 15% |
| Alkaline Hydrolysis | 0.1 N NaOH | 1-4 hours at 60°C | 10 - 25% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at Room Temp | 5 - 15% |
| Thermal Degradation | Dry heat | 24-72 hours at 80°C | < 10% |
| Photolytic Degradation | ICH Q1B guidelines | Varies | 10 - 20% |
Note: This data is illustrative and represents typical outcomes. Actual results must be generated through experimentation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).[2]
-
Dissolve the heat-stressed powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound from its potential degradation products.
HPLC Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A gradient or isocratic mixture of a phosphate (B84403) buffer and acetonitrile (B52724). A common composition is a 30:70 (v/v) mixture of phosphate buffer (pH 3.5) and acetonitrile.[4] |
| Flow Rate | 0.6 - 1.0 mL/min[2][4] |
| Detection | UV detection at 221 nm or 306 nm[4] |
| Column Temperature | Ambient or 25°C |
| Injection Volume | 20 µL |
Methodology:
-
Preparation of Mobile Phase: Prepare the phosphate buffer and acetonitrile mixture as specified. Degas the mobile phase using an ultrasonic water bath and filter through a 0.45 µm filter.[4]
-
Preparation of Standard Solutions:
-
Preparation of Sample Solutions: Prepare the stressed samples from the forced degradation study (Protocol 1) at a suitable concentration in the mobile phase.
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for tailing factor, theoretical plates, and reproducibility of peak area and retention time).
-
Analysis: Inject the blank, standard solutions, and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Identify the peaks for degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.
-
Assess the peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector to confirm the stability-indicating nature of the method.
-
Visualizations
This compound Signaling Pathways
This compound exerts its smooth muscle relaxant effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.
Caption: Dual signaling pathways of this compound leading to smooth muscle relaxation.
Experimental Workflow for a Forced Degradation Study
This diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Workflow for a forced degradation study of this compound.
Logical Relationships in this compound Degradation
This diagram shows the relationship between different stress conditions and the resulting degradation pathways.
References
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Denaverine hydrochloride HPLC analysis. The information is presented in a direct question-and-answer format to help you quickly identify and resolve common issues encountered during chromatographic experiments.
Troubleshooting Guides
This section addresses specific problems that can arise during the HPLC analysis of this compound, leading to unexpected or poorly shaped peaks in the chromatogram.
Q1: I see unexpected peaks ("ghost peaks") in my chromatogram, even in a blank run. What are the possible causes and how can I fix this?
A1: Ghost peaks are extraneous, unexpected peaks that do not originate from your injected sample.[1] They can interfere with the accurate identification and quantification of your target analyte.[2] The appearance of these peaks, especially in a blank run (an injection of the mobile phase alone), strongly suggests contamination within the HPLC system or mobile phase.[3]
Common Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in solvents, buffers, or additives are a primary source of ghost peaks.[4][5] Even high-purity HPLC-grade solvents can contain trace contaminants that appear in sensitive analyses.[4]
-
Solution: Always use fresh, high-purity HPLC-grade solvents and reagents.[2][5] Prepare the mobile phase daily to prevent degradation.[1] It is also good practice to filter all mobile phase components before use.[1] Comparing different brands of solvents can sometimes resolve the issue, as impurity profiles can vary.[6]
-
-
System Contamination: Residues from previous analyses can get trapped in the system (injector, tubing, column) and elute in subsequent runs, a phenomenon known as carryover.[1][2][4]
-
Contaminated Glassware or Vials: Impurities can be introduced from dirty sample vials, caps, or glassware used for mobile phase preparation.[4][5]
-
Leaks in the System: Small leaks in pump seals, the injector, or detector can allow air or other contaminants to enter the system, causing baseline disturbances and ghost peaks.[2][3]
-
Solution: Regularly inspect the system for any signs of leaks and ensure all fittings are secure.[2]
-
Troubleshooting Workflow:
To systematically identify the source of ghost peaks, follow a process of elimination.[1] Start by running a blank gradient. If the peak is still present, the issue likely lies with the mobile phase or the system itself.[1][3] You can then isolate components by, for example, replacing the column with a union to see if the column is the source of contamination.[4][6]
Q2: My Denaverine peak is tailing. What could be causing this and how do I improve the peak shape?
A2: Peak tailing is an asymmetrical peak shape where the latter half of the peak is drawn out.[7][8] This is a common issue, especially when analyzing basic compounds like Denaverine, and it can compromise quantification and resolution.[5]
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The most common cause of tailing for basic compounds is the interaction between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[9]
-
Solution 1 (Mobile Phase pH): Denaverine is a basic compound.[10] Adjusting the mobile phase pH can help suppress silanol interactions. Operating at a lower pH (e.g., pH 3.0-3.5) protonates the silanol groups, reducing their interaction with the protonated amine of Denaverine.[9]
-
Solution 2 (Column Choice): Use modern, high-purity silica (B1680970) columns that are end-capped to block most of the residual silanol groups.[11] Columns with a polar-embedded phase can also provide shielding and improve peak shape for basic compounds.[11]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[7]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: Over time, columns can degrade, especially when used with high pH mobile phases, leading to the formation of voids or contaminated active sites that cause tailing.[5]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[11]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[11]
-
Q3: My peak is showing fronting. What are the likely causes?
A3: Peak fronting is the opposite of tailing, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge.[7][8]
Common Causes and Solutions:
-
Sample Overload/Solubility: This is one of the most common causes, particularly if the sample is not fully dissolved in the mobile phase or if the sample solvent is much stronger than the mobile phase.[8]
-
Solution: Ensure the sample is completely dissolved in a solvent that is of similar or weaker strength than the mobile phase. Lowering the sample concentration can also resolve the issue.
-
-
Poor Column Performance: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[7]
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[9]
-
-
Temperature Effects: In some cases, temperature inconsistencies across the column can contribute to peak fronting.
-
Solution: Use a column oven to maintain a stable and uniform temperature.
-
Q4: My Denaverine peak is split or broader than usual. What should I investigate?
A4: Split or broad peaks can significantly impact the quality of your data by reducing resolution and making accurate integration difficult.[5][7]
Common Causes and Solutions:
-
Partially Blocked Frit: A common cause of split peaks is a partially clogged inlet frit on the column, which disrupts the sample flow path.[9]
-
Solution: Filter all samples and mobile phases to prevent particulates from reaching the column. If a blockage is suspected, back-flushing the column may help. Replacing the frit is another option, though often it is easier to replace the column.[9]
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[4]
-
Solution: Match the sample solvent to the mobile phase as closely as possible.
-
-
Column Void: A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase.[5][9]
-
Solution: This is typically a sign of a degraded or poorly packed column that needs to be replaced.[5]
-
-
Sample Degradation: If the analyte is degrading on the column or in the sample vial, you may see what appears to be a split or shouldered peak.
-
Solution: Prepare fresh samples and analyze them promptly. Ensure the mobile phase conditions are not causing degradation.
-
Q5: I suspect the unexpected peaks are degradation products. How can I confirm this?
A5: To confirm if unexpected peaks are degradation products, you should perform forced degradation (stress testing) studies.[10][12] These studies intentionally expose the drug substance to harsh conditions to accelerate degradation.[10][13]
By analyzing the stressed samples, you can generate the potential degradation products and compare their retention times to the unknown peaks in your chromatogram.[12] The method is considered "stability-indicating" if it can successfully separate the main Denaverine peak from all the degradation product peaks.[12] A peak purity analysis using a Photodiode Array (PDA) detector can also be used to check if the main Denaverine peak is spectrally pure and not co-eluting with any degradants.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound's structure contains ester and ether linkages, as well as a tertiary amine, making it susceptible to several degradation pathways.[10][12] The primary degradation mechanisms include:
-
Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions.[10][12]
-
Oxidation: The tertiary amine can be oxidized to an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[10][12]
-
Photolysis: Exposure to light, especially UV radiation, can induce photochemical degradation.[10]
Q2: What is a typical HPLC method for the analysis of this compound?
A2: A common and effective method for this compound analysis is a reverse-phase HPLC (RP-HPLC) method using a C18 column.[12][14][15] An isocratic mobile phase is often sufficient for good separation.[12]
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | Symmetry C18 (4.6 x 150mm, 5 µm) or equivalent[14][15] |
| Mobile Phase | Disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 3.5) : Acetonitrile (B52724) (30:70 %v/v)[14][15] |
| Flow Rate | 0.6 mL/min[14][15] |
| Detection | UV at 306 nm[14][15] |
| Injection Volume | 20 µL[15] |
| Temperature | Ambient[15] |
| Retention Time | Approximately 3.2 min[14][15] |
Q3: How do I perform forced degradation studies for this compound?
A3: Forced degradation studies are conducted by subjecting a solution of this compound to various stress conditions to produce degradation products.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | Reflux at 60°C for 2-8 hours[12] |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 1-4 hours[12] |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for 24 hours[12] |
| Thermal Degradation | Dry heat at 80°C | 24-72 hours[12] |
| Photolytic Degradation | Expose to UV-A and visible light as per ICH Q1B guidelines[12] | Analyze at appropriate time points[12] |
After exposure, acidic and alkaline samples must be neutralized before dilution and injection into the HPLC system.[12]
Q4: What are the acceptance criteria for a stability-indicating HPLC method?
A4: For an HPLC method to be considered stability-indicating, it must meet several criteria:
-
Specificity: The method must be able to produce a Denaverine peak that is well-resolved from all potential degradation product peaks.[12]
-
Peak Purity: The peak purity of the Denaverine peak in stressed samples should be confirmed using a PDA detector. The purity angle should be less than the purity threshold, indicating no co-elution.[12]
-
Mass Balance: The sum of the assay of Denaverine and the area of all degradation products should be close to 100% of the initial assay value.[12] This demonstrates that all major degradation products have been accounted for.[12]
Experimental Protocols & Diagrams
This section provides detailed workflows and diagrams for the analysis of this compound.
Protocol 1: HPLC Method for this compound Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing disodium hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[15] Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm filter.[15]
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound working standard into a 10 mL volumetric flask.[15] Add about 7 mL of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase to get a concentration of 1000 µg/mL.[15] Further dilute this solution to the desired working concentration (e.g., 30 µg/mL).[15]
-
Sample Solution Preparation: For an injectable dosage form (e.g., 40 mg/mL), accurately transfer a volume equivalent to 10 mg of this compound into a 10 mL volumetric flask.[15] Add 7 mL of mobile phase, sonicate to dissolve, and dilute to the mark.[15] Filter the solution and then perform a further dilution to match the concentration of the standard solution.[15]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. mastelf.com [mastelf.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijirmps.org [ijirmps.org]
- 15. impactfactor.org [impactfactor.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Denaverine hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is an antispasmodic drug that functions as a phosphodiesterase inhibitor and exhibits anticholinergic effects.[][2] Its chemical stability is crucial for experimental accuracy. The primary degradation mechanisms for this compound include:
-
Ester Cleavage (Hydrolysis): The ester linkage is a major site of degradation, particularly in alkaline conditions (pH > 7).[3][4]
-
Oxidative Degradation: The tertiary amine can be oxidized to an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[4][5] N-dealkylation and O-dealkylation can also occur.[3]
-
Photolytic Degradation: Exposure to light, especially UV radiation, can induce photochemical degradation.[3][5]
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is highly dependent on pH. It exhibits the greatest stability in neutral to slightly acidic environments.[3][4]
-
Alkaline Conditions (pH > 7): Significantly promotes the hydrolysis of the ester bond, leading to rapid degradation.[3][4]
-
Acidic Conditions (pH < 6): While the protonated tertiary amine enhances aqueous solubility, extreme acidic conditions can also contribute to its degradation.[4][6]
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
A3: For preparing stock solutions, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) or methanol (B129727) are recommended.[7][8]
-
Long-term Storage: Stock solutions in anhydrous DMSO should be stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3][6] The solid powder form should also be stored at -20°C for long-term stability.[][6]
-
Short-term Storage: For short-term storage of a few days to weeks, 0-4°C in a dark, dry environment is suitable.[7]
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh before each experiment.[3][6][7]
Q4: My this compound solution has changed color. What is the likely cause?
A4: A color change in your solution often indicates chemical degradation.[7] This could be due to oxidation, photodecomposition, or a reaction with components in your solvent or container. It is highly recommended to prepare fresh solutions and always protect them from light.[7]
Q5: I am observing unexpected peaks in my chromatogram during HPLC analysis. What should I do?
A5: Unexpected peaks are likely degradation products or impurities.[7] To troubleshoot this, you can perform a forced degradation study to identify potential degradation products by comparing retention times.[4][7] It is also crucial to ensure your analytical method is stability-indicating.[7]
Troubleshooting Guides
Problem 1: Rapid Loss of this compound Potency in an Aqueous Formulation
-
Possible Cause: The pH of your formulation may be in a range that promotes hydrolysis.[4]
-
Troubleshooting Steps:
Problem 2: Inconsistent Results in Stability Studies
-
Possible Cause: Variability in experimental conditions or the presence of impurities in excipients that may be promoting degradation.[4]
-
Troubleshooting Steps:
-
Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled.[5]
-
Test the purity of the excipients used in your formulation, as some impurities can act as catalysts for degradation.[4]
-
Include appropriate controls in your experiments, such as a sample of the active pharmaceutical ingredient (API) alone under the same conditions.[4]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Temperature | Duration | Approximate Degradation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 8 hours | ~15-20% | Ester Cleavage |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | ~25-35% | Ester Cleavage |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | ~10-15% | N-dealkylation, O-dealkylation |
| Thermal Degradation | Dry Heat | 80°C | 72 hours | ~5-10% | Various Fragmentation |
| Photolytic Degradation | ICH Q1B Option 2 | Room Temp | As per ICH | ~20-30% | Photochemical Degradation |
Data compiled from BenchChem technical guides.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is designed for preparing a high-concentration stock solution for use in cell culture and other in vitro experiments.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]
Stock Solution Preparation:
Prepare a 1 mg/mL stock solution of this compound in methanol.[3]
Stress Conditions:
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[3]
-
Visualizations
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Denaverine hydrochloride for in vitro assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: As specific optimal concentrations for this compound in cell-based assays are not extensively reported in publicly available literature, a preliminary dose-response curve is crucial to determine the optimal concentration for your specific cell type and assay. A broad starting range of 0.1 µM to 100 µM is recommended to effectively evaluate both the efficacy and potential cytotoxicity of the compound.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in 100% DMSO. For working solutions, the stock solution should be further diluted in the cell culture medium. It is critical to ensure that the final DMSO concentration in your experimental setup remains low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1]
Q3: I am not observing the expected smooth muscle relaxation effect. What are the potential issues?
A3: Several factors could contribute to a lack of a discernible effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. A comprehensive dose-response analysis is necessary to identify the effective concentration range for your specific experimental conditions.[1]
-
Compound Instability: Ensure that the this compound stock solution is freshly prepared and has been stored correctly at -20°C.[1] Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.[1]
-
Cell Health: The viability and health of the smooth muscle cells are paramount. Stressed or unhealthy cells may not exhibit a typical response to stimuli.[1]
-
Assay Conditions: Verify that the experimental buffer, temperature, and pH are optimal for both the cells and the compound.[1]
Q4: I am observing high levels of cytotoxicity in my experiments. How can this be mitigated?
A4: Cytotoxicity can be a significant concern, particularly at higher concentrations of this compound. The following strategies can help mitigate this issue:
-
Lower the Concentration: Based on your dose-response and cytotoxicity data, select a concentration that provides the desired biological effect with minimal cell death.[1]
-
Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the observation of the desired biological effect.[1]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding levels that are toxic to your specific cell line.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak biological effect (e.g., smooth muscle relaxation) | Concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50.[1] |
| Poor compound solubility or precipitation in media. | Visually inspect the media for any precipitate. Prepare fresh stock solutions and ensure the final DMSO concentration is not causing the compound to fall out of solution. | |
| Degraded this compound. | Prepare a fresh stock solution from a new aliquot of the compound. Avoid multiple freeze-thaw cycles of the stock solution.[1] | |
| Unhealthy or unresponsive cells. | Check cell viability using a method like Trypan Blue exclusion. Ensure cells are in a logarithmic growth phase and have not been passaged too many times. | |
| High cell death or cytotoxicity | Concentration of this compound is too high. | Determine the IC50 value through a cytotoxicity assay (e.g., MTT assay). Use concentrations below the IC50 for functional assays.[1] |
| High solvent (DMSO) concentration. | Ensure the final DMSO concentration in the culture medium is below 0.5%.[1] Include a vehicle control (media with the same DMSO concentration but no this compound) in your experiments. | |
| Extended incubation time. | Reduce the duration of cell exposure to this compound.[1] | |
| Inconsistent or variable results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cytotoxicity Assay (e.g., MTT) | 0.1 µM - 100 µM | To determine the non-toxic concentration range for subsequent experiments.[2] |
| Smooth Muscle Relaxation Assay | 1 µM - 100 µM | Effective concentrations may vary based on the cell type and contractile agent used. |
| cAMP/cGMP Measurement | 1 µM - 50 µM | The effective concentration will depend on the specific phosphodiesterase (PDE) isoforms present in the cells. |
| Intracellular Calcium Imaging | 1 µM - 50 µM | To assess the effect on calcium mobilization and influx. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₄ClNO₃ |
| Molecular Weight | 419.99 g/mol [2] |
| Appearance | White or almost white crystalline powder[2] |
| Solubility | Soluble in DMSO and Methanol[2] |
| Storage | Store solid at -20°C. Store stock solutions in aliquots at -20°C or -80°C.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, dissolve 4.2 mg of this compound (MW: 419.99 g/mol ) in 1 mL of sterile DMSO.[2]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that is toxic to the cells of interest and to calculate the IC50 value.
Materials:
-
Target cell line (e.g., smooth muscle cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting range is 0.1 µM to 100 µM.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the existing medium from the cells and add 100 µL of the various this compound concentrations or controls to the respective wells.
-
Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: In Vitro Smooth Muscle Relaxation Assay
Objective: To evaluate the relaxant effect of this compound on pre-contracted smooth muscle cells.
Materials:
-
Smooth muscle cells
-
Serum-free cell culture medium
-
Contractile agent (e.g., carbachol, phenylephrine, KCl)
-
This compound working solutions (prepared in serum-free medium from the stock solution)
-
Imaging system (e.g., microscope with a camera)
-
Image analysis software
Procedure:
-
Seed smooth muscle cells on appropriate culture plates (e.g., 24-well plates) and grow them to 70-80% confluency.
-
Induce a contractile phenotype by serum-starving the cells for 24-48 hours.[2]
-
Induce contraction by adding a known concentration of a contractile agent.
-
Capture baseline images of the contracted cells.
-
Add different concentrations of this compound (within the non-toxic range determined in Protocol 2) to the wells.
-
Incubate for a predetermined time (e.g., 15-60 minutes).[2]
-
Capture images at different time points to observe changes in cell morphology indicative of relaxation (e.g., cell elongation).
-
Quantify the change in cell area or length using image analysis software.
Visualizations
Caption: this compound's dual mechanism of action.
References
Welcome to the technical support center for the analysis of Denaverine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most frequently employed analytical methods for the quantification of this compound in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] HPLC is generally preferred for its specificity and ability to separate the active pharmaceutical ingredient (API) from potential interferents such as excipients and degradation products.
Q2: What are the typical sources of interference in the analysis of this compound?
A2: Interference in this compound analysis can originate from several sources, including:
-
Pharmaceutical Excipients: Components of the drug formulation can sometimes co-elute with this compound in HPLC or have absorbance at the same wavelength in UV-Vis spectrophotometry. A common excipient in injectable formulations is benzyl (B1604629) alcohol.[3]
-
Degradation Products: this compound can degrade under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[4] These degradation products may have similar chromatographic or spectral properties to the parent drug, causing interference.
-
Endogenous Compounds (Matrix Effects): When analyzing biological samples like plasma or urine, endogenous components such as phospholipids, proteins, and salts can co-elute with this compound and affect its ionization in LC-MS analysis, leading to ion suppression or enhancement.[5][6]
-
Co-administered Drugs: Other drugs taken by a patient can potentially interfere with the analysis if they or their metabolites have similar analytical characteristics to this compound.[7][8]
Q3: How does the pH of the mobile phase affect the HPLC analysis of this compound?
A3: The pH of the mobile phase is a critical parameter in the HPLC analysis of this compound due to its chemical nature. Denaverine is a tertiary amine, and its hydrochloride salt is more soluble in acidic conditions.[9] In reversed-phase HPLC, controlling the pH of the mobile phase is essential for:
-
Retention Time and Peak Shape: At a pH below its pKa, the tertiary amine group will be protonated, influencing its interaction with the stationary phase and thus its retention time. A stable pH is crucial for reproducible retention times.
-
Preventing Peak Tailing: Inconsistent or inappropriate pH can lead to peak tailing, a common issue with basic compounds on silica-based columns. Operating at a lower pH (e.g., 3.5) can suppress the ionization of residual silanols on the column packing, minimizing secondary interactions that cause tailing.[1]
Q4: What are the key metabolic pathways of Denaverine, and how can metabolites interfere with analysis?
A4: The primary metabolic pathways for Denaverine include ester cleavage, oxidative O-dealkylation, and N-dealkylation.[4] Major metabolites identified include benzilic acid and 3,3-diphenyl-morpholin-2-one.[4] These metabolites can potentially interfere with the analysis of the parent drug in biological samples if they are not chromatographically separated. Therefore, a stability-indicating method should be able to resolve Denaverine from its major metabolites.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing or Asymmetry
-
Possible Cause A: Secondary Interactions with Column Silanols: Denaverine, as a basic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 3.0-4.0) to ensure the complete protonation of Denaverine and suppression of silanol ionization.[1]
-
Use a Highly Deactivated Column: Employ a column with end-capping or a modern stationary phase with minimal residual silanols.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the sample and re-inject.
-
Use a Higher Capacity Column: If high concentrations are necessary, consider using a column with a larger internal diameter or a higher stationary phase loading.
-
-
-
Possible Cause C: Column Contamination or Void: Accumulation of particulate matter on the inlet frit or the formation of a void at the head of the column can disrupt the sample band.
-
Troubleshooting Steps:
-
Use a Guard Column: Protect the analytical column from contaminants by using a guard column.
-
Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm filter.
-
Reverse Flush the Column: If a blockage is suspected, disconnect the column from the detector and flush it in the reverse direction.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Issue 2: Irreproducible Retention Times
-
Possible Cause A: Inadequately Buffered Mobile Phase: Small shifts in mobile phase pH can significantly affect the retention time of an ionizable compound like Denaverine.
-
Troubleshooting Steps:
-
Use an Appropriate Buffer: Ensure the mobile phase contains a buffer at a suitable concentration (typically 10-25 mM) to maintain a constant pH.
-
Check Buffer pKa: Select a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity.
-
-
-
Possible Cause B: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant and elevated column temperature using a column oven for better reproducibility.
-
-
-
Possible Cause C: Pump Malfunction or Leaks: Inconsistent flow from the HPLC pump will lead to variable retention times.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings for any signs of leaks.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump heads.
-
Service the Pump: If the problem continues, the pump seals or check valves may need to be replaced.[10]
-
-
UV-Visible Spectrophotometry
Issue: Inaccurate or Non-linear Results
-
Possible Cause A: Interference from Excipients or Degradation Products: Other components in the sample may absorb at the same wavelength as this compound (around 221 nm in methanol).[4]
-
Troubleshooting Steps:
-
Analyze a Placebo: Prepare and measure the absorbance of a placebo sample containing all excipients except this compound to check for interference.
-
Perform a Spectral Scan: Scan the sample and standard solutions across a range of wavelengths to identify any shifts in the absorbance maximum or the presence of interfering peaks.
-
Use a Diode Array Detector: If available, a diode array spectrophotometer can provide more information about the spectral purity of the sample.
-
-
-
Possible Cause B: pH-Dependent Absorbance: The UV spectrum of this compound may be influenced by the pH of the solution.
-
Troubleshooting Steps:
-
Buffer the Sample and Standards: Ensure that both the sample and standard solutions are prepared in the same buffered solvent to maintain a consistent pH.
-
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C18 (4.6 x 150mm, 5 µm)[1][2] | Newcrom R1[11] |
| Mobile Phase | Disodium hydrogen phosphate (B84403) buffer (pH 3.5): Acetonitrile (30:70 v/v)[1][2] | Acetonitrile, water, and phosphoric acid[11] |
| Flow Rate | 0.6 mL/min[1][2] | Not specified |
| Detection | UV at 306 nm[1][2] | UV, MS-compatible with formic acid[11] |
| Retention Time | 3.2 min[1][2] | Not specified |
Table 2: UV-Visible Spectrophotometry Parameters for this compound Analysis
| Parameter | Condition |
| Solvent | Methanol[4] |
| Wavelength (λmax) | 221 nm[4] |
| Concentration Range | 3-15 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9997[4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general procedure for the analysis of this compound in a pharmaceutical formulation.
-
Preparation of Mobile Phase (pH 3.5 Buffer: Acetonitrile, 30:70 v/v):
-
Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with phosphoric acid.[1]
-
Mix 300 mL of the buffer with 700 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Preparation of Working Standard Solution (30 µg/mL):
-
Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Preparation of Sample Solution (from Injectable Dosage Form, 40 mg/mL):
-
Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask.
-
Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume to 10 mL with the mobile phase.
-
Further dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 1 (Condition 1).
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the amount of this compound in the sample by comparing the peak areas.
-
Protocol 2: UV-Visible Spectrophotometric Method
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with methanol (B129727).
-
-
Preparation of Working Standard Solutions (3-15 µg/mL):
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations of 3, 6, 9, 12, and 15 µg/mL in methanol.
-
-
Preparation of Sample Solution (9 µg/mL):
-
Prepare a sample solution from the pharmaceutical formulation in methanol to obtain an expected final concentration of 9 µg/mL.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the working standard solutions and the sample solution at 221 nm using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[4]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical troubleshooting workflow for HPLC issues.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijirmps.org [ijirmps.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color changes in Denaverine hydrochloride solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A color change in your this compound solution is often an indicator of chemical degradation.[1] This can be triggered by several factors, including:
-
Oxidation: The molecule may be susceptible to oxidative degradation.[2]
-
Photodecomposition: Exposure to light can cause degradation.[1][2]
-
pH Instability: this compound's stability can be affected by the pH of the solution.[2] Ester linkages, like the one in Denaverine, are particularly susceptible to hydrolysis under alkaline conditions.[2]
-
Reaction with Solvent or Container Components: The drug substance may react with impurities in the solvent or leachables from the container.[1][3]
Q2: Is a colored solution of this compound safe to use in my experiments?
It is not recommended to use a discolored solution. The color change suggests the formation of degradation products or impurities.[1] These unknown compounds could have different pharmacological or toxicological properties and may lead to unreliable or misleading experimental results.[4]
Q3: What are the known degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to the following primary degradation pathways:
-
Ester Cleavage: Hydrolysis of the ester linkage is a significant degradation pathway, especially under alkaline conditions.[2]
-
Oxidative O-dealkylation: The ether linkage in the 2-ethylbutoxy group can be cleaved through oxidation.[2]
-
N-oxide formation: The tertiary amine is susceptible to oxidation, forming an N-oxide derivative.[5]
Q4: How can I prevent the color change in my this compound solution?
To minimize degradation and prevent color change, consider the following preventative measures:
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.[1]
-
Protect from light: Store solutions in amber vials or protect them from light by wrapping the container in foil.[1][2][6]
-
Control pH: Maintain the pH of aqueous formulations in a neutral to slightly acidic range (pH 6-7) using a suitable buffer system.[2]
-
Use high-purity solvents: Use high-performance liquid chromatography (HPLC)-grade or equivalent purity solvents to minimize reactive impurities.
-
Proper storage: Store stock solutions and the solid API under recommended conditions, which are typically in a dry, dark environment at 0 - 4°C for the short term or -20°C for long-term storage.[7]
Troubleshooting Guide
If you observe a color change in your this compound solution, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for color change in this compound solutions.
Experimental Protocols
To investigate the cause of the color change, a forced degradation study can be performed to generate potential degradation products and compare them to the impurities in the discolored solution.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound API
-
HPLC-grade methanol (B129727) or DMSO for stock solution
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).[2]
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis:
Table 1: HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Phosphate buffer: Acetonitrile (e.g., 30:70 v/v)[9] |
| pH | 3.5 (adjusted with orthophosphoric acid)[9] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 306 nm[9] |
| Injection Volume | 20 µL[9] |
| Temperature | Ambient[9] |
Table 2: Summary of Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 2, 4, 8 hours[2] |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | 1, 2, 4 hours[2] |
| Oxidation | 3% H₂O₂ at room temperature | 2, 6, 24 hours[8] |
| Thermal | 80°C (dry heat on solid) | 24, 48, 72 hours[2] |
| Photolytic | ICH Q1B guidelines | Varies |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound that could lead to the formation of chromophoric (colored) impurities.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discoloration In Your Drug Product? Find Out Why, Fast. - Analysis Solutions [gatewayanalytical.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound: Uses, Benefits, Side Effects, Mechanism & Supplier Info in China [sinochem-nanjing.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
Welcome to the technical support center for forced degradation studies of Denaverine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support the development of robust, stability-indicating analytical methods in line with ICH guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A1: A forced degradation study, also known as stress testing, is conducted to intentionally degrade the this compound molecule using more severe conditions than those used in accelerated stability testing.[3][4] The main goals are to identify the potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradants.[1][4] This is crucial for ensuring the safety, efficacy, and stability of the final drug product.[1]
Q2: Which ICH guidelines are most relevant for forced degradation studies?
A2: The key guidelines from the International Council for Harmonisation (ICH) that apply to forced degradation studies are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products, which establishes the requirement for stress testing.[1]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products, which provides specific guidance for light exposure studies.[1][2]
-
ICH Q2(R1): Validation of Analytical Procedures, which is essential for validating the stability-indicating method developed from the study results.[1]
Q3: What is the ideal percentage of degradation to aim for in these studies?
A3: The generally accepted range for degradation is between 5% and 20%.[1][2] Degradation below 5% may not be sufficient to identify and characterize minor degradation products, while degradation exceeding 20% can lead to secondary degradation products that may not be relevant under normal storage conditions, thus complicating the analysis.[1]
Q4: On which batch of this compound should forced degradation studies be performed?
A4: Forced degradation studies are typically carried out on a single, representative batch of the drug substance.[1] The insights gained are then used to develop and validate the stability-indicating method that will be applied to subsequent stability studies throughout clinical development and for the final marketed product.[1]
Q5: What are the primary degradation pathways for a molecule like this compound?
A5: Based on its chemical structure, which includes ester and ether linkages and a tertiary amine, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions.[1][5]
-
Oxidation: The tertiary amine can be oxidized to an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[1][5]
-
Photolysis: Exposure to light, especially UV radiation, can induce photochemical degradation.[1]
Troubleshooting Guide
Problem 1: No significant degradation (<5%) is observed under standard stress conditions.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) are too mild for this compound.[1]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid/base hydrolysis, consider increasing the molarity of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base.[1]
-
Increase Temperature: Elevate the temperature to between 50-70°C, as hydrolysis and thermal degradation rates often increase significantly with temperature.[1]
-
Extend Duration: Increase the exposure time at various time points (e.g., 24, 48, 72 hours).[1][5]
-
Problem 2: Excessive degradation (>20%) occurs too rapidly.
-
Possible Cause: The stress conditions are too harsh.[1]
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Use a lower molarity of the acid, base, or oxidizing agent (e.g., decrease H₂O₂ from 30% to 3%).[1]
-
Lower Temperature: Perform the study at a lower temperature (e.g., room temperature instead of refluxing at 60°C).[1]
-
Shorten Duration: Analyze samples at earlier time points to capture the initial degradation profile.[1]
-
Neutralize Promptly: For acid/base hydrolysis, ensure the reaction is promptly stopped by neutralizing the solution before analysis to prevent further degradation.[1][5]
-
Problem 3: The chromatogram shows poor resolution between the parent drug peak and a degradation product peak.
-
Possible Cause: The HPLC method has not been adequately optimized to be stability-indicating.[1]
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer to enhance separation.
-
Change pH of Mobile Phase: Altering the pH can change the ionization state of Denaverine (a basic compound) and its degradants, which can significantly impact retention times and selectivity.[1]
-
Evaluate Different Columns: Test a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.[6]
-
Adjust Gradient Profile: If using a gradient method, modify the slope of the gradient to better separate closely eluting peaks.
-
Problem 4: Extraneous or unexpected peaks appear in the chromatogram.
-
Possible Cause: Contamination from sample preparation, the mobile phase, or the HPLC system itself.[1][5]
-
Troubleshooting Steps:
Problem 5: Inconsistent or irreproducible results are observed in stability studies.
-
Possible Cause: Variability in experimental conditions or sample handling.[1][5]
-
Troubleshooting Steps:
-
Control Experimental Parameters: Tightly control temperature, pH, and light exposure during the experiments.[5]
-
Control for Oxygen: For oxidative studies, ensure consistent exposure to the oxidizing agent. For other conditions, consider purging with nitrogen if the molecule is highly sensitive to ambient oxygen.[1]
-
Standardize Sample Preparation: Ensure that the final concentration and diluent are consistent for all samples before injection into the HPLC system.[1]
-
Experimental Protocols
The following are general protocols for subjecting this compound to forced degradation. The goal is to achieve 5-20% degradation.[2]
1. Acid Hydrolysis
-
Protocol: Mix an aliquot of a this compound stock solution with 0.1 N to 1 N HCl.[1][5]
-
Conditions: Store the solution at room temperature or heat at 60°C.[1][5]
-
Time Points: Analyze samples at intervals (e.g., 2, 4, 8 hours).[5]
-
Termination: Neutralize the solution with an equivalent molarity of NaOH before analysis.[5]
2. Alkaline Hydrolysis
-
Protocol: Mix an aliquot of the stock solution with 0.1 N NaOH.[2][5]
-
Time Points: Analyze samples at intervals (e.g., 1, 2, 4 hours).[2][5]
-
Termination: Neutralize the solution with an equivalent molarity of HCl before analysis.[5]
3. Oxidative Degradation
-
Protocol: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Concentrations can range from 3% to 30%.[1][7]
-
Conditions: Keep the solution at room temperature, protected from light.[1][5]
-
Time Points: Analyze samples at intervals (e.g., 2, 6, 24 hours).[1][2]
-
Termination: Dilute the sample with the mobile phase before injection.[1]
4. Thermal Degradation
-
Protocol: Expose solid this compound powder to dry heat in a calibrated oven.[1]
-
Time Points: Analyze samples at intervals (e.g., 24, 48, 72 hours).[2][5]
-
Sample Preparation: Dissolve the heat-stressed powder in a suitable solvent for analysis.[5]
5. Photolytic Degradation
-
Protocol: Expose a stock solution of this compound to a calibrated light source.
-
Conditions: Use a combination of UV-A and visible light as per ICH Q1B guidelines.[2][5] A parallel control sample should be kept in the dark.
-
Time Points: Analyze samples at appropriate intervals.[2][5]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Typical Concentration/Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N HCl, 60°C | 2 - 8 hours[2][5] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N NaOH, 60°C | 1 - 4 hours[2][5] |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at Room Temperature | Up to 24 hours[2][5] |
| Thermal Degradation | Dry Heat (Solid State) | 80°C | 24 - 72 hours[2][5] |
| Photolytic Degradation | UV-A and Visible Light | As per ICH Q1B guidelines | Varies[2][5] |
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5][8] |
| Mobile Phase | Phosphate buffer (pH 3.5) and Acetonitrile (e.g., 30:70 v/v)[6][8] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection Wavelength | UV at a suitable wavelength (e.g., 221 nm or 306 nm)[8][9] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient or controlled at 25°C[6] |
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you improve peak shape in your Denaverine hydrochloride HPLC analysis.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Below is a systematic guide to identify and resolve these common issues when analyzing this compound.
1. Peak Tailing
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue when analyzing basic compounds like this compound.
-
Diagram of the Troubleshooting Workflow for Peak Tailing:
A troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Use a buffered mobile phase at a low pH (e.g., 3.5).[1][2][3] Use a high-purity, end-capped C18 column. Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). | This compound has a basic tertiary amine group that can interact with acidic residual silanol groups on the silica (B1680970) packing material, causing tailing.[1][4] Lowering the pH protonates the silanol groups, reducing these secondary interactions. |
| Column Overload | Reduce the injection volume or dilute the sample.[1][5] | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. |
| Column Contamination/Deterioration | Use a guard column to protect the analytical column.[6] Flush the column with a strong solvent. If the problem persists, the column may be damaged and require replacement.[1] | Contaminants or voids at the head of the column can disrupt the sample band and cause tailing.[7] |
2. Peak Fronting
Peak fronting, where the initial part of the peak is drawn out, is less common for basic compounds but can occur.
| Potential Cause | Recommended Solution | Explanation |
| Sample Solvent Incompatibility | Dissolve and inject the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[8] | If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte may travel too quickly at the start, causing a fronting peak. |
| Column Overload | Dilute the sample or reduce the injection volume.[5] | High concentrations can lead to non-linear isotherms, resulting in peak fronting. |
| Low Column Temperature | Maintain a constant and adequate column temperature (e.g., 25-30°C). | Low temperatures can decrease mass transfer kinetics, sometimes leading to fronting. |
3. Peak Broadening
Broad peaks can compromise resolution and sensitivity.
-
Logical Diagram of Causes for Peak Broadening:
Common causes leading to peak broadening in HPLC.
| Potential Cause | Recommended Solution | Explanation |
| Extra-Column Volume | Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.[7] | Excessive volume between the injector and detector can cause the sample band to spread. |
| Column Deterioration | Replace the column if it is old or has been subjected to harsh conditions.[1][7] A void at the column inlet can also cause broadening. | Loss of stationary phase or the creation of channels within the column leads to a diffuse sample path. |
| Mobile Phase Viscosity | Optimize the mobile phase composition. High concentrations of organic solvent can sometimes increase viscosity, slowing mass transfer. | Slower diffusion of the analyte in and out of the stationary phase results in broader peaks. |
| Improper Flow Rate | Ensure the flow rate is optimal for the column dimensions and particle size. A flow rate that is too low can increase longitudinal diffusion. | The van Deemter equation describes how flow rate affects band broadening. |
4. Split Peaks
Split peaks can indicate a serious problem with the column or sample introduction.
| Potential Cause | Recommended Solution | Explanation |
| Clogged Inlet Frit/Channel in Column | Back-flush the column (if permitted by the manufacturer). If this fails, the column may need to be replaced.[9] | A partial blockage of the column inlet frit or a channel in the packing material can cause the sample band to split into two paths. |
| Sample Solvent Effect | Ensure the sample solvent is compatible with the mobile phase.[6][8] | Injecting in a strong, non-miscible, or improperly pH-adjusted solvent can cause peak distortion and splitting. |
| Co-elution with an Impurity | Adjust the mobile phase composition or gradient to resolve the two compounds. | What appears to be a split peak may be two different, closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best column and mobile phase for this compound analysis?
A: A reverse-phase C18 column is commonly recommended.[2][10] A successful method uses a Symmetry C18 column (4.6 x 150 mm, 5 µm).[2][10] The mobile phase is typically a mixture of an acidic phosphate (B84403) buffer and acetonitrile (B52724). A composition of Phosphate Buffer (pH 3.5) and Acetonitrile in a 30:70 (v/v) ratio has been shown to provide good peak shape.[2][3][10]
Q2: Why is the pH of the mobile phase so important for this compound?
A: this compound is a basic compound, and its solubility and chromatographic behavior are pH-dependent.[4] An acidic mobile phase (pH around 3.5) serves two main purposes:
-
It ensures the Denaverine molecule is fully protonated and in a single ionic state, which promotes sharper peaks.
-
It suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing secondary interactions that cause peak tailing.[1]
Q3: My peak for this compound is tailing. What is the first thing I should check?
A: The first and most likely cause of tailing for this compound is secondary interactions with the column.[1] Confirm that the pH of your mobile phase buffer is correctly adjusted to be acidic (e.g., pH 3.5).[2][3] If the pH is correct, ensure you are using a high-quality, end-capped C18 column designed to minimize silanol activity.
Q4: Can I dissolve my this compound standard in a solvent other than the mobile phase?
A: It is always best to dissolve your standard and samples in the mobile phase itself to avoid solvent effects that can distort peak shape.[8] this compound is soluble in DMSO, but injecting large volumes of strong organic solvents like DMSO when using a high aqueous mobile phase can lead to poor peak shape (fronting or splitting) and potential precipitation.[4][] If you must use a different solvent for solubility, use the lowest concentration possible and inject the smallest volume.
Q5: I see a small shoulder on my main Denaverine peak. What could be the cause?
A: A shoulder could be caused by several factors:
-
Co-eluting impurity: Your sample may contain a related substance that is not fully resolved. Try adjusting the mobile phase composition (e.g., changing the acetonitrile percentage) to improve resolution.
-
Column contamination or void: A small void or contamination at the head of the column can disrupt the sample band.[7] Try flushing the column or using a guard column.
-
Sample solvent effects: If your sample is prepared in a solvent stronger than the mobile phase, this can cause peak distortion.[8]
Experimental Protocols
Recommended HPLC Method Parameters
This protocol is based on validated methods for the analysis of this compound.[2][3][10]
| Parameter | Recommended Condition |
| HPLC System | HPLC with UV Detector |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 306 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Retention Time | Approximately 3.2 min |
Preparation of Solutions
-
Phosphate Buffer (pH 3.5):
-
Dissolve 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.[3]
-
-
Mobile Phase:
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solution (30 µg/mL):
-
Sample Preparation (from Injectable Dosage Form, 40 mg/mL):
-
Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask.
-
Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume.
-
Further dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3][10]
-
References
- 1. mastelf.com [mastelf.com]
- 2. ijirmps.org [ijirmps.org]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. labtech.tn [labtech.tn]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the limitations of UV-Vis spectrophotometry for the quantification of Denaverine hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using UV-Vis spectrophotometry for this compound quantification?
The primary limitation is its lack of specificity. UV-Vis spectrophotometry measures the total absorbance of all substances in a solution that absorb light at the chosen wavelength. It cannot distinguish between this compound and its potential impurities, degradation products, or UV-absorbing excipients that may be present in a pharmaceutical formulation.[1][2] For stability-indicating assays, a more specific method like High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]
Q2: At what wavelength should I measure the absorbance of this compound?
Published methods for this compound have identified a maximum absorbance (λmax) at approximately 221 nm when using methanol (B129727) as the solvent.[5][6][7] However, it is crucial to determine the λmax on your specific instrument using a freshly prepared standard solution, as the exact wavelength can vary slightly due to solvent and instrumental differences.
Q3: My absorbance readings are unstable or drifting. What could be the cause?
Instability in readings can stem from several instrumental or environmental factors:
-
Instrument Warm-up: The spectrophotometer's lamp may not have reached thermal equilibrium. Allow the instrument to warm up for at least 30 minutes before taking measurements.
-
Temperature Fluctuations: Changes in ambient temperature can affect the instrument's electronics and the sample's absorbance.[8]
-
Dirty Optics/Cuvettes: Smudges, fingerprints, or residue on the cuvettes or internal optics can scatter light and cause erratic readings.[9][10]
-
Solvent Evaporation: If you are using a volatile solvent like methanol, evaporation from an open cuvette can concentrate the sample over time, leading to drifting absorbance.
Q4: Why are my results not reproducible?
Poor reproducibility is often linked to methodological inconsistencies:
-
pH Variation: The UV absorption spectrum of a compound can be sensitive to changes in pH.[11] If the pH of your sample solutions is not consistent, it can lead to variations in absorbance and shifts in the λmax.
-
Inaccurate Dilutions: Errors in pipetting or volumetric flask calibration are common sources of variability. Always use calibrated equipment.
-
Solvent Inconsistency: Using different grades of solvent or solvents from different batches can alter the absorbance characteristics of the analyte.[12] Always use the same solvent for the blank, standards, and samples.
Q5: Can I use UV-Vis for analyzing this compound in a finished injectable product?
Yes, UV-Vis spectrophotometry can be used for the assay of this compound in simple injectable formulations, provided the method is properly validated.[5][7] However, you must first demonstrate that the excipients in the formulation do not interfere with the drug's absorbance at the analytical wavelength. This is typically done by scanning a placebo solution (the formulation without the active ingredient). If interference is observed, this method is not suitable without further sample preparation steps like extraction.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Problem 1: Interference and Inaccurate Results in Formulations
-
Symptom: You observe higher than expected absorbance values, or the spectrum of the sample does not match the spectrum of the pure standard.
-
Cause: One or more excipients in the pharmaceutical formulation are absorbing light at the same wavelength as this compound (~221 nm). This is a common issue as many excipients are organic molecules with UV absorbance in the low-wavelength UV region.[2][13]
-
Solutions:
-
Placebo Analysis: Prepare and scan a solution containing all excipients in the same concentration as the sample but without this compound. If it shows significant absorbance at 221 nm, interference is confirmed.
-
Standard Addition Method: This method can help compensate for matrix effects. Known amounts of the standard drug are added to the sample preparation, and the increase in absorbance is used to calculate the initial concentration.
-
Derivative Spectrophotometry: Calculating the first or second derivative of the spectrum can sometimes resolve overlapping peaks, allowing for quantification of the active ingredient in the presence of interference.
-
Change Wavelength: If the interfering substance has a different spectral shape, it may be possible to select a different wavelength where the interference is minimized, even if it is not the λmax of Denaverine.
-
Use a More Specific Method: If interference cannot be resolved, a separation technique like HPLC is necessary.[3][4]
-
Problem 2: Non-Linear Calibration Curve
-
Symptom: The calibration plot of absorbance versus concentration is not a straight line, and the correlation coefficient (r²) is below the acceptable limit (typically >0.999).
-
Cause:
-
High Concentration: At high concentrations, solute-solvent or solute-solute interactions can cause deviations from the Beer-Lambert Law.[8][14]
-
Stray Light: Unwanted light reaching the detector can cause negative deviations from linearity, especially at high absorbance values (>1.2 AU).[8]
-
Preparation Error: Systematic errors in the preparation of one or more standard solutions.
-
-
Solutions:
-
Adjust Concentration Range: Work within a validated linear range, such as 3-15 µg/mL for this compound.[5][7] Ensure the highest concentration standard has an absorbance value ideally below 1.2 AU.[8]
-
Instrument Qualification: Check the instrument's stray light specification and perform regular maintenance.
-
Re-prepare Standards: Carefully prepare a new set of standards using calibrated volumetric glassware and pipettes.
-
Problem 3: Shift in Maximum Absorbance (λmax)
-
Symptom: The measured λmax of your this compound standard is significantly different from the expected value of ~221 nm.
-
Cause:
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions of the molecule, causing a shift in the λmax.[15][16]
-
pH Effects: The ionization state of this compound can change with pH, altering its chromophore and thus its absorption spectrum.[11]
-
Instrument Calibration: The spectrophotometer's wavelength accuracy may be out of calibration.
-
-
Solutions:
-
Consistent Solvent: Strictly use the same solvent (e.g., analytical grade methanol) for all measurements, including the blank.[5]
-
Control pH: If analyzing in aqueous media, use a buffer to maintain a constant pH.
-
Verify Wavelength Accuracy: Check the instrument's calibration using certified reference materials (e.g., a holmium oxide filter).
-
Section 3: Data Presentation and Experimental Protocols
Data Tables
Table 1: Validated UV-Vis Method Parameters for this compound Data compiled from a study using methanol as the solvent.
| Parameter | Result | Reference |
| λmax | 221 nm | [5] |
| Linearity Range | 3 - 15 µg/mL | [5][7] |
| Correlation Coefficient (r²) | 0.9997 | [5] |
| Limit of Detection (LOD) | 0.216 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.655 µg/mL | [5] |
| Accuracy (% Recovery) | 98.8 - 100.53 % | [5] |
Table 2: Common Solvents and Potential for Interference at 221 nm
| Solvent | UV Cutoff (approx.) | Suitability for Analysis at 221 nm |
| Methanol | 205 nm | Suitable |
| Acetonitrile | 190 nm | Suitable |
| Water (HPLC Grade) | 190 nm | Suitable |
| Ethanol | 210 nm | Marginal (High absorbance near cutoff)[8] |
| Dichloromethane | 233 nm | Unsuitable |
| Chloroform | 245 nm | Unsuitable |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions This protocol is adapted from published methods for analyzing this compound in an injectable formulation.[5]
-
Solvent: Use analytical grade methanol for all solutions.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL calibrated volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Standard Solution (9 µg/mL):
-
Pipette 9.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix. This concentration falls within the linear range.
-
-
Sample Preparation (from a 40 mg/mL injection):
-
Accurately measure 0.25 mL of the injection (equivalent to 10 mg of Denaverine HCl) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol to obtain a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Pipette 9.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 9 µg/mL.
-
Protocol 2: Generating a Calibration Curve
-
Prepare a series of working standards: From the 100 µg/mL Standard Stock Solution, prepare at least five concentrations spanning the linear range (e.g., 3, 6, 9, 12, and 15 µg/mL) in separate volumetric flasks.[5]
-
Set up the spectrophotometer: Turn on the instrument and allow it to warm up for at least 30 minutes. Set the wavelength to 221 nm (or the predetermined λmax).
-
Blank the instrument: Fill a clean quartz cuvette with methanol. Place it in the spectrophotometer and perform a blank (zero absorbance) measurement.
-
Measure standards: Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next solution before filling to measure.
-
Plot the curve: Create a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform linear regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for the curve to be considered linear and acceptable for quantification.
Section 4: Visualizations
Caption: Troubleshooting workflow for inaccurate UV-Vis results.
Caption: Diagram illustrating sources of interference in UV-Vis analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESTIMATION OF this compound IN BULK AND INJECTABLE PHARMACEUTICAL DOSAGE FORM BY UVSPECTROPHOTOMETRIC METHOD | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 9. denovix.com [denovix.com]
- 10. ossila.com [ossila.com]
- 11. 9afi.com [9afi.com]
- 12. Solvent Effects [mas-iiith.vlabs.ac.in]
- 13. Investigation of Drug–Polymer Compatibility Using Chemometric-Assisted UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
Welcome to the technical support center for Denaverine hydrochloride chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: A common starting point for this compound analysis is reverse-phase HPLC.[1][2] A validated method uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724).[1][2] The pH of the buffer is a critical parameter to control for good peak shape.[3]
Q2: Why is the pH of the mobile phase important for this compound analysis?
A2: this compound is a basic compound.[3] The pH of the mobile phase affects the ionization state of the analyte. Operating at a pH far from the pKa of this compound can help to ensure a single ionic form and prevent peak tailing caused by interactions with residual silanols on the silica-based column packing.[3][4] For basic compounds like Denaverine, a lower pH (e.g., 3.5) is often used to ensure the analyte is fully protonated, which can lead to better peak shape.[1][3]
Q3: What can I do if I observe peak tailing with this compound?
A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase.[3] To mitigate this, you can try lowering the mobile phase pH, using a highly end-capped column, or adding a competing base to the mobile phase.[3][4] Also, ensure that your column is not degraded or contaminated.
Q4: My this compound peak is fronting. What is the likely cause?
A4: Peak fronting is most commonly caused by sample overload, where too much sample is injected onto the column.[5] Try diluting your sample and injecting a smaller volume.[5] Another potential cause is that the sample solvent is stronger than the mobile phase. It is always best to dissolve your sample in the mobile phase whenever possible.
Troubleshooting Guide
Issue 1: Poor Peak Shape - Tailing
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound, causing inconsistent ionization.
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with the basic Denaverine molecule, causing tailing.[3][4]
-
Solution: Use a highly end-capped column or a column with a polar-embedded phase to shield the silanols.[4] Alternatively, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Issue 2: Poor Peak Shape - Fronting
Q: My this compound peak has a "shark fin" or fronting shape. What should I investigate?
A: Peak fronting is less common than tailing but can significantly impact quantification.
Troubleshooting Steps:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.[5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted.
-
Solution: Whenever possible, prepare your sample in the mobile phase. If a different solvent must be used, inject the smallest possible volume.
-
Issue 3: Poor Resolution
Q: I am not getting adequate separation between my this compound peak and other components in my sample. How can I improve resolution?
A: Poor resolution can be caused by a variety of factors related to the column, mobile phase, and overall system.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer can be adjusted to improve separation.
-
Solution: Perform a series of injections with varying mobile phase compositions (e.g., changing the acetonitrile percentage) to find the optimal selectivity.
-
-
Column Efficiency: The column may have lost its efficiency due to aging or contamination.
-
Solution: Check the column's performance using a standard. If the plate count is low, it may be time to replace the column. Using a column with a smaller particle size or a longer length can also increase efficiency.[6]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and reduced resolution.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made properly to minimize dead volume.[4]
-
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis [1][2][7]
| Parameter | Condition 1 | Alternative Condition |
| HPLC System | HPLC with UV Detector | UPLC with UV/PDA Detector |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) | Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5): Acetonitrile (30:70 v/v) | Phosphate Buffer (0.02M, pH 3.6): Methanol (55:45 v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection Wavelength | 306 nm | 255 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | Ambient | 30 °C |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.5)[2]
-
Prepare Buffer: Weigh 7.0 grams of Potassium dihydrogen Phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust pH: Adjust the pH to 3.5 using orthophosphoric acid.
-
Prepare Mobile Phase: Mix 300 mL of the phosphate buffer (30%) with 700 mL of acetonitrile (70%).
-
Degas: Degas the mobile phase using an ultrasonic water bath for at least 5 minutes.
-
Filter: Filter the mobile phase through a 0.45 µm filter under vacuum.
Protocol 2: Standard Solution Preparation (30 µg/mL)[2]
-
Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.
-
Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. Mix well and filter through a 0.45 µm filter before injection.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Causes and solutions for peak tailing of basic analytes.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Denaverine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In the analysis of this compound from biological samples, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[1][5]
Q2: I'm observing poor peak shape (tailing, fronting, or splitting) for this compound. What are the likely causes and solutions?
A2: Poor peak shape is a common chromatographic issue that can significantly impact integration and reproducibility.[6] Here are some troubleshooting steps:
-
Check for Column Overload: Inject a dilution series of your sample. If the peak shape improves at lower concentrations, you may be overloading the column.[6]
-
Evaluate Injection Solvent: Ensure your sample is dissolved in a solvent with an elution strength equal to or weaker than the initial mobile phase. A mismatched injection solvent can cause peak distortion.[6]
-
Assess Column Health: Over time, columns can become contaminated or degraded. Try flushing the column with a strong solvent or replacing it if performance does not improve.[6]
-
Mobile Phase pH: For an ionizable compound like this compound, maintaining a consistent pH with a suitable buffer is crucial for a stable ionization state and good peak shape.[6]
Q3: My retention times for this compound are inconsistent and drifting. How can I resolve this?
A3: Stable retention times are critical for reliable peak identification.[6] If you are experiencing drift, consider the following:
-
System Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and lead to retention time shifts.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting an analytical run. Insufficient equilibration is a common cause of drifting retention times.[6][8]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation for every batch.[6]
Q4: How can I determine if my this compound assay is suffering from matrix effects?
A4: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a definitive qualitative method. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any signal suppression or enhancement observed at different points in the chromatogram indicates the presence of co-eluting interfering compounds.[3]
-
Post-Extraction Spike: This is a quantitative approach. The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor).[4][5] A significant deviation from a Matrix Factor of 1 indicates the presence of matrix effects.[4]
Q5: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?
A5: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][5] For this compound in plasma, a mixed-mode cation exchange SPE has been shown to be effective.[6]
-
Chromatographic Separation: Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate this compound from co-eluting matrix components is a powerful strategy.[1]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects. The SIL internal standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for a reliable ratio of analyte to internal standard for quantification.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to extract Denaverine and its metabolites from plasma while minimizing matrix effects.[6]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[6]
-
Loading: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water and load the mixture onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.[6]
-
Elution: Elute this compound and its metabolites from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[6]
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantification of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma) using the developed sample preparation protocol. Spike the analyte and internal standard into the final, dried extract.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank biological matrix before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Overall Process Efficiency % = (Peak Area in Set C / Peak Area in Set A) * 100
-
Quantitative Data Summary
The following table summarizes hypothetical but expected outcomes when comparing different sample preparation techniques for the analysis of this compound in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (Ion Suppression %) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95.2 | 45.8 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 85.7 | 20.3 | 6.8 |
| Solid-Phase Extraction (SPE) | 92.1 | 8.5 | 3.2 |
This data is illustrative and highlights that while protein precipitation may offer high recovery, it is often associated with significant matrix effects, leading to higher variability. SPE typically provides the cleanest extracts, minimizing matrix effects and improving reproducibility.
Visual Diagrams
References
- 1. longdom.org [longdom.org]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
This guide provides a detailed comparison of the pharmacological properties and efficacy of two common smooth muscle relaxants: Denaverine (B1201730) hydrochloride and Drotaverine. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.
Mechanism of Action
Both Denaverine hydrochloride and Drotaverine are potent spasmolytic agents, but they exhibit distinct mechanisms of action that influence their therapeutic applications.
This compound exerts its effects through a dual mechanism:
-
Phosphodiesterase (PDE) Inhibition: Like papaverine, Denaverine inhibits phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This increase in second messengers activates protein kinase A (PKA) and protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[3]
-
Anticholinergic Activity: Denaverine also blocks muscarinic receptors, thereby inhibiting the action of acetylcholine.[1][3] This prevents acetylcholine-mediated increases in intracellular calcium, further contributing to its muscle relaxant effect.[3]
Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4).[4][5][6] This selectivity is a key differentiator from the broader PDE inhibition of Denaverine. By inhibiting PDE4, Drotaverine increases intracellular levels of cAMP, which activates protein kinase A (PKA).[7] PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction.[7] This leads to smooth muscle relaxation.[4][6] Drotaverine is noted for its lack of anticholinergic side effects.[5][8] It may also have minor allosteric calcium channel blocking properties.[4][7]
Signaling Pathway Diagrams
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound and Drotaverine show considerable differences, particularly in their bioavailability and elimination half-life.
| Parameter | This compound | Drotaverine |
| Administration Route | Intravenous, Intramuscular, Oral, Rectal[9][10] | Oral, Intravenous[4][11] |
| Absolute Bioavailability (Oral) | 37%[10][12] | 24.5% - 91% (mean 58.2%)[4][11] |
| Time to Peak Plasma Concentration (Tmax) | Not specified for oral, +1.9h for rectal solution vs oral[9] | 1.9 ± 0.54 hours[4][6] |
| Protein Binding | Not specified | 80% - 95%[13] |
| Volume of Distribution (Vd) | 7.1 L/kg (intravenous)[10][12] | 193 ± 48 L (oral)[4][6] |
| Metabolism | Extensive first-pass metabolism, N-demethylation is a key pathway in humans.[9][12] | Extensive hepatic metabolism, primarily O-deethylation.[4][13] |
| Elimination Half-life (t½) | 33.8 hours[10][12] | 7 to 12 hours[13] or 9.11 ± 1.29 hours[4] |
| Excretion | Primarily renal[14] | ~67% in feces, ~20% in urine[4][6] |
Comparative Efficacy from Clinical and Preclinical Data
This compound Efficacy:
-
Veterinary Use (Dystocia): Denaverine is used to facilitate parturition in cattle by relaxing the myometrium and increasing the flexibility of the soft birth canal.[14][15][16]
-
Human Use: It has been used for the treatment of urogenital and gastrointestinal spasms.[1]
Drotaverine Efficacy:
-
Irritable Bowel Syndrome (IBS):
-
In a study comparing Drotaverine to a placebo, Drotaverine significantly reduced abdominal pain frequency in 71.4% of patients after 4 weeks, compared to 31.4% in the placebo group.[17]
-
Another study found Drotaverine to be superior to mebeverine (B1676125) in alleviating pain severity (starting from day 3), frequency, and stool-related symptoms in IBS patients.[18][19]
-
-
Labor Acceleration:
-
A randomized controlled trial showed that Drotaverine significantly reduced the mean duration of active labor in primigravida (200.89 min vs. 248.92 min for valethamate (B106880) bromide). It also required fewer injections to achieve full cervical dilation.
-
-
General Spasmodic Conditions: Drotaverine is used for various spastic conditions, including those of the gastrointestinal tract, biliary system, and urinary system.[4][8]
Experimental Protocols
In Vitro Smooth Muscle Relaxation Assay (for Drotaverine)
This protocol is a standard method for assessing the spasmolytic activity of compounds.
Objective: To determine the EC₅₀ value of Drotaverine for relaxation of pre-contracted tracheal smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine (B1213489) (10⁻⁶ M) or methacholine (B1211447) (10⁻⁷ M).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of Drotaverine are added to the organ bath.
-
Measurement: The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by the spasmogen.
-
Data Analysis: The EC₅₀ value (the concentration of Drotaverine that produces 50% of the maximum relaxation) is calculated.[5]
Krebs-Henseleit Solution Composition (mM): NaCl: 118.0, KCl: 4.7, CaCl₂: 2.52, MgSO₄: 1.64, NaHCO₃: 24.88, KH₂PO₄: 1.18, Glucose: 5.55.[5]
Experimental Workflow Diagram
Human Pharmacokinetic Study Protocol (General)
Objective: To determine the pharmacokinetic profile of a drug (e.g., Denaverine or Drotaverine) in healthy volunteers.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.
-
Drug Administration: A single dose of the drug is administered (e.g., orally or intravenously).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 30 hours post-dose).[20]
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of the parent drug and its metabolites is quantified using a validated analytical method (e.g., HPLC).[11]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution are calculated from the plasma concentration-time data.
Experimental Workflow Diagram
Conclusion
This compound and Drotaverine are both effective smooth muscle relaxants, but their distinct pharmacological profiles suggest different clinical utilities. Denaverine's dual mechanism of PDE inhibition and anticholinergic action, combined with its long half-life, makes it suitable for applications requiring prolonged muscle relaxation, as seen in veterinary obstetrics. Drotaverine's selective PDE4 inhibition, lack of anticholinergic effects, and established efficacy in human conditions like IBS and labor acceleration highlight its value in human medicine. The significant variability in the oral bioavailability of Drotaverine is an important consideration for its clinical use. Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these two compounds in specific clinical settings.
References
- 1. Denaverine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 8. Drotaverine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics and bioavailability of this compound in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. efda.gov.et [efda.gov.et]
- 14. ema.europa.eu [ema.europa.eu]
- 15. benchchem.com [benchchem.com]
- 16. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 17. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 18. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of denaverine (B1201730) hydrochloride in combination with oxytocin (B344502) for uterine studies. It examines the available experimental data, compares its performance with alternative uterotonic and tocolytic agents, and presents detailed methodologies to support further research and development in obstetrics and uterine pharmacology.
Comparative Efficacy
The combination of denaverine hydrochloride and oxytocin has been investigated for its potential to manage dystocia (difficult labor) by modulating uterine contractions. This compound is described as a spasmolytic agent, while oxytocin is a potent uterotonic agent. The primary rationale for their combined use is to achieve coordinated and effective uterine contractions to facilitate parturition.
Recent in vitro studies, however, have questioned the direct efficacy of this compound on myometrial contractility. An organ bath study on pregnant canine myometrium found that this compound neither affected oxytocin-induced contractions nor showed a priming effect for subsequent oxytocin administration.[1][2][3][4][5][6] In this study, low-dose oxytocin alone was found to be more effective in creating regular rhythmic contractions, while high doses of oxytocin led to tonic contractions and desensitization of the longitudinal muscle layer.[2][3][4]
In contrast, clinical studies in cattle suggest a potential benefit of this compound in easing parturition. A study on Holstein-Friesian heifers demonstrated that while this compound did not affect the overall duration or modality of calving (spontaneous vs. assisted), it significantly reduced the pulling force required during assisted deliveries.[7] Another study in Simmental cattle showed that the combination of this compound and carbetocin (B549339) (a long-acting oxytocin analogue) halved the need for assistance during parturition and reduced the incidence of difficult calving compared to a control group.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental and clinical studies.
Table 1: In Vitro Effects of this compound and Oxytocin on Canine Myometrial Contraction
| Treatment Group | Amplitude (mN) | Mean Force (mN) | Area Under the Curve (AUC) | Frequency (contractions/10 min) | Key Findings | Source(s) |
| Control (Spontaneous) | Baseline | Baseline | Baseline | Baseline | Spontaneous contractile activity | [1][4] |
| Oxytocin (1 nM) | Significantly Increased | Significantly Increased | Significantly Increased | No Significant Change | Induced regular, rhythmic contractions | [1][4] |
| Oxytocin (10 nM & 100 nM) | Significantly Increased | Significantly Increased | Significantly Increased | No Significant Change | Caused tonic contractions | [1][4] |
| Denaverine HCl + Oxytocin (1 nM) | No Significant Difference from Oxytocin alone | No Significant Difference from Oxytocin alone | No Significant Difference from Oxytocin alone | No Significant Difference from Oxytocin alone | Denaverine did not alter oxytocin-induced contractions | [1][4] |
| Denaverine HCl alone | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect | No direct effect on myometrial contractility | [1][4] |
Table 2: In Vivo Effects of this compound on Calving in Cattle
| Treatment Group | Outcome Measure | Result | Species | Source(s) |
| This compound | Pulling Force x Time (AUC) | Significantly smaller vs. Placebo | Holstein-Friesian Heifers | [7] |
| This compound | Duration of Calving Assistance | Numerically shorter vs. Placebo | Holstein-Friesian Heifers | [7] |
| Denaverine HCl + Carbetocin | Need for Assistance | Halved vs. Control | Simmental Cattle | [2][8] |
| Denaverine HCl + Carbetocin | Occurrence of Difficult Calving | Decreased vs. Control | Simmental Cattle | [2][8] |
| Denaverine HCl + Methylergometrine | Cervical Dilation Rate | Rapid dilation observed | Buffalo | [9] |
Comparison with Alternatives
Several alternative drugs are used to manage uterine activity during parturition. These can be broadly categorized as uterotonics (increase uterine tone) and tocolytics (relax the uterus).
-
Carbetocin: A long-acting synthetic analogue of oxytocin. A study in cattle showed that its combination with this compound was effective in improving calving ease.[2][8]
-
Ergot Alkaloids (e.g., Methylergometrine): These agents cause sustained uterine contractions and are primarily used to control postpartum hemorrhage. One study in buffaloes suggested a rapid cervical dilation rate when combined with this compound.[9]
-
Prostaglandins (e.g., Misoprostol): These can induce uterine contractions and are used for labor induction. No direct comparative studies with this compound in veterinary dystocia were found.
-
β2-Adrenergic Agonists (e.g., Clenbuterol, Isoxsuprine): These are tocolytic agents used to relax the uterus in cases of uterine hyperactivity or to facilitate obstetric maneuvers.[3] Direct comparative studies with denaverine are lacking in the context of dystocia.
Table 3: Comparison of this compound with Other Uterine-Modulating Agents
| Agent | Class | Primary Use in Parturition | Mechanism of Action | Key Comparative Findings |
| This compound | Spasmolytic | Easing of dystocia, relaxation of the birth canal | Proposed phosphodiesterase inhibitor and anticholinergic | In vitro canine studies show no direct effect on oxytocin-induced contractions. In vivo cattle studies suggest it reduces the need for forceful intervention.[1][2][4][7] |
| Oxytocin | Uterotonic | Induction and augmentation of labor, treatment of uterine inertia | Activates G-protein coupled receptors, leading to increased intracellular calcium and myometrial contraction | The standard uterotonic. High doses can cause tonic contractions and receptor desensitization.[2][4] |
| Carbetocin | Uterotonic | Prevention of uterine atony, management of dystocia | Long-acting oxytocin analogue | Combination with denaverine in cattle halved the need for assistance.[2][8] |
| Methylergometrine | Uterotonic (Ergot Alkaloid) | Control of postpartum hemorrhage | Acts on various receptors to cause sustained uterine contraction | Combination with denaverine in buffaloes showed rapid cervical dilation.[9] |
| Clenbuterol | Tocolytic (β2-Adrenergic Agonist) | Uterine relaxation for obstetric maneuvers, delay of premature labor | Stimulates β2-adrenergic receptors, leading to myometrial relaxation | No direct comparative studies with denaverine for dystocia were identified. |
Experimental Protocols
In Vitro Myometrial Contractility Study (Canine)
This protocol is based on the study by Jungmann et al. (2023).[1][4]
-
Tissue Preparation: Myometrial tissue is obtained from pregnant dogs during emergency Caesarean sections. The myometrium is dissected into circular and longitudinal muscle layers, and strips of each layer (approximately 10 mm long and 2-3 mm wide) are prepared.
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 10 mN.
-
Contraction Induction: Spontaneous contractions are recorded. To study induced contractions, oxytocin is added to the organ bath at various concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Drug Application: this compound is added to the organ bath either in combination with oxytocin or alone, followed by the administration of oxytocin.
-
Data Acquisition: The isometric force of the muscle strip contractions is recorded continuously. The average amplitude, mean force, area under the curve (AUC), and frequency of contractions are analyzed.
-
Statistical Analysis: A two-way repeated measures ANOVA or other appropriate statistical tests are used to analyze the effects of the different treatments.
In Vivo Calving Ease Study (Cattle)
This protocol is a generalized representation based on the studies by Lange et al. (2019) and Zobel and Taponen (2014).[7][8]
-
Animal Selection: Pregnant heifers or cows requiring assistance during parturition are enrolled in the study. Animals are randomly assigned to treatment and control/placebo groups.
-
Treatment Administration:
-
Denaverine Group: Animals receive a single injection of this compound (e.g., 40 mg/100 kg body weight) at the beginning of assisted parturition.
-
Denaverine + Carbetocin Group: Animals receive this compound and carbetocin during delivery, with the possibility of a second dose depending on the progression of labor.
-
Control/Placebo Group: Animals receive a placebo (e.g., saline solution) or no treatment.
-
-
Data Collection:
-
Calving Assistance: The modality of calving (spontaneous vs. assisted) and the duration of calving assistance are recorded.
-
Pulling Force: If a mechanical calf puller is used, a digital force gauge is interposed between the calf and the puller to measure the pulling force. The area under the curve of pulling force × time is calculated.
-
Calving Ease Score: A subjective scoring system may be used to assess the ease of calving.
-
Postpartum Outcomes: The incidence of retained fetal membranes, endometritis, and subsequent fertility parameters (e.g., days to first service, conception rate) are monitored.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the outcomes between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The combination of this compound and oxytocin for managing dystocia presents a complex picture. While in vitro evidence in canines suggests a lack of direct synergistic effect on myometrial contractility, in vivo studies in cattle indicate a potential clinical benefit in reducing the physical effort required for delivery and the overall incidence of difficult births. This discrepancy highlights the need for further research to elucidate the precise mechanism of action of this compound, particularly its effects on the cervix and other soft tissues of the birth canal, which may not be captured in isolated myometrial strip studies.
For researchers and drug development professionals, the existing data suggests that while low-dose oxytocin remains a primary therapeutic for uterine inertia, this compound, especially in combination with oxytocin or its analogues, may have a role in specific clinical scenarios in certain species. Future studies should focus on direct, head-to-head comparisons with other tocolytic and uterotonic agents across different species to better define its therapeutic window and clinical utility. Furthermore, detailed investigations into its effects on cervical ripening and pelvic ligament relaxation are warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocolytic drugs for use in veterinary obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Contractile Response of Canine Pregnant Myometrium to Oxytocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The In Vitro Contractile Response of Canine Pregnant Myometrium to Oxytocin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Augmenting Cervimetry, Fetal Survivability, Calving Ease, And Uterine Health During Buffalo Uterine Torsion Treatment [journalijar.com]
For Researchers, Scientists, and Drug Development Professionals
Recent in vitro evidence indicates that denaverine (B1201730) hydrochloride has no significant direct effect on myometrial contractility. This guide provides a comparative overview of effective alternatives for in vitro uterine relaxation, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Comparative Efficacy of Tocolytic Agents
The following table summarizes quantitative data from various in vitro studies on the effects of different tocolytic agents on myometrial contractility. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is based on data from separate studies with differing experimental protocols.
| Tocolytic Agent Class | Compound(s) | Species/Tissue | Experimental Model | IC50 / pD2 | Maximal Inhibition (Imax %) | Source(s) |
| β2-Adrenergic Agonists | Ritodrine (B1199850) | Human (pregnant) | Oxytocin-induced contractions | pD2: 7.40 (± 0.28) | 59.49 (± 3.97) | [1] |
| Terbutaline | Human (pregnant) | Spontaneous contractions | - | More effective than magnesium sulfate | [2] | |
| Oxytocin (B344502) Receptor Antagonists | Atosiban (B549348) | Human (pregnant) | Oxytocin-induced contractions | Inhibition constant: 10 nmol/L | - | [3] |
| Calcium Channel Blockers | Nifedipine | Human (pregnant) | Spontaneous contractions | 10 nM | - | [4] |
| Nifedipine | Rat (non-pregnant) | Spontaneous contractions | 2.8 x 10-8 mol/L (decreased frequency by 40%) | Total atony at 2.8 x 10-7 mol/L | [5] | |
| COX-2 Inhibitors | Celecoxib | Human (pregnant & non-pregnant) | Spontaneous contractions | -log(10) EC(50): 6.15 - 7.25 | 69 - 77 | [6] |
| Nimesulide | Human (pregnant & non-pregnant) | Spontaneous contractions | -log(10) EC(50): 4.91 - 5.84 | 68 - 70 | [6] | |
| Meloxicam | Human (pregnant & non-pregnant) | Spontaneous contractions | -log(10) EC(50): 4.80 - 6.53 | 69 - 84 | [6] | |
| Leukotriene Receptor Antagonists | Montelukast (B128269) | Human (pregnant) | Spontaneous & LTD4-induced contractions | EC50 (vs LTD4): 654 nM (control), 403 nM (montelukast) | - | [4] |
| Novel Tocolytics | Glycyl-H-1152 | Human (pregnant) | Spontaneous contractions | 18.2 µM | - | [4] |
| 2-APB | Human (pregnant) | Spontaneous contractions | 53 µM | - | [4] | |
| HC-067047 | Human (pregnant) | Spontaneous contractions | 48 µM | - | [4] | |
| Rolipram (PDE4 inhibitor) | Human (pregnant) | Spontaneous contractions | 4.3 µM | - | [4] |
Experimental Protocols
A standardized in vitro organ bath methodology is commonly employed to assess the efficacy of uterine relaxants. The following protocol is a synthesis of methodologies described in the cited literature.[7][8][9][10][11]
Protocol: In Vitro Uterine Myometrial Contractility Assay
1. Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section or hysterectomy.[6][12]
-
Immediately place the tissue in cold Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).[9]
-
Carefully dissect away connective and vascular tissue.
-
Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.[9]
2. Organ Bath Setup and Equilibration:
-
Mount the myometrial strips vertically or horizontally in multi-chamber organ baths filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).[9][10]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[7][8]
-
Apply a passive tension of 1-2 grams to each strip and allow the tissue to equilibrate for at least 60-120 minutes. During this period, spontaneous contractions should develop.[9]
-
Replace the Krebs solution every 15-20 minutes.[9]
3. Induction of Contractions (Optional):
-
For studies on induced contractions, after the equilibration period, add a uterotonic agent such as oxytocin (e.g., 10-9 M to 10-5 M) or prostaglandin (B15479496) F2α (PGF2α) (e.g., 100 nM) to the organ bath to induce stable and robust contractions.[1][9][13]
-
Allow the contractions to stabilize for at least 30 minutes.[9]
4. Application of Tocolytic Agents:
-
Once stable spontaneous or induced contractions are established, begin the cumulative addition of the test compound to the organ bath.
-
Start with a low concentration and increase in a stepwise manner (e.g., half-log increments).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.[9]
5. Data Acquisition and Analysis:
-
Record the isometric tension generated by the myometrial strips using a data acquisition system.
-
Measure the amplitude, frequency, and duration of contractions.
-
Calculate the area under the curve (AUC) as a measure of total contractile activity.[13]
-
Express the inhibitory effect as a percentage of the baseline contractile activity.
-
Generate dose-response curves and calculate IC50 or pD2 values to determine the potency of the tocolytic agent.[12]
Signaling Pathways of Uterine Relaxation
The following diagrams illustrate the primary signaling pathways through which the discussed alternatives to Denaverine hydrochloride exert their uterine relaxant effects.
β2-Adrenergic Agonists
These agents, such as ritodrine and terbutaline, stimulate β2-adrenergic receptors on myometrial cells.[14] This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and myometrial relaxation.[14]
Oxytocin Receptor Antagonists
Atosiban is a competitive antagonist of the oxytocin receptor.[15] By blocking this receptor, it prevents oxytocin from initiating the Gq/phospholipase C (PLC) signaling cascade.[15] This inhibition prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of calcium from intracellular stores and preventing myometrial contraction.[15]
Calcium Channel Blockers
Calcium channel blockers, such as nifedipine, directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in the myometrial cell membrane.[16][17] This reduction in intracellular calcium concentration directly interferes with the calcium-calmodulin-dependent activation of myosin light-chain kinase, which is essential for muscle contraction.[17]
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are potent stimulators of uterine contractions.[18][19] COX-2 inhibitors, such as celecoxib, nimesulide, and meloxicam, block the production of prostaglandins from arachidonic acid, thereby reducing the stimulation of the myometrium and promoting relaxation.[6][20]
Leukotriene Receptor Antagonists
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[21] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that can induce uterine contractions. By blocking the CysLT1 receptor, montelukast inhibits the contractile effects of these leukotrienes.[4][22]
References
- 1. Beta-3 versus beta-2 adrenergic agonists and preterm labour: in vitro uterine relaxation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of combined tocolysis on in vitro uterine contractility in preterm labour [ouci.dntb.gov.ua]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Uterine relaxant effects of cyclooxygenase-2 inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of combined tocolysis on in vitro uterine contractility in preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hormonal signaling and signal pathway crosstalk in the control of myometrial calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium signaling and uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclooxygenase-2 Inhibitors in Gynecologic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of cyclooxygenase-2 prevents inflammation-mediated preterm labor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Antenatal montelukast treatment reduces uterine activity associated with inflammation in a pregnant rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthesized Denaverine hydrochloride. Due to the limited availability of direct comparative quantitative data for this compound in publicly accessible literature, this document focuses on its established mechanism of action and compares its expected performance with well-characterized alternatives like Papaverine (B1678415) and Drotaverine.[1] The experimental protocols provided are detailed to enable researchers to generate robust and comparable data.
Executive Summary
This compound is a spasmolytic agent, primarily used in veterinary medicine to relax smooth muscles, particularly during parturition.[2] Its mechanism of action is understood to be a combination of phosphodiesterase (PDE) inhibition and anticholinergic effects, similar to the opium alkaloid Papaverine.[3][4][5] This dual action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which triggers a cascade of events culminating in smooth muscle relaxation.[6][7] Drotaverine, another Papaverine analogue, is a selective PDE4 inhibitor also known for its potent spasmolytic properties and lack of anticholinergic side effects.[8][9][10] This guide outlines the necessary experimental approaches to quantify and compare the biological activity of synthesized this compound against these established spasmolytics.
Mechanism of Action: A Dual Approach to Spasmolysis
This compound's efficacy is attributed to two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Denaverine inhibits PDE enzymes, which are responsible for the degradation of the second messenger cAMP.[4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, a critical step for smooth muscle contraction, thereby inducing relaxation.[6][7]
-
Anticholinergic Activity: Denaverine also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1][5][8] This action antagonizes the contractile effect of acetylcholine on smooth muscle, further contributing to its relaxant effect.
The signaling pathway for this compound's action on a smooth muscle cell is illustrated below.
Comparative Performance Data
While direct comparative data for this compound is scarce, the following table summarizes available quantitative data for Papaverine and Drotaverine to serve as a benchmark for validation studies.
| Compound | Assay | Target | Potency (IC₅₀/ED₅₀) | Reference |
| Papaverine | PDE Inhibition | PDE10A | 17 nM (IC₅₀) | [2] |
| Anticholinergic Activity | Uterine Muscle | 5.32 (pA₂) | [11] | |
| Drotaverine | PDE Inhibition | PDE4 | - | [8][9][10] |
| Smooth Muscle Relaxation | Guinea Pig Trachea (Histamine-induced contraction) | 4.7 x 10⁻⁵ M (ED₅₀) | [12] | |
| Smooth Muscle Relaxation | Guinea Pig Trachea (Methacholine-induced contraction) | 4.3 x 10⁻⁵ M (ED₅₀) | [12] | |
| Smooth Muscle Relaxation | Guinea Pig Trachea (KCl-induced contraction) | 2.2 x 10⁻⁵ M (ED₅₀) | [12] | |
| Calcium Channel Blockade | Rat Uterine Membranes | 2.6 - 5.6 µM (IC₅₀) | [12][13] |
Note: Lower IC₅₀ and ED₅₀ values indicate greater potency. The lack of specific quantitative data for this compound highlights the necessity for further research to enable direct and accurate comparisons.[1]
Experimental Protocols
To validate the biological activity of synthesized this compound, the following key experiments are recommended.
In Vitro Spasmolytic Activity Assay (Isolated Organ Bath)
This assay directly measures the relaxant effect of a compound on smooth muscle tissue.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of this compound for smooth muscle relaxation.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a suitable animal model (e.g., rat, guinea pig) according to institutional guidelines.
-
Dissect a segment of smooth muscle tissue (e.g., ileum, aorta, uterine horn) and place it in a cold, aerated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mount the tissue segment in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[7]
-
-
Contraction Induction:
-
Induce a stable, submaximal contraction using a contractile agonist such as acetylcholine, histamine, or potassium chloride.[1]
-
-
Compound Administration:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with increasing concentrations at logarithmic intervals (e.g., 1 nM to 100 µM).[4]
-
-
Data Recording and Analysis:
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay quantifies the inhibitory activity of a compound against specific PDE isoenzymes.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for relevant PDE enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of purified recombinant PDE enzyme, the substrate (cAMP or cGMP, often labeled), and the test compound (this compound) at various concentrations.[6]
-
-
Reaction Incubation:
-
In a microplate, incubate the PDE enzyme with the different concentrations of this compound.[6]
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Reaction Termination and Detection:
-
Stop the reaction after a defined period.
-
Quantify the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, radioimmunoassay).[14]
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot an inhibition curve to determine the IC₅₀ value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drotaverine [chemeurope.com]
- 10. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 11. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Understanding Immunoassay Cross-Reactivity
Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and its target antigen to detect and quantify substances.[1] The specificity of this binding is crucial for accurate results.[1] Cross-reactivity occurs when an antibody binds to a substance other than its designated target analyte.[2] This can lead to false-positive results or an overestimation of the analyte's concentration.[3]
The primary cause of cross-reactivity is structural similarity between the target analyte and another compound.[2] If a non-target molecule has a similar three-dimensional shape or epitope (the specific part of an antigen that an antibody recognizes), the antibody may bind to it, generating a signal.[2] In the context of drug screening immunoassays, this can lead to a presumptive positive result for a drug or drug class even when the specific drug is not present.[4] It is a significant consideration in clinical toxicology and drug monitoring, as various prescription medications, over-the-counter drugs, and even certain foods can cause false positives.[5][6] For example, some antibiotics have been reported to cross-react with opiate immunoassays.[7]
Given that Denaverine hydrochloride is a synthetic antispasmodic drug, it is plausible that its metabolites or other structurally related compounds could exhibit cross-reactivity in an immunoassay designed for its detection. However, without specific experimental validation, the degree of such cross-reactivity remains unknown.
Alternative Analytical Methods for this compound
Due to the lack of specific immunoassay data, researchers and clinicians rely on more specific and quantitative analytical techniques for the determination of this compound and its metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates compounds based on their physicochemical interactions with a stationary phase and a liquid mobile phase. Detection is often by UV-Vis absorbance.[8] | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry, which separates ions based on their mass-to-charge ratio.[8][9] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar properties. | Excellent, as it can differentiate compounds with the same retention time but different masses, providing a high degree of certainty in identification.[10] |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Superior sensitivity, often capable of detecting compounds at the picogram per milliliter (pg/mL) level.[10] |
| Quantitative Analysis | Robust and reliable for routine quantification. | The gold standard for trace-level quantification and confirmation. |
| Cost & Complexity | Lower initial instrument cost and less complex operation.[10] | Higher initial cost and requires more specialized expertise for operation and data interpretation.[10] |
Hypothetical Experimental Protocol for Assessing Cross-Reactivity of this compound in a Competitive ELISA
To determine the potential cross-reactivity of this compound with other compounds in an immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) would be a suitable format. This is a common method for detecting small molecules.[11][12][13] The principle of a competitive ELISA is that the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[14][15] A higher concentration of the analyte in the sample results in a lower signal.
Objective: To determine the percent cross-reactivity of structurally related compounds (analogs, metabolites) in a hypothetical this compound competitive ELISA.
Materials:
-
96-well microtiter plates coated with an anti-Denaverine antibody.
-
This compound standard solutions.
-
Solutions of potential cross-reactants (e.g., Denaverine metabolites, structurally similar drugs).
-
Denaverine-enzyme conjugate (e.g., Denaverine-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Substrate solution (e.g., TMB).[16]
-
Stop solution (e.g., 2N H2SO4).[16]
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the this compound standard and each potential cross-reactant.
-
Competitive Reaction: To the antibody-coated wells, add a fixed amount of the Denaverine-enzyme conjugate and the standard or potential cross-reactant solution. Incubate to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.[17]
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Denaverine / IC50 of Cross-Reactant) x 100
-
Visualizing the Experimental Workflow
The following diagrams illustrate the principle of a competitive immunoassay and a hypothetical workflow for assessing cross-reactivity.
Caption: Principle of Competitive Immunoassay.
Caption: Workflow for Cross-Reactivity Assessment.
References
- 1. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 2. Video: Cross-reactivity [jove.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. March 21, 2018: What causes false positives or false negatives on the Urine Drug Screen (UDS)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 5. What Can Cause False Positives for Drug Tests? | Banner Health [bannerhealth.com]
- 6. What Can Cause a False Positive Drug Test [webmd.com]
- 7. Buyer Beware: Pitfalls in Toxicology Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemyx.com [chemyx.com]
- 9. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 10. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 17. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Denaverine hydrochloride in cellular models. Due to the limited availability of public data on the specific off-target profile of this compound, this guide leverages information on its known mechanisms of action and compares it with structurally and functionally similar drugs, namely Papaverine and Drotaverine. The objective is to offer a framework for researchers to anticipate and investigate potential off-target effects in their cellular assays.
Introduction to this compound and Alternatives
This compound is recognized as a smooth muscle relaxant with a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and anticholinergic activity.[1][2] This profile makes it effective in treating spasms of the gastrointestinal and urogenital tracts.[2] For the purpose of this guide, we compare it with two other well-known spasmolytic agents:
-
Papaverine: A non-specific PDE inhibitor, also known for its vasodilator properties.[2]
-
Drotaverine: A selective PDE4 inhibitor, also exhibiting smooth muscle relaxant effects.[3]
On-Target and Known Off-Target Effects
A summary of the primary (on-target) and documented or potential off-target effects of this compound and its comparators is presented below.
| Drug | Primary Mechanism (On-Target) | Known/Potential Off-Target Effects in Cellular Models |
| This compound | Phosphodiesterase (PDE) Inhibition, Anticholinergic (Muscarinic Receptor Antagonism)[1][2] | Data not publicly available. Potential for off-target effects related to non-selective PDE inhibition and broad anticholinergic activity. |
| Papaverine | Non-selective Phosphodiesterase (PDE) Inhibition[2] | Inhibition of mitochondrial complex I[4], Inhibition of PI3K/Akt and NF-κB signaling pathways[5], Potential for pro-apoptotic effects in cancer cells.[5] |
| Drotaverine | Selective Phosphodiesterase 4 (PDE4) Inhibition[3] | Cytostatic effects in some tumor cell lines, Potential for minor allosteric calcium channel blocking properties in vitro. |
Quantitative Comparison of Potency
| Compound | Target | IC50 / Kᵢ (nM) | Cellular Model / Assay Condition |
| This compound | Various PDE Isoenzymes | Data Not Available | - |
| Muscarinic Receptors | Data Not Available | - | |
| Papaverine | PDE10A | ~30 | Recombinant enzyme assay |
| Drotaverine | PDE4 | ~1,000 | Recombinant enzyme assay |
Note: IC50 and Kᵢ values can vary significantly depending on the experimental conditions.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papaverine selectively inhibits human prostate cancer cell (PC-3) growth by inducing mitochondrial mediated apoptosis, cell cycle arrest and downregulation of NF-κB/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the pharmacological effects of Denaverine hydrochloride on uterine, gastrointestinal, and vascular smooth muscle tissues. While direct quantitative data for this compound remains limited in publicly available literature, this document synthesizes established mechanisms of action and provides a comparative framework with other prominent smooth muscle relaxants, including Papaverine (B1678415), Drotaverine, and Alverine.[1][2] This guide is intended to be a valuable resource for professionals engaged in the study of smooth muscle physiology and the development of novel spasmolytic agents.
Mechanism of Action: A Dual Approach to Relaxation
This compound's efficacy as a smooth muscle relaxant stems from a dual mechanism of action, positioning it similarly to papaverine.[1][2] Its primary effects are attributed to:
-
Phosphodiesterase (PDE) Inhibition: Like papaverine, Denaverine acts as a non-selective inhibitor of phosphodiesterase enzymes. This inhibition leads to an intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) initiates a signaling cascade that results in decreased intracellular calcium levels and, consequently, smooth muscle relaxation.[1]
-
Anticholinergic Activity: Denaverine also exhibits anticholinergic properties by antagonizing the action of acetylcholine (B1216132) at muscarinic receptors.[1][2] By blocking these receptors, it prevents acetylcholine-induced smooth muscle contraction.[1][2]
This dual-action provides a broad spectrum of smooth muscle relaxation.
Comparative Data on Smooth Muscle Relaxants
Table 1: Comparative Efficacy of Smooth Muscle Relaxants on Uterine Tissue
| Compound | Species/Tissue | Agonist | Potency (IC50/EC50/pA2) | Reference |
| Denaverine HCl | Canine Myometrium | Oxytocin | No significant effect observed in one in vitro study | |
| Drotaverine | - | - | Relieves cervical smooth muscle spasms | [3] |
| Papaverine | Rat Uterus (non-pregnant) | High K+, Oxytocin | Inhibits contraction (mechanism suggested as inhibition of mitochondrial respiration, not PDE) | [4] |
| Alverine | - | - | Specific action on uterine smooth muscle | [5] |
Note: There is conflicting information regarding Denaverine's effect on uterine muscle. While used in veterinary medicine to facilitate parturition, a recent in vitro study on canine myometrium showed no direct significant effect on contractility.
Table 2: Comparative Efficacy of Smooth Muscle Relaxants on Gastrointestinal Tissue
| Compound | Species/Tissue | Agonist | Potency (IC50/EC50/pA2) | Reference |
| Denaverine HCl | - | - | Data not available | |
| Drotaverine | - | - | Used for gastrointestinal spasms | [6] |
| Papaverine | Guinea Pig Ileum | Nerve-mediated | IC50: 3.53 µM (oral), 4.76 µM (anal) | [7] |
| Alverine | - | - | Used for Irritable Bowel Syndrome | [8] |
Table 3: Comparative Efficacy of Smooth Muscle Relaxants on Vascular Tissue
| Compound | Species/Tissue | Agonist | Potency (IC50/EC50/pA2) | Reference |
| Denaverine HCl | - | - | Data not available | |
| Drotaverine | - | - | Data not available | |
| Papaverine | Rat Aorta | Epinephrine | Relaxation observed at 0.18 mM | [9] |
| Papaverine | Rat Aortic Smooth Muscle Cells | - | IC50 for cytotoxicity: 0.097 mM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
The following provides a detailed methodology for an in vitro isolated organ bath experiment, a fundamental technique for assessing the effects of pharmacological agents on smooth muscle contractility.[1]
Objective: To determine the relaxant effect of this compound on pre-contracted smooth muscle tissues from uterine, gastrointestinal, and vascular origins.
Materials:
-
Tissues: Freshly isolated smooth muscle tissue (e.g., rat uterus, guinea pig ileum, rat aorta).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, appropriate for the specific tissue, continuously gassed with 95% O₂ / 5% CO₂.
-
Agonists: Specific contractile agents depending on the tissue (e.g., Oxytocin for uterus, Carbachol or KCl for ileum, Phenylephrine or KCl for aorta).
-
This compound: Stock solution of known concentration.
-
Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold PSS.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for aorta, 1-2 cm long strips for uterus or ileum).
-
Suspend the tissue in the organ bath containing PSS maintained at 37°C and gassed with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to the force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, determined from a length-tension curve).
-
Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using a specific agonist. The choice of agonist depends on the tissue and the receptors being studied.
-
For receptor-independent contraction, a high concentration of potassium chloride (e.g., 60-80 mM KCl) can be used to depolarize the cell membrane.
-
Wait for the contraction to reach a stable plateau.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the tension of the muscle tissue throughout the experiment.
-
Express the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve (log concentration of Denaverine vs. percentage relaxation).
-
Calculate the EC₅₀ (the molar concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ) using non-linear regression analysis.
-
Conclusion
This compound is a potent smooth muscle relaxant with a dual mechanism of action involving PDE inhibition and anticholinergic effects.[1][2] While its clinical and veterinary applications are established, particularly in obstetrics and for treating visceral spasms, a notable gap exists in the public domain regarding specific quantitative data on its in vitro potency across different smooth muscle tissues.[1][2] The provided comparative data for other spasmolytics and the detailed experimental protocol offer a valuable framework for researchers to conduct further investigations. Future head-to-head comparative studies are essential to precisely position Denaverine's efficacy relative to other smooth muscle relaxants and to fully elucidate its therapeutic potential in various clinical contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of relaxant response to papaverine on the smooth muscle of non-pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Denaverine (B1201730) hydrochloride and carbetocin (B549339) in parturition models, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the mechanisms, efficacy, and applications of these two distinct pharmacological agents in the context of labor and delivery.
Overview and Mechanism of Action
Denaverine hydrochloride and carbetocin represent two different approaches to managing parturition. This compound is primarily a spasmolytic agent aimed at facilitating delivery by relaxing the smooth muscle of the birth canal. In contrast, carbetocin is a uterotonic agent, an analogue of oxytocin (B344502), designed to induce and sustain uterine contractions to prevent postpartum hemorrhage.
This compound: This agent is described as a neurotropic-musculotropic spasmolytic.[1] Its proposed mechanism involves:
-
Neurotropic effect: Competitive inhibition of M-cholinergic receptors.[1]
-
Myotropic effect: Presumed inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[1] It is also suggested to act as a phosphodiesterase (PDE) inhibitor, which would theoretically increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to protein kinase A (PKA) activation and subsequent smooth muscle relaxation.[2]
Carbetocin: As a synthetic analogue of oxytocin, carbetocin's mechanism is well-established.[3] It binds to oxytocin receptors in the myometrium, which are G-protein coupled receptors.[3] This binding initiates a signaling cascade that leads to an increase in intracellular calcium levels, resulting in the contraction of uterine smooth muscle fibers.[3] A key advantage of carbetocin is its prolonged half-life of approximately 40 minutes, which provides sustained uterine contractions with a single dose.[3][4]
Signaling Pathways
The distinct mechanisms of action of this compound and carbetocin are best understood through their respective signaling pathways.
Efficacy in Parturition Models: Quantitative Data
The efficacy of this compound has been primarily evaluated in veterinary models, particularly in cattle, to ease delivery. Carbetocin's efficacy has been extensively studied in human clinical trials for the prevention of postpartum hemorrhage. A direct comparison in the same model is not available; therefore, the data is presented for their respective primary applications.
This compound in Bovine Parturition
A key study investigated the combined use of this compound and carbetocin in cattle. While not a direct comparison, it provides valuable data on Denaverine's role.
| Outcome Measure | Treatment Group (Denaverine + Carbetocin) (n=100) | Control Group (n=100) | Reference |
| Need for any assistance at parturition | Halved compared to control | - | [5][6] |
| Birth canal dilated > 25 cm | Increased number of animals | - | [5] |
| Occurrence of difficult calving | Decreased | - | [5] |
| Need for episiotomy | Decreased | - | [5] |
| Appearance of birth canal lesions | Decreased | - | [5] |
| Clinical endometritis | Decreased | - | [5] |
| Artificial inseminations per pregnancy | 1.3 | 1.6 | [5] |
| Days open (interval from calving to conception) | 67 | 78 | [5] |
Another study in Holstein-Friesian heifers found that while this compound did not affect the modality or duration of calving, it significantly reduced the pulling force required during assisted calving.[7]
Carbetocin in Human Parturition (Prevention of Postpartum Hemorrhage)
Numerous studies have compared carbetocin to the standard of care, oxytocin. The following table summarizes findings from meta-analyses of randomized controlled trials.
| Outcome Measure | Carbetocin vs. Oxytocin | Patient Population | Reference |
| Need for additional uterotonic agents | Reduced (RR 0.43, 95% CI 0.30-0.59) | Cesarean delivery | [8] |
| Need for additional uterotonic agents | Reduced (RR 0.56, 95% CI 0.34-0.94) | Vaginal delivery (high-risk) | [8] |
| Risk of postpartum blood transfusion | Reduced (RR 0.57, 95% CI 0.33-0.96) | Cesarean delivery (high-risk) | [8] |
| Incidence of PPH > 500 ml | Reduced (OR 0.52, 95% CI 0.36-0.77) | Cesarean delivery | [9] |
| Blood loss in first 24h post-CD | Reduced (MD -111.07 ml) | Cesarean delivery | [9] |
| Hemoglobin drop post-operation | Reduced (MD -0.46 g/dL) | Cesarean delivery | [9] |
| Need for uterine massage | Reduced (43.4% vs 62.3%) | Vaginal delivery | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Experimental Protocol for this compound in a Bovine Model
This protocol is based on studies evaluating calving ease in heifers.[11]
Experimental Protocol for Carbetocin in a Human Clinical Trial
This protocol is a generalized representation from various clinical trials comparing carbetocin to oxytocin for the prevention of postpartum hemorrhage after cesarean delivery.
Summary and Conclusion
This compound and carbetocin are effective agents in their respective applications within parturition models. This compound shows promise in veterinary medicine for easing delivery, particularly in cases of dystocia, by relaxing the smooth muscles of the birth canal. Its efficacy is demonstrated by a reduced need for assistance and pulling force in bovine models.
Carbetocin is a well-established, long-acting uterotonic that is superior to or as effective as oxytocin in preventing postpartum hemorrhage in humans, especially following cesarean delivery. Its primary benefit lies in its sustained action from a single dose, reducing the need for continuous infusion and further uterotonic interventions.
While a direct comparative study is lacking, the available evidence suggests these two drugs serve different, and in some cases, potentially complementary roles in the management of parturition. Future research could explore the synergistic effects of a spasmolytic agent like Denaverine with a uterotonic like carbetocin in specific clinical scenarios, as suggested by the combined-use study in cattle. For drug development professionals, the distinct mechanisms of these two compounds offer different avenues for innovation in obstetric and veterinary medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 5. This compound and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of this compound on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of carbetocin in the prevention of postpartum hemorrhage: a systematic review and Bayesian meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a UV-Visible Spectrophotometric method for the quantitative analysis of Denaverine hydrochloride in bulk drug and pharmaceutical dosage forms. The information presented is collated from established and validated methodologies, ensuring accuracy, precision, and robustness in line with ICH guidelines.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a spasmolytic agent utilized in both veterinary and human medicine for its muscle relaxant properties.[1] Its therapeutic effect is primarily attributed to its dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1] As a PDE inhibitor, Denaverine increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation.[1]
The presence of ester and ether linkages, as well as a tertiary amine in its structure, makes this compound susceptible to degradation under various environmental conditions. Therefore, the development and validation of stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound formulations. Such methods must be able to separate the intact drug from its potential degradation products.
Methodology Comparison: HPLC vs. UV Spectrophotometry
High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common analytical techniques employed in pharmaceutical analysis. The choice of method depends on the specific requirements of the analysis, such as the need for separation of multiple components, sensitivity, and the stage of drug development.
| Feature | Stability-Indicating HPLC Method | UV-Visible Spectrophotometric Method |
| Principle | Separation of components based on their differential distribution between a stationary phase and a mobile phase, followed by detection. | Measurement of the amount of light absorbed by a substance at a specific wavelength. |
| Specificity | High. Can separate the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients. | Low. Cannot distinguish between the API and its degradation products if they absorb at the same wavelength. Not a stability-indicating method on its own. |
| Application | Assay, impurity determination, and stability studies. | Primarily for the assay of the pure drug or in simple formulations where interference from excipients is minimal. |
| Sensitivity | High. Can detect and quantify low levels of impurities and degradation products. | Moderate. Generally less sensitive than HPLC. |
| Complexity | More complex instrumentation and method development. | Simpler instrumentation and methodology. |
| Cost | Higher initial investment and operational costs. | Lower initial investment and operational costs. |
Experimental Protocols
Stability-Indicating HPLC Method
This section details a validated reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.[1]
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | HPLC with UV Detector or UPLC with UV/PDA Detector |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Disodium hydrogen phosphate (B84403) buffer (pH 3.5): Acetonitrile (B52724) (30:70 v/v)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Injection Volume | 20 µL |
| Detector Wavelength | 306 nm[2] |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.2 min[2] |
Preparation of Solutions:
-
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration and adjust the pH to 3.5 using orthophosphoric acid.[2]
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 30:70 (v/v) ratio. Degas the solution using an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 10-50 µg/mL).[2]
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.
| Parameter | Specification | Acceptance Criteria |
| Linearity | 10 - 50 µg/mL[2] | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 50%, 100%, 150% of test concentration | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day, n=6) & Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Reportable |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Reportable |
| Robustness | Small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH of buffer (±0.2) | % RSD ≤ 2.0% |
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Denaverine drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][3]
Stress Conditions:
| Stress Condition | Reagent / Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | Reflux at 60°C for 2-8 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 1-4 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C | 24-72 hours |
| Photolytic Degradation | Expose to UV-A and visible light as per ICH Q1B guidelines | Analyze at appropriate time points |
After exposure, acidic and alkaline samples should be neutralized before dilution and injection into the HPLC system.[1]
Illustrative Forced Degradation Data:
The following table presents illustrative data on the degradation of this compound under various stress conditions. Actual results must be generated through experimentation.
| Stress Condition | % Assay of Denaverine HCl | % Degradation |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 88.2% | 11.8% |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 2h) | 85.5% | 14.5% |
| Oxidative (3% H₂O₂, RT, 24h) | 94.3% | 5.7% |
| Photolytic (ICH Q1B exposure) | 90.1% | 9.9% |
| Thermal (80°C, 48h) | 97.6% | 2.4% |
| Unstressed Control Sample | 99.8% | 0.2% |
Data Evaluation:
-
Specificity: The method is considered specific and stability-indicating if the Denaverine peak is well-resolved from all degradation product peaks.[1]
-
Peak Purity: The peak purity of the Denaverine peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.[1]
-
Mass Balance: The sum of the assay of Denaverine and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products have been accounted for.[1]
UV-Visible Spectrophotometric Method
This section describes a simple and rapid UV-Visible spectrophotometric method for the quantitative determination of this compound.
Method Parameters:
| Parameter | Specification |
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Methanol (B129727) |
| Wavelength (λmax) | 221 nm |
| Linearity Range | 3 - 15 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linearity range (3-15 µg/mL).
Visualizations
References
For researchers, scientists, and professionals in drug development, the stereochemistry of a pharmaceutical compound is a critical consideration. Denaverine hydrochloride, a spasmolytic agent, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. While the individual pharmacological and toxicological profiles of Denaverine's enantiomers are not extensively documented in publicly available literature, it is well-established that enantiomers of a chiral drug can exhibit significantly different effects. Therefore, the ability to separate and analyze these isomers is paramount for comprehensive drug development and quality control.
Currently, there is a notable absence of published, peer-reviewed studies detailing the specific enantioselective separation of this compound. However, based on its chemical structure—a tertiary amine and an ester of diphenylacetic acid—and successful enantioseparation of structurally analogous compounds, it is possible to propose and compare potential analytical approaches. This guide presents a comparative overview of prospective methods for the enantioselective separation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information herein is extrapolated from established chiral separation strategies for compounds with similar functional groups and structural motifs.
Comparative Analysis of Proposed Enantioseparation Methods
The two most promising techniques for the enantioselective separation of this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). The choice between these methods would depend on the specific requirements of the analysis, such as speed, resolution, and the scale of the separation.
| Parameter | Proposed Chiral HPLC Method | Proposed Chiral CE Method |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential migration of enantiomers in a background electrolyte containing a chiral selector. |
| Chiral Selector | Immobilized polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Sulfated cyclodextrins (e.g., Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin) |
| Mobile Phase / BGE | n-Hexane/Isopropanol/Diethylamine | 20mM Phosphoric acid and 10mM NaOH in Methanol (B129727) |
| Anticipated Resolution (Rs) | > 1.5 | > 2.0 |
| Analysis Time | 10 - 20 minutes | < 20 minutes |
| Advantages | High loading capacity, well-established for a wide range of compounds, scalable for preparative purposes. | High efficiency, low solvent consumption, rapid method development. |
| Considerations | Higher cost of chiral columns, may require more extensive method development. | Lower loading capacity, sensitivity can be lower without specialized detectors. |
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the enantioselective separation of this compound based on methods successfully applied to structurally similar compounds.
Proposed Chiral HPLC Method
This protocol is adapted from the successful separation of tertiary amines using polysaccharide-based chiral stationary phases.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Proposed Chiral Capillary Electrophoresis Method
This protocol is based on the enantioseparation of several anticholinergic drugs using nonaqueous capillary electrophoresis (NACE).
1. Instrumentation:
-
Capillary electrophoresis system with a power supply capable of delivering up to 30 kV, a temperature-controlled capillary cartridge, and a UV-Vis or PDA detector.
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm.
-
Background Electrolyte (BGE): 10 mM Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin in a solution of 20 mM phosphoric acid and 10 mM NaOH in methanol.
-
Voltage: +25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to a working concentration of 100 µg/mL.
Visualizing the Workflow
The development of a successful enantioselective separation method follows a logical progression of steps, from initial screening to final validation.
Caption: A generalized workflow for the development of an enantioselective separation method.
Conclusion
Safety Operating Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Denaverine hydrochloride, an antispasmodic agent, requires meticulous handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials, aligning with general principles for pharmacologically active waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is crucial. This compound is classified as harmful if it comes into contact with the skin or is inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield should be used to protect against splashes.[3] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are required. A disposable, polyethylene-coated polypropylene (B1209903) gown is recommended.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach, from the point of waste generation to its final removal by a certified waste management service.
1. Waste Segregation: Proper segregation of waste at the point of generation is the first critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
2. Preparing for Disposal:
-
Pure Compound (Unused or Expired): Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the material to a new, compatible, and properly labeled waste container.[4]
-
Contaminated Labware (e.g., glassware, pipette tips):
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[4]
-
Collect the rinsate as hazardous waste.[4]
-
Place disposable contaminated items in a designated, leak-proof hazardous waste bag or container.[3][4]
-
-
Contaminated Solutions: Collect all aqueous and solvent solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Contaminated PPE: All disposable PPE, such as gloves and gowns, should be considered contaminated waste and placed in a designated hazardous waste container.[3]
3. Labeling Hazardous Waste: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound Waste".
-
The approximate concentration and quantity of the waste.[4]
-
The date of accumulation.[4]
-
The associated hazards (e.g., "Toxic," "Harmful").[4]
4. Storage of Waste: Store hazardous waste in a designated, secure, and well-ventilated secondary containment area. Ensure the storage area is away from incompatible materials.
5. Arranging for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] They will ensure that the waste is transported and disposed of at a permitted treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1] In the United States, pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and may also be subject to regulations from the Drug Enforcement Administration (DEA).[5][6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing the impact on the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Denaverine hydrochloride, an antispasmodic drug used in both human and veterinary medicine.[1][2] Adherence to these procedural steps will minimize exposure risk and ensure the integrity of your research.
Hazard Identification
This compound is classified as harmful if it comes into contact with the skin or is inhaled.[3][4][5] It may also cause an allergic skin reaction.[4][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling | Gloves: Double-gloving with powder-free nitrile gloves is recommended. Gloves should be changed every 30-60 minutes or immediately if contaminated.[1] Gown: A disposable, polyethylene-coated polypropylene (B1209903) gown resistant to chemical permeation should be worn.[1] Eye/Face Protection: Safety goggles used in combination with a face shield are necessary to protect against splashes.[1] Respiratory Protection: A NIOSH-approved N95 respirator is recommended for most situations.[1] |
| (Weighing, preparing solutions) | |
| Spill Cleanup | All PPE listed for routine handling is required. Depending on the size and nature of the spill, a higher level of respiratory protection may be necessary.[1] |
| Receiving and Storage | A minimum of one pair of ASTM-tested chemotherapy gloves should be worn when handling incoming containers.[1] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.
-
Contaminated Materials : All disposable items, including gloves, gowns, weighing paper, and wipes, should be considered contaminated waste.[1] These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Labware : Reusable glassware should be rinsed three times with a suitable solvent such as ethanol (B145695) or isopropanol. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Unused or Expired Compound : Pure this compound should be kept in its original, clearly labeled container and disposed of as hazardous waste.[5]
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for all hazardous waste.[5] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[5]
By implementing these safety and handling protocols, researchers can create a secure environment for working with this compound, ensuring personal safety and the quality of their scientific work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.[6]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
